Product packaging for Rishitinol(Cat. No.:CAS No. 31316-42-4)

Rishitinol

Cat. No.: B12766223
CAS No.: 31316-42-4
M. Wt: 234.33 g/mol
InChI Key: CHZJSQCDRSPCMD-KGLIPLIRSA-N
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Description

Rishitinol is a chemical compound of significant interest in advanced organic synthesis and chemical research. A recent publication details a formal total synthesis of (±)-Rishitinol, underscoring its relevance as a target molecule in modern methodological studies . This product is provided strictly for Research Use Only (RUO). Intended Use & Research Value This high-purity this compound is designed as a critical reagent for basic laboratory research . It is intended for use by qualified researchers in controlled settings for non-clinical investigations, such as exploring novel synthetic pathways, studying chemical reaction mechanisms, and developing new catalytic methods . Its value lies in its utility as a building block or intermediate for the synthesis of more complex molecular architectures. Regulatory Compliance This product is labeled "For Research Use Only" and is not intended for any other purpose . It is not to be used for the diagnosis, prevention, or treatment of disease in humans or animals . RUO products, like this one, are excluded from the scope of in vitro diagnostic medical device (IVDR) regulations as they lack a medical intended purpose . By purchasing this product, the user acknowledges and accepts that it will be used solely for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B12766223 Rishitinol CAS No. 31316-42-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31316-42-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2S,3R)-3-(2-hydroxypropan-2-yl)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C15H22O2/c1-9-5-6-10(2)12-8-14(16)13(7-11(9)12)15(3,4)17/h5-6,13-14,16-17H,7-8H2,1-4H3/t13-,14+/m1/s1

InChI Key

CHZJSQCDRSPCMD-KGLIPLIRSA-N

Isomeric SMILES

CC1=C2C[C@H]([C@H](CC2=C(C=C1)C)O)C(C)(C)O

Canonical SMILES

CC1=C2CC(C(CC2=C(C=C1)C)O)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Rishitinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rishitinol, a sesquiterpenoid phytoalexin, represents a critical component of the innate immune response in potato tubers (Solanum tuberosum) against pathogenic attack, most notably from the oomycete Phytophthora infestans, the causative agent of late blight. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in plant-derived bioactive compounds. This document details the experimental protocols for the induction and extraction of this compound from potato tubers, methods for its purification and quantification, and an elucidation of the biosynthetic and signaling pathways involved in its production. All quantitative data are summarized in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Introduction

The concept of phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen infection, was first proposed in the mid-20th century. Within this class of defense compounds, the sesquiterpenoids are a major group in the Solanaceae family. This compound, a hydroxylated derivative of the more abundant phytoalexin rishitin, was first isolated from diseased potato tubers of the Rishiri variety following infection with an incompatible race of Phytophthora infestans[1]. Like other phytoalexins, this compound is not present in healthy plant tissues but is rapidly synthesized and accumulates at the site of infection, where it contributes to the inhibition of pathogen growth. Understanding the mechanisms of this compound induction and developing efficient isolation protocols are crucial for further investigation of its biological activities and potential therapeutic applications.

Elicitation and Induction of this compound in Potato Tubers

The production of this compound is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) from invading pathogens like P. infestans. This recognition initiates a complex signaling cascade leading to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis.

Experimental Protocol for Elicitation

A common laboratory method to induce this compound production involves challenging potato tuber slices with a suspension of P. infestans zoospores.

Materials:

  • Healthy, disease-free potato tubers (e.g., Rishiri variety)

  • Culture of Phytophthora infestans

  • Sterile distilled water

  • Petri dishes

  • Sterile filter paper

  • Scalpel

Procedure:

  • Surface sterilize potato tubers by washing with a mild detergent, followed by rinsing with sterile distilled water and 70% ethanol.

  • Aseptically slice the tubers into discs of approximately 5-10 mm thickness.

  • Place the tuber discs on sterile, moist filter paper in Petri dishes.

  • Prepare a zoospore suspension of P. infestans from a fresh culture plate by flooding with cold, sterile distilled water and incubating at 4°C for 1-2 hours.

  • Adjust the zoospore concentration to approximately 1 x 10^5 spores/mL.

  • Inoculate the surface of each potato tuber disc with a small volume (e.g., 50 µL) of the zoospore suspension.

  • Incubate the inoculated discs in the dark at 18-20°C for 48-72 hours to allow for infection and phytoalexin accumulation.

Isolation and Purification of this compound

Following the incubation period, this compound and other phytoalexins can be extracted from the infected potato tuber tissue and purified using chromatographic techniques.

Experimental Protocol for Extraction and Purification

Materials:

  • Inoculated potato tuber discs

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

3.1.1. Extraction:

  • Scrape the infected tissue from the surface of the potato tuber discs.

  • Homogenize the collected tissue in methanol.

  • Filter the homogenate to remove solid debris.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

  • Resuspend the aqueous residue in water and partition with ethyl acetate.

  • Collect the ethyl acetate phase, which contains the sesquiterpenoid phytoalexins.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate it to a small volume.

3.1.2. Purification:

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in hexane.

    • Load the concentrated ethyl acetate extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Thin-Layer Chromatography (TLC):

    • Spot the collected fractions onto a TLC plate.

    • Develop the TLC plate in a solvent system such as hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the separated compounds under UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid).

    • Identify the fractions containing this compound by comparing their retention factor (Rf) to that of a known standard, if available.

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Quantitative Analysis

The concentration of this compound in potato tuber extracts can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The yield of this compound can vary depending on the potato cultivar, the race of P. infestans, and the incubation conditions. Rishitin is typically the most abundant sesquiterpenoid phytoalexin, with this compound being a minor but significant component.

PhytoalexinTypical Concentration Range in Infected Tuber Tissue (µg/g fresh weight)
Rishitin50 - 200
This compound 5 - 30
Lubimin20 - 100
Solavetivone10 - 50

Signaling and Biosynthetic Pathways

Signaling Pathway for Phytoalexin Production

The induction of this compound biosynthesis is part of a broader defense response initiated by the recognition of P. infestans. This triggers a signaling cascade involving key plant hormones such as jasmonic acid (JA) and salicylic acid (SA), leading to the activation of defense gene expression.

G P_infestans Phytophthora infestans (PAMPs/DAMPs) Recognition Plant Cell Receptors P_infestans->Recognition ROS Reactive Oxygen Species (ROS) Burst Recognition->ROS Ca_influx Ca²⁺ Influx Recognition->Ca_influx MAPK_cascade MAPK Cascade ROS->MAPK_cascade Ca_influx->MAPK_cascade JA_pathway Jasmonic Acid (JA) Signaling Pathway MAPK_cascade->JA_pathway SA_pathway Salicylic Acid (SA) Signaling Pathway MAPK_cascade->SA_pathway TFs Activation of Transcription Factors (e.g., WRKYs) JA_pathway->TFs SA_pathway->TFs Defense_genes Expression of Defense-Related Genes TFs->Defense_genes Phytoalexin_biosynthesis Phytoalexin Biosynthesis Enzymes Defense_genes->Phytoalexin_biosynthesis This compound This compound Accumulation Phytoalexin_biosynthesis->this compound G cluster_MVA Mevalonate Pathway Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP_Synthase FPP Synthase IPP->FPP_Synthase DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Vetispiradiene_Synthase Vetispiradiene Synthase FPP->Vetispiradiene_Synthase Vetispiradiene Vetispiradiene Vetispiradiene_Synthase->Vetispiradiene Hydroxylation1 Hydroxylation Vetispiradiene->Hydroxylation1 Lubimin Lubimin Hydroxylation1->Lubimin Oxidation Oxidation Lubimin->Oxidation Rishitin Rishitin Oxidation->Rishitin Hydroxylation2 Hydroxylation Rishitin->Hydroxylation2 This compound This compound Hydroxylation2->this compound

References

Rishitinol: A Key Sesquiterpenoid Phytoalexin in Solanum tuberosum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phytoalexins are a crucial component of the plant innate immune system, synthesized de novo in response to pathogen attack. In Solanum tuberosum (potato), the sesquiterpenoid phytoalexin rishitinol, along with its precursor rishitin, plays a significant role in mediating resistance against a broad range of pathogens. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, the signaling pathways that regulate its production, its antimicrobial properties, and detailed experimental protocols for its study. This document is intended for researchers in plant pathology, natural product chemistry, and drug development seeking to understand and leverage this important bioactive compound.

Introduction to Phytoalexins and this compound

The concept of phytoalexins was first proposed in the early 1940s following studies on the interaction between potato and the late blight pathogen, Phytophthora infestans. These compounds are low molecular weight, antimicrobial secondary metabolites that accumulate at the site of infection, contributing to the plant's defense response.

This compound is a sesquiterpenoid alcohol, structurally related to rishitin, one of the most abundant and well-studied phytoalexins in potato.[1] Both compounds are produced via the isoprenoid pathway and accumulate in potato tubers upon elicitation by pathogens or abiotic stress.[2][3] Their synthesis is a hallmark of a successful defense response, particularly in incompatible interactions where the plant effectively halts pathogen ingress.

Biosynthesis of this compound

This compound is synthesized via the mevalonate (MVA) pathway, starting from the precursor farnesyl pyrophosphate (FPP), which is a central intermediate in isoprenoid biosynthesis.[2][4] The pathway to this compound is a multi-step enzymatic process involving cyclization and a series of oxidative modifications. While not all enzymes have been definitively characterized, the proposed biosynthetic route is outlined below.

Key Enzymatic Steps:

  • Farnesyl Pyrophosphate Synthase (FPPS): This enzyme catalyzes the formation of the C15 compound FPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][6]

  • Vetispiradiene Synthase (PVS): This sesquiterpene cyclase is a key branching point enzyme. It catalyzes the complex cyclization of FPP to form the bicyclic intermediate, vetispiradiene.[2]

  • Cytochrome P450 Monooxygenases (P450s): A series of hydroxylation and oxidation reactions, likely catalyzed by various P450 enzymes, converts vetispiradiene through several intermediates, including solavetivone, lubimin, and oxylubimin, to ultimately form rishitin.[7][8]

  • Conversion to this compound: this compound is a derivative of rishitin.[1] The final conversion is presumed to be a reduction or other modification of the rishitin molecule, though the specific enzyme responsible for this step has not yet been fully identified.

Rishitinol_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_sesquiterpenoid Sesquiterpenoid Pathway IPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase (PVS) Solavetivone Solavetivone Vetispiradiene->Solavetivone P450s Lubimin Lubimin Solavetivone->Lubimin P450s, other enzymes Rishitin Rishitin Lubimin->Rishitin P450s, other enzymes This compound This compound Rishitin->this compound Unknown Reductase?

Caption: Proposed biosynthetic pathway of this compound in Solanum tuberosum.

Elicitation and Regulation of this compound Production

The synthesis of this compound is tightly regulated and is induced by various stimuli, primarily pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Elicitors:

  • Biotic Elicitors: Cell wall components from pathogens like Phytophthora infestans and Fusarium solani are potent elicitors.[9]

  • Abiotic Elicitors: Wounding, heavy metal ions, and UV radiation can also trigger phytoalexin synthesis.

Signaling Pathway: The perception of an elicitor at the plant cell surface initiates a complex signaling cascade, leading to the transcriptional activation of biosynthetic genes.

  • Elicitor Recognition: PAMPs/DAMPs are recognized by pattern recognition receptors (PRRs) on the plant cell membrane.

  • MAPK Cascade Activation: This recognition activates a mitogen-activated protein kinase (MAPK) cascade. In potato, this involves kinases such as StMEK1 and StMPK1, which act as signal transducers.[10][11]

  • Transcription Factor Activation: The MAPK cascade phosphorylates and activates downstream transcription factors, particularly those from the WRKY family.[12][13]

  • Gene Expression: Activated WRKY transcription factors bind to specific cis-regulatory elements (W-boxes) in the promoters of phytoalexin biosynthetic genes, such as Vetispiradiene Synthase (PVS), initiating their transcription and leading to the synthesis of this compound.[14]

Rishitinol_Signaling cluster_nuc Elicitor Elicitor (PAMP/DAMP) Receptor Pattern Recognition Receptor (PRR) Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK (e.g., StMEK1) MAPKKK->MAPKK MAPK MAPK (e.g., StMPK1) MAPKK->MAPK WRKY_inactive Inactive WRKY TF MAPK->WRKY_inactive Phosphorylation WRKY_active Active WRKY TF (p) WRKY_inactive->WRKY_active Promoter W-box Promoter WRKY_active->Promoter Binds Nucleus Nucleus Gene Biosynthesis Genes (e.g., PVS) mRNA mRNA Gene->mRNA Transcription Enzymes Biosynthetic Enzymes mRNA->Enzymes Translation This compound This compound Production Enzymes->this compound

Caption: Elicitor-induced signaling pathway for this compound biosynthesis.

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity, contributing to the defense of potato tubers against various fungal and bacterial pathogens. While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented in the literature, its role in disease resistance is supported by its accumulation in infected tissues and the observed inhibitory effects of related compounds. The primary mechanism of action is believed to involve the disruption of microbial cell membrane integrity.

Table 1: Antifungal Activity and Accumulation of Rishitin and Related Phytoalexins in Solanum tuberosum

PathogenPhytoalexin(s)Observed Effect / ConcentrationReference(s)
Phytophthora infestansRishitin, LubiminAccumulation correlated with incompatible (resistant) interactions.[2]
Fusarium solaniRishitinAccumulation up to 120 µg/cm² in inoculated tuber slices.[9]
Rhizoctonia solaniGeneral PhytoalexinsImplicated in defense response.[15]
Pectobacterium atrosepticumGeneral PhytoalexinsProduction is part of the general defense response to bacteria.-

Note: Data often refers to rishitin, the direct precursor, due to its higher abundance and more extensive research history. The activity of this compound is inferred to be similar.

Experimental Protocols

Protocol for Elicitation and Extraction of this compound

This protocol describes the induction of phytoalexin synthesis in potato tubers and their subsequent extraction for analysis.

  • Tuber Preparation: Select healthy, undamaged potato tubers (Solanum tuberosum). Thoroughly wash with tap water, then surface sterilize by immersing in 70% ethanol for 1 minute, followed by 10 minutes in a 1.5% sodium hypochlorite solution. Rinse three times with sterile distilled water.

  • Slicing and Elicitation: Aseptically cut the tubers into uniform discs (approx. 1 cm thick, 2 cm diameter). Place the discs in a sterile petri dish on moist filter paper. Apply an elicitor solution (e.g., a suspension of autoclaved Fusarium solani mycelia or a solution of arachidonic acid) to the top surface of each disc. Incubate in the dark at 18-20°C for 72-96 hours.

  • Extraction: a. Weigh the elicited tissue and freeze it in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Transfer the powder to a flask and add an extraction solvent (e.g., methanol or a chloroform:methanol mixture, 2:1 v/v) at a ratio of 10 mL per gram of tissue. d. Macerate the mixture for 24 hours at 4°C with gentle agitation. e. Filter the extract through Whatman No. 1 filter paper. f. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C. g. The resulting crude extract can be used for further purification or direct analysis.

Protocol for Quantification of this compound by GC-MS

This protocol provides a general method for the derivatization and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Resuspend a known amount of the dried crude extract (from Protocol 5.1) in methanol. Add an internal standard (e.g., C17:0 methyl ester) for quantification.

  • Derivatization: a. Oximation: Transfer an aliquot of the sample to a GC vial and evaporate to dryness under a stream of nitrogen. Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 50°C for 90 minutes to protect carbonyl groups. b. Silylation: Add 60 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample and incubate at 60°C for 60 minutes. This step derivatizes hydroxyl groups, making the this compound more volatile.

  • GC-MS Analysis:

    • GC Column: Use a non-polar column suitable for metabolite analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 300°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard and a calibration curve prepared with the standard.

Protocol for Antifungal Bioassay

This protocol describes a mycelial growth inhibition assay to test the antifungal activity of purified this compound.

  • Preparation of Test Compound: Dissolve purified this compound in a small amount of a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Plates: Prepare Potato Dextrose Agar (PDA) and autoclave. While the agar is still molten (approx. 45-50°C), add the this compound dilutions to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Include a solvent-only control. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the leading edge of an actively growing culture of the test fungus (e.g., Fusarium solani, Rhizoctonia solani) in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the expression of this compound biosynthetic genes (e.g., PVS) in response to elicitation.

  • Sample Collection and RNA Extraction: Collect potato tuber tissue at various time points after elicitation (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze in liquid nitrogen. Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

  • RNA Quality Control and DNase Treatment: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design specific primers for the target gene (PVS) and a stable reference gene (e.g., elongation factor 1-alpha, actin) for normalization.

  • qRT-PCR Reaction: Set up the reaction using a SYBR Green-based master mix, cDNA template, and specific primers. A typical reaction volume is 20 µL.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a standard thermal profile (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Experimental_Workflow cluster_A Chemical Analysis cluster_B Molecular Analysis Elicitation 1. Elicitation of Potato Tubers Extraction 2. Extraction of Metabolites Elicitation->Extraction GCMS 3. GC-MS Quantification of this compound Extraction->GCMS Bioassay 4. Antifungal Bioassay Extraction->Bioassay Elicitation_B 1. Elicitation & Time Course Sampling RNA_Extraction 2. Total RNA Extraction Elicitation_B->RNA_Extraction cDNA_Synth 3. cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR 4. qRT-PCR Analysis of Gene Expression cDNA_Synth->qPCR

Caption: General experimental workflow for studying this compound.

Conclusion and Future Perspectives

This compound stands as a critical phytoalexin in the defense arsenal of Solanum tuberosum. Its biosynthesis from FPP is a tightly regulated process, initiated by pathogen recognition and transduced through MAPK signaling cascades that activate WRKY transcription factors. While its antimicrobial properties are evident from its accumulation during infection, further research is required to fully elucidate its specific mode of action and to determine precise MIC values against a wider range of potato pathogens.

Future research should focus on:

  • Enzyme Characterization: Identifying and characterizing the unknown enzymes in the later stages of the biosynthetic pathway, particularly the conversion of rishitin to this compound.

  • Regulatory Network: Unraveling the complete network of transcription factors and signaling components that fine-tune this compound production.

  • Bioengineering: Leveraging the knowledge of the biosynthetic and regulatory pathways to engineer potato varieties with enhanced, broad-spectrum disease resistance.

  • Pharmacological Potential: Exploring the potential of this compound and its derivatives as lead compounds for novel antimicrobial agents for use in agriculture or medicine.

The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to advance our understanding of this important natural product and its role in plant immunity.

References

The Molecular Cascade: An In-depth Technical Guide to Elicitor-Induced Rishitinol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular mechanisms governing the induction of rishitinol, a vital phytoalexin with significant implications in plant defense and potential pharmacological applications. Through a detailed exploration of the signaling pathways, experimental data, and methodologies, this document aims to equip researchers with the foundational knowledge to further investigate and harness this potent bioactive compound.

Introduction: The Role of this compound in Plant Defense

This compound, a sesquiterpenoid phytoalexin primarily produced by plants in the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), plays a crucial role in the plant's defense arsenal against pathogenic microorganisms. Its synthesis is rapidly triggered by the perception of elicitors, which are molecular signals originating from pathogens or cellular damage. Understanding the induction mechanism of this compound is paramount for developing novel strategies for disease-resistant crops and for the potential exploitation of its bioactivity in pharmaceutical contexts.

The Elicitation Process: From Signal Perception to this compound Accumulation

The induction of this compound biosynthesis is a multi-layered process initiated by the recognition of elicitors at the plant cell surface. This recognition event triggers a sophisticated signal transduction cascade that ultimately leads to the activation of genes encoding the enzymes responsible for this compound synthesis.

Elicitor Recognition and Early Signaling Events

A variety of molecules can act as elicitors, including fatty acids like arachidonic acid from oomycetes such as Phytophthora infestans, and cell wall fragments from fungi.[1][2] The perception of these elicitors by putative plant cell surface receptors initiates a rapid series of intracellular events.

One of the earliest detectable responses is a significant influx of calcium ions (Ca²⁺) from the extracellular space and internal stores into the cytoplasm. This transient increase in cytosolic Ca²⁺ acts as a crucial second messenger, initiating downstream signaling events.[3] Studies have shown that the application of a Trichothecium roseum elicitor to potato tubers leads to a significant increase in calmodulin (CaM) content, a key calcium sensor protein, peaking at 12 and 48 hours post-treatment.[3] Concurrently, Ca²⁺-ATPase activity, which is involved in restoring calcium homeostasis, is also induced, peaking at 8 hours.[3]

The MAP Kinase Cascade: A Central Signaling Hub

The calcium signal, along with other early signals, activates a Mitogen-Activated Protein Kinase (MAPK) cascade. This cascade is a conserved signaling module in eukaryotes that transduces extracellular stimuli into intracellular responses. In potato, several MAPK and MAPKK genes have been identified, and their expression is modulated by various stresses.[4] The activation of specific MAPKs through phosphorylation is a critical step in relaying the elicitor signal towards the nucleus.

Hormonal Crosstalk: The Role of Jasmonic Acid and Ethylene

The signal transduction pathway further involves the biosynthesis and signaling of the plant hormones jasmonic acid (JA) and ethylene (ET). Elicitor treatment of potato tubers has been shown to significantly induce the synthesis and accumulation of both salicylic acid (SA) and JA.[3] The JA content peaks at 12 hours post-elicitation, showing a 60.1% increase compared to the control group.[3] This hormonal surge is critical for the transcriptional reprogramming of the cell to a defense state. There is significant crosstalk between the JA and ET signaling pathways, which often act synergistically in activating defense responses.[5]

Transcriptional Reprogramming and this compound Biosynthesis

The culmination of the signaling cascade is the activation of transcription factors that bind to the promoters of defense-related genes, including those involved in this compound biosynthesis. A key enzyme in this pathway is sesquiterpene cyclase , which catalyzes the conversion of farnesyl pyrophosphate (FPP) to the primary sesquiterpene skeleton of this compound. Elicitor treatment leads to a significant induction of sesquiterpene cyclase gene expression and enzyme activity.[6][7] This induction is often rapid, with maximal activity observed within hours of elicitation.[6]

The biosynthetic pathway of this compound is a branch of the isoprenoid pathway. Elicitor treatment coordinates the channeling of intermediates towards phytoalexin synthesis by increasing sesquiterpene cyclase activity while concurrently suppressing the activity of squalene synthetase, an enzyme that diverts FPP towards sterol biosynthesis.[6][7]

Quantitative Data on this compound Induction

The following tables summarize quantitative data from various studies on the induction of this compound and related defense responses.

Elicitor/TreatmentPlant MaterialParameter MeasuredTime PointChange from ControlReference
Trichothecium roseum elicitorPotato TuberSalicylic Acid (SA) Content8 hours+ 33.3%[3]
Trichothecium roseum elicitorPotato TuberJasmonic Acid (JA) Content12 hours+ 60.1%[3]
Trichothecium roseum elicitorPotato TuberCalmodulin (CaM) Content12 hours+ 107%[3]
Trichothecium roseum elicitorPotato TuberCa²⁺-ATPase Activity8 hours+ 267%[3]
Trichothecium roseum elicitorPotato TuberSuperoxide Dismutase (SOD) Activity12 hours+ 181%[3]
Trichothecium roseum elicitorPotato TuberCatalase (CAT) Activity4 hours+ 161%[3]
Trichothecium roseum elicitorPotato TuberPolyphenol Oxidase (PPO) Activity72 hours+ 152%[3]
Jasmonic AcidPotato LeavesP. infestans Lesion Area11 days- 72.23%[8]
Arachidonic AcidPotato Tuber DiscsRishitin Accumulation-Induced[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound induction.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, identify, and quantify this compound from plant tissue.

Protocol Outline:

  • Sample Preparation: Freeze-dry and grind plant tissue to a fine powder.

  • Extraction: Extract the powdered tissue with an organic solvent (e.g., a mixture of chloroform and methanol).

  • Purification: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Derivatization: For GC-MS analysis, polar functional groups on the this compound molecule may be derivatized (e.g., silylation) to increase volatility.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted compounds and detects the fragments, allowing for identification and quantification based on the mass spectrum and retention time compared to an authentic this compound standard.[10][11][12]

In-Gel Kinase Assay for MAP Kinase Activity

Objective: To detect the activity of MAP kinases in response to elicitor treatment.

Protocol Outline:

  • Protein Extraction: Extract total proteins from control and elicitor-treated plant tissues under denaturing conditions.

  • SDS-PAGE: Separate the protein extracts on an SDS-polyacrylamide gel containing a generic MAPK substrate (e.g., Myelin Basic Protein, MBP) co-polymerized within the gel matrix.

  • Renaturation: After electrophoresis, wash the gel extensively to remove SDS and allow the separated kinases to renature.

  • Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP. The renatured MAPKs will phosphorylate the embedded substrate.

  • Visualization: Wash the gel to remove unincorporated [γ-³²P]ATP, dry the gel, and expose it to X-ray film. The presence of dark bands on the autoradiogram indicates the activity of kinases at specific molecular weights.[13][14][15]

Measurement of Cytosolic Calcium Influx

Objective: To visualize and measure changes in intracellular calcium concentrations in response to elicitors.

Protocol Outline:

  • Protoplast Isolation: Isolate protoplasts from plant tissue (e.g., potato leaves) by enzymatic digestion of the cell wall.

  • Dye Loading: Incubate the protoplasts with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). These dyes are cell-permeant and become fluorescent upon binding to Ca²⁺.

  • Calcium Imaging: Place the dye-loaded protoplasts on a microscope slide and perfuse with a buffer containing the elicitor.

  • Fluorescence Microscopy: Use a fluorescence microscope equipped with a ratiometric imaging system to capture changes in fluorescence intensity over time. The ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound induction.

Rishitinol_Induction_Pathway Elicitor Elicitor (e.g., Arachidonic Acid) Receptor Receptor Elicitor->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade JA_ET Jasmonic Acid & Ethylene Signaling Ca_influx->JA_ET TFs Transcription Factors Activation MAPK_cascade->TFs JA_ET->TFs SC_gene Sesquiterpene Cyclase Gene Expression TFs->SC_gene This compound This compound Biosynthesis SC_gene->this compound

Core Signaling Pathway for this compound Induction.

Experimental_Workflow Plant_Material Plant Material (e.g., Potato Tuber) Elicitor_Treatment Elicitor Treatment Plant_Material->Elicitor_Treatment Sample_Collection Time-Course Sample Collection Elicitor_Treatment->Sample_Collection Rishitinol_Analysis This compound Analysis (GC-MS) Sample_Collection->Rishitinol_Analysis Kinase_Assay Kinase Activity Assay (In-Gel Assay) Sample_Collection->Kinase_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression Data_Integration Data Integration & Pathway Elucidation Rishitinol_Analysis->Data_Integration Kinase_Assay->Data_Integration Gene_Expression->Data_Integration

General Experimental Workflow for Studying this compound Induction.

Conclusion and Future Perspectives

The induction of this compound is a tightly regulated process involving a complex interplay of signaling molecules and pathways. While significant progress has been made in elucidating the roles of calcium, MAP kinases, and plant hormones, further research is needed to fully understand the intricate network of interactions. A deeper understanding of the specific transcription factors involved and their regulatory networks will be crucial. Furthermore, the identification and characterization of the primary elicitor receptors will provide key insights into the initial steps of this important plant defense response. This knowledge will not only advance our fundamental understanding of plant immunity but also pave the way for the development of novel strategies to enhance disease resistance in crops and to synthesize this valuable bioactive compound for potential therapeutic use.

References

Rishitinol and its Relationship to Rishitin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin is a well-characterized norsesquiterpenoid phytoalexin from the Solanaceae family, known for its significant role in plant defense against microbial pathogens and nematodes. Rishitinol, a closely related sesquiterpene alcohol, is often found alongside rishitin in stressed plant tissues, suggesting a close biochemical relationship. This technical guide provides a comprehensive overview of the current understanding of this compound and its connection to rishitin, focusing on their biosynthesis, biological activities, and the signaling pathways they elicit. This document aims to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and drug development by presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to various stresses, including microbial infection. In solanaceous plants such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), sesquiterpenoids are a major class of phytoalexins. Among these, rishitin has been extensively studied for its potent antifungal and nematicidal properties.

This compound, a structurally similar sesquiterpene alcohol, was first isolated from diseased potato tubers alongside rishitin. Its co-occurrence with rishitin points towards a linked biosynthesis and potentially similar biological functions. This guide delves into the biochemical relationship between these two compounds, summarizes their known biological activities, provides detailed experimental methodologies for their study, and illustrates the putative signaling cascades involved in their production and action.

Biochemical Relationship and Biosynthesis

Rishitin and this compound are both sesquiterpenoid alcohols, indicating a shared origin from the isoprenoid pathway. While the complete biosynthetic pathways for both compounds are not fully elucidated, current evidence suggests they are derived from farnesyl pyrophosphate (FPP).

The proposed biosynthetic pathway for rishitin involves several enzymatic steps, with key intermediates such as solavetivone and lubimin. The final steps in the formation of rishitin are still under investigation. The direct biosynthetic relationship between rishitin and this compound remains to be definitively established. It is hypothesized that they may arise from a common late-stage precursor or that one may be a metabolic derivative of the other. However, current literature does not provide conclusive evidence for a direct conversion of rishitin to this compound. Their consistent co-isolation from infected potato tissues strongly supports a tightly regulated and interconnected biosynthesis.

Rishitin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Solavetivone Solavetivone FPP->Solavetivone Lubimin Lubimin Solavetivone->Lubimin Oxylubimin Oxylubimin Lubimin->Oxylubimin Rishitin Rishitin Oxylubimin->Rishitin This compound This compound Unknown_Precursor Common Precursor? Unknown_Precursor->Rishitin Unknown_Precursor->this compound

Figure 1: Proposed biosynthetic pathway of rishitin and its hypothetical relationship with this compound.

Quantitative Data on Biological Activity

Direct comparative studies providing quantitative data (e.g., IC50, MIC, LC50) for rishitin and this compound under identical experimental conditions are limited in the currently available literature. The following tables summarize the available data for each compound individually.

Table 1: Antifungal Activity of Rishitin
Fungal SpeciesAssay TypeConcentrationEffectReference
Phytophthora infestansZoospore Germination10-3 MComplete inhibition
Phytophthora infestansMycelial Growth~10-4 MSignificant inhibition
Table 2: Nematicidal Activity of Rishitin
Nematode SpeciesAssay TypeConcentrationEffectReference
Xiphinema diversicaudatumIn vitro200 µg/mLDeath within 2 hours
Longidorus elongatusIn vitro20 µg (point source)Repellent effect
Ditylenchus destructorIn vitroNot specifiedInactivation
Ditylenchus dipsaciIn vitro100 µg/mL (ED50)Inactivation

Note: No quantitative biological activity data for this compound was found in the reviewed literature.

Experimental Protocols

Extraction and Purification of Rishitin and this compound from Potato Tubers

This protocol is adapted from methodologies described for phytoalexin extraction.

  • Induction: Wash and surface-sterilize potato tubers. Cut tubers into 5 mm thick discs. Inoculate the discs with a suspension of an incompatible race of Phytophthora infestans or treat with an elicitor like arachidonic acid. Incubate in a humid chamber at 18-20°C for 48-72 hours.

  • Extraction: Homogenize the wounded and surrounding tissues in a blender with 3 volumes of methanol. Filter the homogenate through cheesecloth and then filter paper.

  • Solvent Partitioning: Concentrate the methanol extract under reduced pressure. Resuspend the aqueous residue in water and partition three times with an equal volume of diethyl ether or ethyl acetate.

  • Chromatography: Combine the organic phases and evaporate to dryness. Redissolve the residue in a small volume of a suitable solvent (e.g., hexane:ethyl acetate mixture).

  • Thin-Layer Chromatography (TLC): Apply the concentrated extract to a silica gel TLC plate. Develop the chromatogram using a solvent system such as cyclohexane:ethyl acetate (1:1, v/v). Visualize the compounds by spraying with 5% sulfuric acid in ethanol followed by heating. Rishitin and this compound will appear as distinct spots.

  • Purification: Scrape the corresponding silica gel bands from multiple preparative TLC plates. Elute the compounds from the silica with ethyl acetate. Concentrate the eluate to obtain purified rishitin and this compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Induction Induction in Potato Discs Extraction Methanol Extraction Induction->Extraction Partitioning Solvent Partitioning Extraction->Partitioning TLC Thin-Layer Chromatography Partitioning->TLC Purification Purification TLC->Purification

Figure 2: General workflow for the extraction and purification of rishitin and this compound.
Antifungal Activity Assay (Agar-Well Diffusion Method)

This protocol is a standard method for assessing the antifungal activity of plant extracts and purified compounds.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a spore suspension of the test fungus (e.g., Phytophthora infestans) in sterile distilled water containing 0.05% Tween 20. Adjust the spore concentration to 1 x 106 spores/mL.

  • Inoculation: Spread 100 µL of the fungal spore suspension evenly over the surface of the PDA plates.

  • Well Preparation: Using a sterile cork borer (6 mm diameter), create wells in the agar.

  • Treatment Application: Add a defined volume (e.g., 50 µL) of the test compound (rishitin or this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO) at various concentrations into the wells. Use the solvent as a negative control and a known antifungal agent as a positive control.

  • Incubation: Incubate the plates at the optimal growth temperature for the test fungus for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (clear zone around the well where fungal growth is inhibited) in millimeters.

Nematicidal Activity Assay (In Vitro)

This protocol is designed to evaluate the direct toxicity of compounds to nematodes.

  • Nematode Culture and Extraction: Culture the target nematode species (e.g., Meloidogyne incognita) on a suitable host plant. Extract second-stage juveniles (J2) from the infected roots using a Baermann funnel technique.

  • Treatment Preparation: Prepare a stock solution of rishitin or this compound in a minimal amount of ethanol and then dilute with sterile water to the desired test concentrations. Ensure the final ethanol concentration is non-lethal to the nematodes (typically <1%).

  • Assay Setup: In a 96-well microtiter plate, add approximately 100 J2s in 90 µL of sterile water to each well. Add 10 µL of the test compound solution to each well to achieve the final desired concentration. Include a water control with the same percentage of ethanol.

  • Incubation: Incubate the plates at room temperature (20-25°C).

  • Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each treatment. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Signaling Pathways

The specific signaling pathways triggered by rishitin and this compound have not been fully elucidated. However, as phytoalexins, their induction is part of a broader plant defense response initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This response typically involves a complex signaling cascade.

Upon pathogen recognition, a signaling cascade is initiated, often involving an influx of Ca2+ ions and the production of reactive oxygen species (ROS). This leads to the activation of mitogen-activated protein kinase (MAPK) cascades. These MAPK cascades phosphorylate and activate transcription factors (TFs), such as WRKYs, which then bind to the promoter regions of defense-related genes, including those responsible for phytoalexin biosynthesis. The signaling pathways are also modulated by plant hormones, primarily salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which can act synergistically or antagonistically depending on the specific pathogen.

Phytoalexin_Signaling cluster_0 Cellular Response PAMPs PAMPs/DAMPs Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor ROS_Ca ROS Burst & Ca2+ Influx Receptor->ROS_Ca MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) ROS_Ca->MAPK_Cascade Hormones Hormone Signaling (SA, JA, ET) ROS_Ca->Hormones TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs PBG Phytoalexin Biosynthesis Genes TFs->PBG Phytoalexins Rishitin & this compound Synthesis PBG->Phytoalexins Hormones->TFs

Figure 3: A generalized signaling pathway for phytoalexin induction in plants.

Conclusion and Future Directions

Rishitin and this compound are important sesquiterpenoid phytoalexins involved in the defense mechanisms of solanaceous plants. While rishitin has been the subject of considerable research, this compound remains less characterized. The co-occurrence of these two compounds suggests a close biosynthetic relationship that warrants further investigation to identify the specific enzymes and regulatory mechanisms involved.

A significant gap in the current knowledge is the lack of direct comparative studies on the biological activities of rishitin and this compound. Such studies are crucial for understanding their respective roles in plant defense and for evaluating their potential as lead compounds for the development of new antifungal or nematicidal agents.

Furthermore, elucidating the specific signaling pathways triggered by these molecules will provide deeper insights into plant-pathogen interactions and may reveal novel targets for enhancing disease resistance in crops. Future research employing transcriptomics, proteomics, and metabolomics approaches following treatment with purified rishitin and this compound will be instrumental in unraveling these complex signaling networks.

The Natural Occurrence of Rishitinol in Potato Varieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of rishitinol, a sesquiterpenoid phytoalexin, in various potato (Solanum tuberosum L.) varieties. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress. This compound, alongside other related compounds like rishitin, plays a role in the defense mechanisms of potatoes. This document details the elicitation, extraction, and quantification of this compound, presents available quantitative data, and visualizes the associated biochemical pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the fields of plant pathology, natural product chemistry, and drug development.

Introduction to this compound

This compound is a sesquiterpenoid alcohol that functions as a phytoalexin in potato tubers.[1] Like other phytoalexins, its production is induced by various biotic and abiotic stressors, including infection by pathogens such as Phytophthora infestans and Fusarium spp., as well as wounding.[1][2][3] this compound is structurally related to rishitin, one of the most well-studied potato phytoalexins. The synthesis of these compounds is part of the plant's induced defense response. While rishitin has been more extensively quantified, this compound is also recognized as a component of the phytoalexin profile in Solanaceous plants.

Quantitative Occurrence of Sesquiterpenoid Phytoalexins in Potato Varieties

Quantitative data specifically for this compound across a wide range of potato varieties is limited in publicly available literature. However, data for the closely related and often co-occurring phytoalexin, rishitin, can provide insights into the defense response capacity of different cultivars. The production of these phytoalexins is highly dependent on the specific elicitor and the conditions of the experiment.

Potato CultivarElicitor/PathogenPhytoalexinConcentration (µg/g fresh weight or µg/cm²)Reference
DesireeFusarium solaniRishitinMaximum reached 48h post-inoculation (specific value not provided)[2]
SpuntaFusarium moniliforme (weak pathogen)RishitinLower levels compared to Desiree with F. solani[3]
Generic PotatoPhytophthora infestansRishitin> 100 ppm with Actinomycin D elicitation[4]

Note: The table primarily shows data for rishitin due to the scarcity of specific quantitative data for this compound in the provided search results. Rishitin levels are indicative of the activation of the sesquiterpenoid phytoalexin pathway.

Biosynthesis and Elicitation of this compound

The biosynthesis of sesquiterpenoid phytoalexins like this compound in potatoes is a complex process initiated by the recognition of elicitors. These elicitors can be of biotic origin, such as cell wall fragments from fungi and bacteria, or abiotic, like heavy metals and UV radiation.[5][6][7]

Elicitation

Elicitors are signal molecules that trigger defense responses in plants, leading to the synthesis of secondary metabolites like phytoalexins.[5][8][9]

  • Biotic Elicitors : These are derived from living organisms. Examples include fungal cell wall extracts (Phytophthora infestans, Fusarium spp.), proteins, and polysaccharides.[2][8][9]

  • Abiotic Elicitors : These are non-biological factors. Examples include heavy metal salts (e.g., copper sulfate), UV radiation, and physical wounding.[1][5][7]

The interaction of elicitors with plant cell receptors initiates a signal transduction cascade, leading to the activation of genes responsible for phytoalexin biosynthesis.

Signaling Pathway for Phytoalexin Production

The following diagram illustrates a generalized signaling pathway for the induction of phytoalexin synthesis in response to a fungal elicitor.

Phytoalexin_Signaling_Pathway Elicitor Fungal Elicitor (e.g., Chitin) Receptor Plant Cell Receptor Elicitor->Receptor Binding Signal_Cascade Signal Transduction Cascade (ROS, Ca2+ influx, MAPK cascade) Receptor->Signal_Cascade Activation Transcription_Factors Activation of Transcription Factors Signal_Cascade->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Biosynthesis_Enzymes Biosynthesis Enzymes Defense_Genes->Biosynthesis_Enzymes Translation Precursor Farnesyl Pyrophosphate (FPP) This compound This compound Synthesis Precursor->this compound Catalysis

Caption: Generalized signaling pathway for phytoalexin synthesis.

Experimental Protocols

This section outlines the detailed methodologies for the analysis of this compound in potato tubers.

Elicitation and Sample Preparation
  • Tuber Selection : Select healthy, disease-free potato tubers of the desired variety.

  • Surface Sterilization : Wash tubers with tap water, followed by a rinse with distilled water. Surface sterilize by immersing in 70% ethanol for 1-2 minutes, followed by a sodium hypochlorite solution (1-2% available chlorine) for 10-15 minutes, and then rinse thoroughly with sterile distilled water.

  • Wounding and Elicitor Application : Aseptically cut tubers into discs (e.g., 1 cm thick). Apply a solution of the chosen elicitor (e.g., a suspension of fungal spores or a solution of a chemical elicitor) to the cut surface. For control samples, apply sterile water.

  • Incubation : Place the treated tuber discs in a sterile, humid environment (e.g., a petri dish with moist filter paper) and incubate in the dark at room temperature (e.g., 20-25°C) for a specified period (e.g., 48-72 hours) to allow for phytoalexin accumulation.[2]

Extraction and Purification
  • Homogenization : After incubation, scrape the surface layer of the tuber discs and homogenize the tissue in a suitable solvent, such as methanol or ethanol.

  • Extraction : Perform a liquid-liquid extraction. For example, after an initial methanol extraction, the solvent can be evaporated, and the residue can be re-dissolved in water and extracted with a non-polar solvent like diethyl ether or ethyl acetate to separate the less polar phytoalexins.[1]

  • Purification : The crude extract can be further purified using techniques like Thin-Layer Chromatography (TLC) or column chromatography. For TLC, a silica gel plate can be used with a solvent system such as cyclohexane:ethyl acetate (1:1, v/v) to separate this compound from other compounds.[1] The bands corresponding to this compound can be scraped off and eluted with a suitable solvent.

Quantification
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a common method for the quantification of phytoalexins.

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : A gradient of water and acetonitrile or methanol is often employed.

    • Detection : UV detection at a specific wavelength (e.g., around 200-220 nm for sesquiterpenoids) or mass spectrometry (LC-MS) for higher specificity and sensitivity.

    • Quantification : A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount in the samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique for the identification and quantification of volatile or derivatized compounds like this compound.

    • Derivatization : this compound may require derivatization (e.g., silylation) to increase its volatility.

    • Column : A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.

    • Analysis : The mass spectrum of the eluting peak corresponding to this compound is compared to a reference spectrum for identification, and the peak area is used for quantification against a standard.

Experimental Workflow Visualization

The following diagram provides a visual representation of the entire experimental workflow for the analysis of this compound in potato varieties.

Experimental_Workflow cluster_prep Sample Preparation & Elicitation cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification Tuber_Selection Potato Tuber Selection Sterilization Surface Sterilization Tuber_Selection->Sterilization Disc_Cutting Tuber Disc Preparation Sterilization->Disc_Cutting Elicitation Elicitor Application Disc_Cutting->Elicitation Incubation Incubation (48-72h) Elicitation->Incubation Homogenization Tissue Homogenization in Solvent Incubation->Homogenization Liquid_Extraction Liquid-Liquid Extraction Homogenization->Liquid_Extraction Purification TLC/Column Chromatography Liquid_Extraction->Purification HPLC_GCMS HPLC or GC-MS Analysis Purification->HPLC_GCMS Data_Analysis Data Analysis & Quantification HPLC_GCMS->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for this compound analysis in potato.

Conclusion

This compound is an integral part of the induced defense system in potatoes. While its occurrence is documented, there is a need for more extensive quantitative studies across a broader range of potato varieties to fully understand the genetic variability in its production. The methodologies outlined in this guide provide a robust framework for such investigations. A deeper understanding of the natural occurrence and biosynthesis of this compound could inform breeding programs for disease-resistant potato cultivars and may reveal novel bioactive compounds for potential therapeutic applications. Further research should focus on elucidating the specific biosynthetic pathway of this compound and identifying the key regulatory genes involved.

References

An In-Depth Technical Guide to Rishitinol Precursors and Metabolic Intermediates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Rishitinol is a sesquiterpenoid phytoalexin found in potato tubers (Solanum tuberosum), playing a crucial role in the plant's defense mechanisms against pathogens. Like its more studied counterpart, rishitin, this compound is synthesized in response to biotic and abiotic stress. Understanding the biosynthetic pathway, its precursors, and metabolic intermediates is vital for developing novel strategies in crop protection and for potential applications in drug development due to the diverse biological activities exhibited by sesquiterpenoids. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, including its precursors, metabolic intermediates, relevant enzymatic reactions, and detailed experimental protocols for its analysis.

The Biosynthetic Pathway of this compound: From Farnesyl Pyrophosphate to a Complex Sesquiterpenoid

The biosynthesis of this compound is intrinsically linked to the well-established terpenoid pathway, with farnesyl pyrophosphate (FPP) serving as the universal precursor for all sesquiterpenes.[1] The pathway to rishitin, and likely this compound, proceeds through a series of cyclization and oxidation reactions.

1. The Mevalonate Pathway and the Formation of Farnesyl Pyrophosphate (FPP):

The journey to this compound begins with the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15).

2. Cyclization of FPP to Sesquiterpene Skeletons:

The first committed step in sesquiterpenoid phytoalexin biosynthesis in potato is the cyclization of FPP. While the specific cyclase for the direct precursor to this compound has not been definitively identified, the pathway to the related compound, rishitin, involves the enzyme vetispiradiene synthase, which converts FPP to the bicyclic intermediate, vetispiradiene.

3. The Role of Solavetivone as a Key Intermediate:

Subsequent oxidation of vetispiradiene, likely mediated by cytochrome P450 monooxygenases, leads to the formation of solavetivone. Solavetivone is a crucial metabolic intermediate in the biosynthesis of several sesquiterpenoid phytoalexins in potato.[2][3]

4. The Path to Rishitin and the Unresolved Link to this compound:

The conversion of solavetivone to rishitin involves a series of hydroxylation and rearrangement reactions, the exact enzymatic sequence of which is still under investigation.[2] The structural relationship between rishitin and this compound suggests a close biosynthetic connection. This compound, with its distinct tetralin core structure, may arise from a branch point in the pathway leading to rishitin, or it could be a downstream metabolite of rishitin itself.[4][5] However, the specific enzymes and intermediates in this conversion remain to be elucidated. One study has noted the presence of this compound as a derivative of rishitin in infected tomato leaves, suggesting it may be a metabolic product of rishitin.[6]

5. Detoxification and Further Metabolism:

Once synthesized, phytoalexins like rishitin can be detoxified by the plant to prevent autotoxicity. In potato, rishitin is metabolized to less toxic compounds, namely rishitin-M1 (13-hydroxyrishitin) and rishitin-M2.[2][7] This detoxification is catalyzed by cytochrome P450 enzymes.[2][3] It is plausible that this compound could also be subject to similar metabolic processes.

Tabulated Summary of Key Compounds and Quantitative Data

The following tables summarize the key precursors and metabolic intermediates in the proposed this compound biosynthetic pathway and provide available quantitative data on their production in response to elicitors.

Table 1: Key Precursors and Metabolic Intermediates in this compound Biosynthesis

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Pathway
Farnesyl Pyrophosphate (FPP)C15H28O7P2382.33Universal precursor for sesquiterpenes
VetispiradieneC15H24204.35Bicyclic sesquiterpene intermediate
SolavetivoneC15H22O218.34Key metabolic intermediate
RishitinC14H22O2222.32Major sesquiterpenoid phytoalexin
This compound C15H22O2 234.33 End-product sesquiterpenoid phytoalexin
Rishitin-M1 (13-hydroxyrishitin)C14H22O3238.32Detoxification product of rishitin
Rishitin-M-2C14H22O3238.32Detoxification product of rishitin

Table 2: Quantitative Production of Rishitin in Potato Tuber Slices

ElicitorTime Post-ElicitationRishitin Concentration (µg/g fresh weight)Reference
Phytophthora infestans72 hours> 100 ppm[8]
Actinomycin D (25 µg/ml)-> 100 ppm[8]
Fusarium spp.24, 48, 72 hoursAccumulation observed (specific values not provided)[9]

Note: Quantitative data for this compound and its direct precursors are currently limited in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and identification of this compound and its precursors, based on established protocols for sesquiterpenoid phytoalexin analysis.

1. Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers:

  • Materials: Potato tubers, elicitor (e.g., Phytophthora infestans spore suspension or abiotic elicitor like mercuric chloride), ethyl acetate, anhydrous sodium sulfate, rotary evaporator.

  • Protocol:

    • Induce phytoalexin production by treating potato tuber slices with an appropriate elicitor and incubate under controlled conditions (e.g., 20°C in the dark for 72 hours).

    • Homogenize the treated tuber tissue in a suitable solvent such as ethyl acetate.

    • Filter the homogenate to remove solid debris.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

    • Redissolve the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for further analysis.

2. Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separating sesquiterpenoids.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards or with data from mass spectral libraries (e.g., NIST). Quantify by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of standards.

3. Separation and Quantification by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: High-performance liquid chromatograph with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: Monitor the absorbance at a wavelength where the compounds of interest have maximum absorption (e.g., around 200-220 nm for non-conjugated sesquiterpenoids).

  • Quantification: Similar to GC-MS, quantify by comparing peak areas to a calibration curve of authentic standards.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Biosynthetic Pathway of this compound

Rishitinol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Solavetivone Solavetivone Vetispiradiene->Solavetivone Cytochrome P450s (Oxidation) Intermediates Unknown Intermediates Solavetivone->Intermediates Hydroxylation & Rearrangement Rishitin Rishitin Intermediates->Rishitin Unknown Enzymes This compound This compound Rishitin->this compound Putative Conversion (Enzymes Unknown) Detoxification Detoxification Products (e.g., Rishitin-M1) Rishitin->Detoxification Cytochrome P450s (Hydroxylation)

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Diagram 2: Experimental Workflow for this compound Analysis

Rishitinol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Potato Potato Tuber Slices Elicitation Elicitor Treatment (e.g., Pathogen/Abiotic Stress) Potato->Elicitation Extraction Solvent Extraction (e.g., Ethyl Acetate) Elicitation->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-DAD Analysis Concentration->HPLC Identification Compound Identification (Retention Time, Mass Spectra) GCMS->Identification HPLC->Identification Quantification Quantification (Peak Area vs. Standard Curve) Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The study of this compound precursors and metabolic intermediates is a dynamic field with significant potential for advancements in agriculture and medicine. While the general framework of its biosynthetic pathway from farnesyl pyrophosphate is understood, key enzymatic steps, particularly the conversion of solavetivone to rishitin and the precise biosynthetic origin of this compound, remain to be fully elucidated. Future research should focus on the identification and characterization of the enzymes involved in these later stages of the pathway. The development of robust quantitative methods for this compound and its immediate precursors will be crucial for a deeper understanding of its regulation and biological function. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of sesquiterpenoid phytoalexin biosynthesis.

References

Genetic Regulation of Rishitinol Production in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol, a sesquiterpenoid alcohol phytoalexin, and its more extensively studied precursor, rishitin, are key components of the defense response in solanaceous plants, particularly potato (Solanum tuberosum) and tomato (Solanum lycopersicum), against pathogenic infections. The production of these compounds is tightly regulated at the genetic level, involving a complex interplay of biosynthetic genes, transcription factors, and signaling pathways. This technical guide provides an in-depth overview of the current understanding of the genetic regulation of this compound and rishitin biosynthesis, with a focus on data presentation, experimental protocols, and pathway visualizations to aid researchers and professionals in drug development and plant science.

This compound and Rishitin Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to that of rishitin, with this compound being a derivative of rishitin. The pathway originates from the general isoprenoid pathway, starting with farnesyl diphosphate (FPP). While not all enzymes and corresponding genes in the pathway have been fully characterized, a proposed pathway involves the cyclization of FPP to form the sesquiterpene hydrocarbon precursor, which is then hydroxylated and further modified to yield rishitin. This compound is subsequently formed from rishitin. A key intermediate in this pathway is solavetivone.

The detoxification of rishitin in plants is mediated by cytochrome P450 enzymes, which hydroxylate rishitin to form less toxic compounds like 13-hydroxyrishitin (rishitin-M1)[1].

Diagram of the Proposed Rishitin Biosynthesis Pathway

Rishitin_Biosynthesis FPP Farnesyl Diphosphate (FPP) VS Vetispiradiene Synthase FPP->VS Vetispiradiene Vetispiradiene CyP450_1 Cytochrome P450 (Hydroxylation) Vetispiradiene->CyP450_1 Solavetivone Solavetivone Unknown_Enzymes Unknown Enzymes Solavetivone->Unknown_Enzymes Rishitin Rishitin SPH SPH/CYP76A2L (Hydroxylation) Rishitin->SPH Conversion_Enzyme Putative Conversion Enzyme Rishitin->Conversion_Enzyme This compound This compound Detoxified_Rishitin 13-hydroxyrishitin (Rishitin-M1) VS->Vetispiradiene CyP450_1->Solavetivone Unknown_Enzymes->Rishitin SPH->Detoxified_Rishitin Conversion_Enzyme->this compound

Caption: Proposed biosynthetic pathway of rishitin and this compound.

Genetic Regulation of Rishitin Production

The production of rishitin and this compound is a defense response triggered by various biotic and abiotic stresses. This induction is regulated by a sophisticated network of signaling molecules and transcription factors that activate the expression of biosynthetic genes.

Signaling Pathways

Several phytohormone signaling pathways are implicated in the regulation of phytoalexin biosynthesis, including those of jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA).

  • Jasmonic Acid (JA) and Salicylic Acid (SA): JA and SA are key signaling molecules in plant defense. Generally, JA is involved in responses to necrotrophic pathogens and wounding, while SA is associated with responses to biotrophic pathogens. These pathways often exhibit antagonistic crosstalk, allowing the plant to fine-tune its defense strategy. In the context of rishitin production, elicitation by pathogens or stress signals is thought to activate the JA pathway, leading to the activation of downstream transcription factors.

  • Abscisic Acid (ABA): ABA has been shown to have an inhibitory effect on the accumulation of rishitin and lubimin in potato tubers[2][3]. This suggests a negative regulatory role for ABA in the defense response involving these phytoalexins.

Diagram of Signaling Pathways Regulating Rishitin Biosynthesis

Signaling_Pathway cluster_stimuli Stress Signals cluster_signaling Signaling Cascades cluster_tf Transcriptional Regulation cluster_output Biosynthesis Pathogen Pathogen Attack JA Jasmonic Acid (JA) Signaling Pathogen->JA SA Salicylic Acid (SA) Signaling Pathogen->SA Wounding Wounding Wounding->JA Elicitors Elicitors Elicitors->JA WRKY WRKY TFs JA->WRKY Activation MYB MYB TFs JA->MYB Activation SA->JA SA->WRKY Activation SA->MYB Activation ABA Abscisic Acid (ABA) Signaling Rishitin_Production Rishitin/Rishitinol Production ABA->Rishitin_Production Inhibition Rishitin_Genes Rishitin Biosynthetic Genes WRKY->Rishitin_Genes Transcriptional Activation MYB->Rishitin_Genes Transcriptional Activation Rishitin_Genes->Rishitin_Production

Caption: Signaling pathways in rishitin production.

Transcription Factors

Transcription factors (TFs) are key regulators that bind to specific cis-acting elements in the promoter regions of target genes, thereby activating or repressing their transcription. Several families of TFs are known to be involved in plant defense responses and the regulation of secondary metabolite biosynthesis.

  • WRKY Transcription Factors: The WRKY family of TFs is one of the largest and best-characterized families of plant transcription factors involved in defense signaling. WRKY TFs recognize and bind to the W-box (cis-element) in the promoters of their target genes. In potato, numerous WRKY genes have been identified, and their expression is altered under various stress conditions, suggesting their role in regulating defense responses, which likely includes phytoalexin biosynthesis[4][5][6].

  • MYB Transcription Factors: MYB TFs are another large family of proteins that play diverse roles in plants, including the regulation of secondary metabolism. They are known to regulate the biosynthesis of flavonoids, phenylpropanoids, and other defense compounds. The presence of MYB binding sites in the promoters of defense-related genes in potato suggests their involvement in the regulation of phytoalexin production[7][8].

While the direct binding of specific WRKY or MYB TFs to the promoters of rishitin biosynthetic genes has yet to be definitively demonstrated, their well-established roles in plant defense and secondary metabolism make them strong candidates for the transcriptional regulation of rishitin and this compound production.

Quantitative Data on Rishitin Production

The accumulation of rishitin is induced by a variety of elicitors. The following table summarizes quantitative data from different studies on rishitin production in potato and tomato in response to various treatments.

Plant SpeciesCultivarElicitor/TreatmentRishitin ConcentrationReference
Solanum tuberosumDesiree (susceptible)Fusarium solani (severe pathogen)88 ± 15.0 µg/cm² (72h post-inoculation)[9][10]
Solanum tuberosumSpunta (resistant)Fusarium solani (severe pathogen)57 ± 13.0 µg/cm² (48h post-inoculation)[9][10]
Solanum tuberosumDesiree (susceptible)Fusarium moniliforme (weak pathogen)60 ± 8.4 µg/cm² (72h post-inoculation)[9][10]
Solanum tuberosumSpunta (resistant)Fusarium moniliforme (weak pathogen)10 ± 2.3 µg/cm² (48h post-inoculation)[9][10]
Lycopersicon esculentumNot specified1% Silver NitrateLevels monitored in leaves and stems[4]
Lycopersicon esculentumNot specifiedXanthomonas campestris pv. oryzaeLevels monitored in leaves and stems[4]
Lycopersicon esculentum'Trust'UV-C (3.6 kJ m⁻²)Highest level after 15 days of storage[6]
Lycopersicon esculentum'Makari'UV-CInduced, but lower levels than 'Trust'[6]
Solanum tuberosumNot specifiedIncompatible race of Phytophthora infestans245 µg/ml in inoculation fluid (6 days post-inoculation)[11]

Note: The quantitative data presented are from different studies with varying experimental setups, units, and time points. Direct comparison should be made with caution.

Experimental Protocols

Extraction of Rishitin and this compound from Potato Tubers

This protocol is a general guideline for the extraction of sesquiterpenoid phytoalexins from potato tubers.

Materials:

  • Potato tubers

  • Elicitor solution (e.g., fungal spore suspension, silver nitrate solution)

  • Sterile distilled water

  • Ethyl acetate or other suitable organic solvent (e.g., methanol, acetone)

  • Scalpel or cork borer

  • Petri dishes

  • Incubator

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with distilled water. Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by a rinse with sterile distilled water.

  • Tuber Slice Preparation: Aseptically cut the tubers into slices of approximately 5-10 mm thickness using a sterile scalpel.

  • Elicitation: Place the tuber slices in sterile petri dishes. Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each slice. For control samples, apply sterile distilled water.

  • Incubation: Incubate the treated tuber slices in the dark at a controlled temperature (e.g., 20-25°C) for a specific period (e.g., 24, 48, 72 hours) to allow for phytoalexin accumulation.

  • Extraction:

    • After the incubation period, remove a thin layer (e.g., 1-2 mm) of the elicited tissue from the surface of the tuber slices.

    • Homogenize the collected tissue in a suitable volume of extraction solvent (e.g., 3 volumes of ethyl acetate per gram of tissue).

    • Macerate the tissue using a homogenizer or mortar and pestle.

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant containing the extracted phytoalexins.

    • Repeat the extraction process on the pellet to ensure complete recovery.

  • Concentration: Combine the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C).

  • Sample Preparation for Analysis: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or GC-MS.

Quantification of Rishitin and this compound by HPLC

This is a general protocol for the quantification of rishitin and this compound using High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized based on the available equipment and standards.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: Linear gradient from 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: Return to 20% Acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 205-210 nm for rishitin and this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified rishitin and this compound of known concentrations in the mobile phase or a compatible solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for each compound.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system under the same conditions.

  • Quantification: Identify the peaks corresponding to rishitin and this compound in the sample chromatogram based on their retention times compared to the standards. Calculate the concentration of each compound in the sample by using the peak area and the calibration curve.

Gene Expression Analysis of Biosynthetic Genes by qRT-PCR

This protocol provides a general framework for analyzing the expression of rishitin biosynthetic genes in potato under stress conditions using quantitative real-time PCR (qRT-PCR).

Materials:

  • Elicited and control potato tissue samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction:

    • Harvest elicited and control potato tissues at different time points and immediately freeze them in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA from the frozen tissues using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • Primer Design:

    • Design gene-specific primers for the target rishitin biosynthetic genes (e.g., vetispiradiene synthase, cytochrome P450s) and at least two stable reference genes for normalization (e.g., EF1α, actin). Primers should be designed to amplify a product of 100-200 bp.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qRT-PCR in a real-time thermal cycler with a typical program:

      • Initial denaturation (e.g., 95°C for 5-10 min)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 s)

        • Annealing/Extension (e.g., 60°C for 1 min)

      • Melt curve analysis to check for primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Diagram of the Experimental Workflow for Rishitin Research

Experimental_Workflow cluster_plant_material Plant Material and Elicitation cluster_analysis Analysis cluster_results Results Potato_Tuber Potato Tuber Slices Elicitation Elicitor Treatment (e.g., Pathogen, AgNO3) Potato_Tuber->Elicitation Incubation Incubation Elicitation->Incubation Extraction Phytoalexin Extraction Incubation->Extraction RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction Quantification HPLC Quantification Extraction->Quantification Rishitin_Levels Rishitin/Rishitinol Concentration Quantification->Rishitin_Levels qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Gene_Expression Biosynthetic Gene Expression Levels qRT_PCR->Gene_Expression

Caption: Workflow for rishitin research.

Conclusion

The genetic regulation of this compound and rishitin production in plants is a complex process that is integral to the plant's defense mechanisms. While significant progress has been made in elucidating the biosynthetic pathway and identifying the key signaling molecules, further research is needed to identify the specific transcription factors and the cis-regulatory elements that control the expression of the biosynthetic genes. A deeper understanding of these regulatory networks will be crucial for developing strategies to enhance disease resistance in crops and for the potential biotechnological production of these valuable compounds for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations into this fascinating area of plant science.

References

A Technical Guide to Fungal Elicitors for Inducing Rishitinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the use of fungal elicitors to induce the synthesis of rishitinol, a vital sesquiterpenoid phytoalexin with significant antimicrobial properties. The guide details the mechanisms of action, presents quantitative data on elicitation efficacy, outlines comprehensive experimental protocols, and visualizes the core biological and experimental processes.

Introduction to Fungal Elicitation of this compound

This compound is a secondary metabolite produced by plants, notably in the Solanaceae family (e.g., potato and tomato), as a defense response against pathogenic attacks. The synthesis of such phytoalexins can be triggered by various stress signals, with fungal elicitors being particularly effective.[1][2] Elicitors are signaling molecules derived from fungi—such as polysaccharides (chitin, glucans), proteins, or glycoproteins—that are recognized by plant cell receptors, initiating a defense cascade that leads to the accumulation of target compounds like this compound.[3][4][5][6]

The interaction between a fungal elicitor and a plant cell initiates a hypersensitive response, activating a complex signaling network involving ion fluxes, reactive oxygen species (ROS), and phytohormone signaling pathways like the jasmonic acid (JA) and salicylic acid (SA) pathways.[5][7] This ultimately leads to the upregulation of genes encoding key enzymes in the this compound biosynthetic pathway. Understanding and harnessing this process is critical for the biotechnological production of this compound for applications in agriculture and pharmaceuticals.

Quantitative Data on this compound Induction

The efficacy of fungal elicitors in inducing this compound synthesis varies based on the fungal species, elicitor preparation, plant cultivar, and experimental conditions. The following table summarizes key quantitative findings from cited research.

Fungal Elicitor SourcePlant SystemElicitor Type / TreatmentThis compound YieldReference
Fusarium solaniPotato Tuber Slices (cv. Desiree)Spore SuspensionPeak accumulation after 48-72 hours[8]
Fusarium moniliformePotato Tuber Slices (cv. Spunta)Spore Suspension (10 spores/cm²)40 ± 8.4 µg/cm²[8]
Phytophthora infestansPotato Hairy Roots (Solanum tuberosum)Fungal Homogenates2.5-fold increase over control[9]
Rhizoctonia bataticolaPotato Hairy Roots (Solanum tuberosum)Fungal Elicitor (2 ml 10% w/v)Significant induction of LOX activity (a related defense marker)[9]

Signaling Pathways in this compound Synthesis

The induction of this compound synthesis by fungal elicitors is a multi-step process involving signal perception, transduction, and activation of biosynthetic pathways.

Elicitor Recognition and Initial Response

Fungal elicitors, such as chitin fragments from fungal cell walls, are recognized by pattern recognition receptors (PRRs) on the plant cell membrane.[6][10] This binding event triggers a rapid series of intracellular responses.

Secondary Messenger Signaling

Upon elicitor recognition, a signaling cascade is initiated, characterized by:

  • Ion Fluxes: A rapid influx of Ca²⁺ ions into the cytosol acts as a crucial secondary messenger.[5]

  • Oxidative Burst: The production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and superoxide (O₂·⁻) is a hallmark of plant defense activation.[5][7]

  • Phytohormone Activation: Signaling pathways involving jasmonic acid (JA) and salicylic acid (SA) are activated, which play central roles in coordinating the expression of defense-related genes.[5][7][11]

These signaling events converge to activate transcription factors, which in turn upregulate the expression of genes encoding enzymes of the terpenoid biosynthesis pathway, leading to the production of this compound.

G cluster_0 cluster_1 Plant Cell cluster_2 Signal Transduction Cascade A Fungal Elicitor (e.g., Chitin, Glucans) B Pattern Recognition Receptor (PRR) A->B C Ca²⁺ Influx B->C D ROS Burst (H₂O₂, O₂·⁻) B->D E JA & SA Signaling Pathways B->E F Activation of Transcription Factors C->F D->F E->F G Defense Gene Expression F->G H This compound Biosynthesis Enzyme Production G->H I This compound Accumulation H->I G A1 Fungal Culture (e.g., Fusarium) A2 Harvest & Wash Mycelia A1->A2 A3 Homogenize & Autoclave A2->A3 A4 Centrifuge & Collect Supernatant A3->A4 A5 Fungal Elicitor Solution A4->A5 C1 Elicitation: Apply Elicitor to Slices A5->C1 B1 Potato Tuber B2 Surface Sterilize & Slice B1->B2 B3 Potato Tuber Slices B2->B3 B3->C1 C2 Incubate (48-72h in dark) C1->C2 C3 Solvent Extraction (Ethyl Acetate) C2->C3 C4 Concentrate Extract (Rotovap) C3->C4 C5 Analysis by GC-MS C4->C5 C6 This compound Quantification C5->C6

References

Abiotic Stress Factors and Their Impact on Rishitinol Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol is a sesquiterpenoid phytoalexin, an antimicrobial compound synthesized by plants in response to stress.[1] It is structurally related to rishitin, another well-known phytoalexin found in Solanaceous plants like potatoes and tomatoes. Phytoalexins, as secondary metabolites, play a crucial role in plant defense mechanisms.[1][2] The accumulation of these compounds is often triggered by various stress factors, both biotic (e.g., pathogens) and abiotic (e.g., environmental stressors).[1][3] Understanding the abiotic factors that modulate this compound accumulation is of significant interest for agricultural applications, such as enhancing disease resistance in crops, and for pharmaceutical research, given the potential medicinal properties of these compounds.[1]

This technical guide provides an in-depth overview of the abiotic stress factors known to affect this compound accumulation. It summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Abiotic Stress Factors Influencing this compound Accumulation

Plants perceive abiotic stress as a threat, which in turn activates a cascade of signaling pathways leading to the production of defense compounds like this compound.[1] The primary abiotic stressors that have been studied in the context of phytoalexin accumulation include ultraviolet (UV) radiation, osmotic stress, temperature extremes, and heavy metal exposure.

Ultraviolet (UV) Radiation

UV radiation, particularly UV-C, is a well-documented elicitor of phytoalexin synthesis.[4][5][6] Exposing plant tissues to controlled doses of UV-C light can induce a stress response that leads to the accumulation of this compound. This response is part of a broader phenomenon known as hormesis, where a low dose of an otherwise harmful agent can induce a beneficial response.

Osmotic Stress

Osmotic stress, caused by conditions such as high salinity or drought, alters the water potential of plant cells, leading to a stress response.[7][8][9] This response can include the synthesis of phytoalexins as part of the plant's defense and adaptation strategy. While direct quantitative data on this compound accumulation under osmotic stress is limited in the provided search results, the general principles of osmotic stress-induced phytoalexin production suggest it is a relevant factor.

Temperature Stress

Both high and low-temperature stress can significantly impact plant physiology and metabolism, including the production of secondary metabolites.[10][11][12] Temperature extremes can lead to cellular damage and the production of reactive oxygen species (ROS), which act as signaling molecules to trigger defense responses, including phytoalexin synthesis.

Heavy Metal Stress

Exposure to heavy metals such as cadmium (Cd), lead (Pb), and zinc (Zn) is highly toxic to plants and induces a strong stress response.[13][14][15][16] This response often involves the production of compounds that can chelate or detoxify the metal ions, as well as the synthesis of antimicrobial compounds like phytoalexins to combat secondary infections in the weakened plant.

Quantitative Data on this compound Accumulation

The following table summarizes the available quantitative data on the effects of various abiotic stressors on this compound accumulation.

Abiotic StressorPlant Species/CultivarStress ConditionsThis compound ConcentrationReference
UV-C Radiation Tomato (Solanum lycopersicum)Hormic dose of 3.7 kJ/m²Up to 46.23 mg/kg after 15 days[4]
Tomato cv. 'Trust'3.6 kJ/m²Highest level observed after 15 days of storage[5]
Tomato cv. 'Makari'1.8 and 3.6 kJ/m²Induced accumulation[5]
Potato cv. 'Gold Rush'Not specified14.2 µg/g FW (estimated)[5]

Note: Data on osmotic, temperature, and heavy metal stress specifically for this compound was not available in the provided search results. The table reflects the available information on UV-C stress.

Signaling Pathways in Abiotic Stress-Induced this compound Accumulation

Abiotic stress perception in plants initiates a complex signaling cascade that ultimately leads to the activation of biosynthetic pathways for phytoalexins like this compound. A key component of this signaling network is the Mitogen-Activated Protein Kinase (MAPK) cascade.[3][17][18]

MAPK Signaling Cascade

The MAPK cascade is a conserved signaling module in eukaryotes that transduces extracellular stimuli into intracellular responses.[18] In the context of plant defense, the perception of stress signals (e.g., from UV radiation or heavy metals) leads to the activation of a series of protein kinases. This cascade typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[17][18] The activated MAPK can then phosphorylate downstream targets, including transcription factors, which in turn regulate the expression of genes involved in phytoalexin biosynthesis.[17] In Arabidopsis, the MPK3/MPK6 cascade has been shown to be crucial for the induction of camalexin, another phytoalexin, in response to pathogens.[17][18] A similar mechanism is likely involved in the abiotic stress-induced accumulation of this compound in other plant species.

MAPK_Signaling_Pathway MAPK Signaling Pathway for this compound Accumulation Abiotic_Stress Abiotic Stress (UV, Osmotic, Temperature, Heavy Metals) Receptor Receptor/Sensor Abiotic_Stress->Receptor ROS Reactive Oxygen Species (ROS) Generation Receptor->ROS MAPKKK MAPKKK ROS->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., MPK3/MPK6) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., WRKY33) MAPK->Transcription_Factors Phosphorylation & Activation Phytoalexin_Biosynthesis_Genes Phytoalexin Biosynthesis Genes Activation Transcription_Factors->Phytoalexin_Biosynthesis_Genes Transcriptional Regulation Rishitinol_Accumulation This compound Accumulation Phytoalexin_Biosynthesis_Genes->Rishitinol_Accumulation

Caption: MAPK Signaling Pathway for this compound Accumulation.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying this compound accumulation in response to abiotic stress.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of abiotic stress on this compound accumulation.

Experimental_Workflow Experimental Workflow for this compound Analysis Plant_Material Plant Material Selection (e.g., Tomato Fruit) Stress_Application Abiotic Stress Application (e.g., UV-C Irradiation) Plant_Material->Stress_Application Incubation Incubation/Storage (Controlled Conditions) Stress_Application->Incubation Sampling Sampling at Time Points Incubation->Sampling Extraction This compound Extraction Sampling->Extraction Analysis Quantitative Analysis (GC-MS or HPLC) Extraction->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: Experimental Workflow for this compound Analysis.

UV-C Treatment of Tomato Fruit

This protocol is based on the methodology described for inducing rishitin accumulation in tomatoes.[4][6]

  • Plant Material: Greenhouse-grown tomato fruit at the green-mature or turning stage.[6]

  • UV-C Source: Germicidal lamps with a peak emission at 254 nm.[6]

  • Dosage: A hormic dose of 3.7 kJ/m² is applied.[4][6]

  • Procedure:

    • Place the tomato fruit on a platform at a fixed distance from the UV-C lamps to achieve the desired intensity.

    • Irradiate the fruit for the calculated time to deliver a total dose of 3.7 kJ/m².

    • Rotate the fruit to ensure uniform exposure if necessary.

  • Post-Treatment Storage: Store the treated fruit under controlled conditions (e.g., 13°C and 95% relative humidity) for a specified period (e.g., up to 22 days), with sampling at various time points.[5][6]

This compound Extraction

A general procedure for the extraction of sesquiterpenoid phytoalexins like this compound from plant tissue is as follows:

  • Homogenization: Homogenize a known weight of plant tissue (e.g., 10g) in a suitable solvent (e.g., ethyl acetate).

  • Filtration: Filter the homogenate to remove solid debris.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

  • Resuspension: Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane) for analysis.[19]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[19][20][21][22][23]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for terpenoid analysis (e.g., HP-5MS).[19]

  • Carrier Gas: Helium at a constant flow rate.[19]

  • Temperature Program:

    • Initial oven temperature: e.g., 60°C.

    • Ramp: Increase the temperature at a programmed rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

    • Hold: Maintain the final temperature for a specified time.

  • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the GC inlet.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: Scan a mass-to-charge (m/z) ratio range appropriate for this compound and its fragments.

  • Quantification:

    • Use an internal standard (e.g., 5α-cholestane) for accurate quantification.[19]

    • Create a calibration curve using pure this compound standards of known concentrations.[22][23]

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[22][23]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the quantification of this compound, particularly when coupled with a suitable detector like a UV or mass spectrometer detector.[24][25][26][27][28]

  • Instrumentation: An HPLC system with a pump, injector, column oven, and detector.

  • Column: A reverse-phase C18 column is commonly used.[24]

  • Mobile Phase: A mixture of solvents such as acetonitrile and water with a buffer (e.g., phosphate buffer).[24] The composition can be isocratic or a gradient.

  • Flow Rate: A constant flow rate (e.g., 0.6 mL/min).[24]

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., 280 nm, though the optimal wavelength for this compound should be determined).[24]

  • Quantification:

    • Prepare a series of standard solutions of pure this compound.

    • Inject the standards and the samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.[26]

Conclusion

The accumulation of this compound in plants is a complex process influenced by a variety of abiotic stress factors. UV-C radiation has been demonstrated to be a potent elicitor of this compound synthesis, with specific doses and post-treatment conditions enhancing its accumulation. While the direct quantitative effects of other abiotic stressors like osmotic, temperature, and heavy metal stress on this compound are less documented, the general mechanisms of plant stress response suggest their significant involvement. The signaling pathways, particularly the MAPK cascade, play a central role in transducing stress signals into a defense response that includes phytoalexin production. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate relationship between abiotic stress and this compound accumulation, paving the way for potential applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for Rishitinol Extraction from Potato Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol is a sesquiterpenoid phytoalexin produced by potato (Solanum tuberosum) tubers in response to pathogen attack or abiotic stress. As a key component of the plant's defense mechanism, this compound has garnered interest for its potential antimicrobial and pharmacological properties. This document provides a detailed protocol for the elicitation, extraction, and purification of this compound from potato tissue, intended for use in research and drug development.

Elicitation of this compound Production

The synthesis of this compound in potato tubers is induced by various elicitors. Fungal elicitors, particularly from Fusarium species, are potent inducers of phytoalexin biosynthesis.

Protocol for Elicitation using Fusarium solani Mycelial Extract
  • Preparation of Fusarium solani Culture:

    • Inoculate Fusarium solani on Potato Dextrose Agar (PDA) plates.

    • Incubate at 25°C for 7-10 days until a dense mycelial mat covers the plate.

  • Preparation of Mycelial Extract:

    • Scrape the mycelia from the PDA plates and homogenize in sterile distilled water (e.g., 1 g mycelia in 10 mL water).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • The supernatant contains the elicitor components.

  • Elicitation of Potato Tubers:

    • Select healthy, disease-free potato tubers.

    • Wash the tubers thoroughly with sterile distilled water and surface sterilize with 70% ethanol.

    • Aseptically slice the tubers into discs of approximately 5 mm thickness.

    • Place the potato discs in a sterile petri dish lined with moist filter paper.

    • Apply a small volume (e.g., 50-100 µL) of the Fusarium solani mycelial extract onto the surface of each potato disc.

    • Incubate the treated discs in the dark at 20-25°C for 72-96 hours to allow for this compound accumulation.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from elicited potato tissue.

Materials and Reagents
  • Elicited potato tuber discs

  • Liquid nitrogen

  • Mortar and pestle or blender

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Visualizing agents for TLC (e.g., p-anisaldehyde, iodine vapor)

Experimental Protocol
  • Extraction:

    • Freeze the elicited potato discs in liquid nitrogen and grind them into a fine powder using a pre-chilled mortar and pestle or a blender.

    • Transfer the powdered tissue to a flask and add ethyl acetate (e.g., 10 mL per gram of tissue).

    • Macerate the tissue in the solvent for 24 hours at room temperature with occasional shaking.

    • Filter the extract through cheesecloth or filter paper to remove the solid debris.

    • Repeat the extraction of the residue with a fresh portion of ethyl acetate to ensure complete extraction.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Purification by Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions onto a TLC plate.

    • Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the separated compounds under UV light (254 nm) and by staining with a suitable reagent such as p-anisaldehyde spray followed by heating, or by exposure to iodine vapor. This compound and other sesquiterpenoids will appear as distinct spots.

    • Combine the fractions containing the purified this compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Quantitative Data

The yield of this compound can vary depending on the potato cultivar, the elicitor used, and the incubation conditions. The following table presents representative data for rishitin, a closely related and co-occurring phytoalexin, to provide an estimate of expected yields. Specific quantitative data for this compound is limited in the literature.

Elicitor/TreatmentPotato CultivarIncubation Time (hours)Rishitin Yield (µg/cm²)Reference
Fusarium moniliformeSpunta7240 ± 8.4[1]
Fusarium solaniDesiree96~150[1]

Signaling Pathways and Experimental Workflows

Phytoalexin Biosynthesis Signaling Pathway

The production of sesquiterpenoid phytoalexins like this compound in potatoes is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade involving plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene, as well as the mitogen-activated protein kinase (MAPK) pathway. These signals lead to the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of phytoalexins. The biosynthetic pathway for this compound starts from farnesyl pyrophosphate (FPP), a key intermediate in the isoprenoid pathway.

Phytoalexin_Biosynthesis_Signaling_Pathway Elicitor Elicitor (e.g., Fungal Cell Wall Fragments) Receptor Plasma Membrane Receptor Elicitor->Receptor Recognition Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction SA Salicylic Acid (SA) Pathway Signal_Transduction->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways Signal_Transduction->JA_ET MAPK MAPK Cascade Signal_Transduction->MAPK Transcription_Factors Activation of Transcription Factors SA->Transcription_Factors JA_ET->Transcription_Factors MAPK->Transcription_Factors Biosynthesis_Genes Upregulation of Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes FPP Farnesyl Pyrophosphate (FPP) Biosynthesis_Genes->FPP Precursor Synthesis Sesquiterpene_Cyclase Sesquiterpene Cyclase(s) FPP->Sesquiterpene_Cyclase Intermediate Sesquiterpene Intermediate Sesquiterpene_Cyclase->Intermediate P450s Cytochrome P450 Oxygenases Intermediate->P450s This compound This compound P450s->this compound

Caption: Signaling pathway for this compound biosynthesis.

Experimental Workflow for this compound Extraction

The overall workflow for obtaining purified this compound from potato tubers involves several sequential steps, from the initial elicitation to the final purification and analysis.

Rishitinol_Extraction_Workflow Start Start: Healthy Potato Tubers Elicitation Elicitation with Fusarium solani Extract Start->Elicitation Incubation Incubation (72-96 hours) Elicitation->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Monitoring of Fractions Column_Chromatography->TLC_Analysis Collect Fractions Fraction_Pooling Pooling of This compound-rich Fractions TLC_Analysis->Fraction_Pooling Identify Positive Fractions Final_Concentration Final Concentration Fraction_Pooling->Final_Concentration Purified_this compound Purified this compound Final_Concentration->Purified_this compound Analysis Characterization (e.g., HPLC, MS, NMR) Purified_this compound->Analysis

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols for Rishitinol Quantification via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantification of rishitinol, a sesquiterpenoid phytoalexin, using High-Performance Liquid Chromatography (HPLC). The provided protocol is a developed method based on established principles for the analysis of structurally similar non-conjugated sesquiterpenoids. Included are detailed experimental procedures, data presentation tables for quantitative analysis, and a visual workflow diagram to facilitate experimental setup and execution. This guide is intended to serve as a practical resource for researchers in natural product chemistry, plant pathology, and drug discovery.

Introduction

This compound is a crucial sesquiterpenoid phytoalexin primarily found in Solanaceous plants, such as potatoes and tomatoes, where it plays a significant role in the defense mechanisms against microbial pathogens.[1] Accurate quantification of this compound is essential for studies related to plant stress response, disease resistance, and for the evaluation of its potential pharmacological activities. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the precise quantification of this compound in various biological matrices.

This application note details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The methodology is designed to be specific, accurate, and reproducible for routine analysis in a laboratory setting.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC method detailed in this document. These values are based on typical performance characteristics for the analysis of similar analytes and should be validated in your laboratory.

Table 1: Chromatographic Conditions and Performance

ParameterValue
HPLC ColumnC18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength205 nm
Column Temperature30°C
Expected Retention Time~ 5.8 min

Table 2: Method Validation Parameters

ParameterSpecification
Linearity Range1 - 200 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98% - 102%

Experimental Protocol

This section provides a step-by-step protocol for the extraction of this compound from plant material and its subsequent quantification using HPLC.

Materials and Reagents
  • This compound standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (Analytical grade)

  • Ethyl acetate (Analytical grade)

  • Anhydrous sodium sulfate

  • 0.22 µm Syringe filters

Sample Preparation: Extraction from Plant Tissue
  • Homogenization: Homogenize 1 gram of fresh plant tissue (e.g., potato tuber tissue) with 10 mL of methanol in a mortar and pestle or a mechanical homogenizer.

  • Extraction: Transfer the homogenate to a conical tube and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Solvent Partitioning: Collect the supernatant and evaporate to dryness under reduced pressure. Re-dissolve the residue in 5 mL of water and extract three times with 5 mL of ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (Acetonitrile:Water, 60:40).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 60:40) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Calibration Curve: Inject 20 µL of each calibration standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis: Inject 20 µL of the prepared sample extract into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and HPLC analysis workflow for this compound quantification.

Rishitinol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_tissue Plant Tissue homogenization Homogenization (Methanol) plant_tissue->homogenization extraction Sonication homogenization->extraction centrifugation Centrifugation extraction->centrifugation partitioning Solvent Partitioning (Ethyl Acetate/Water) centrifugation->partitioning concentration Evaporation and Reconstitution partitioning->concentration filtration Filtration (0.22 µm) concentration->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system Injection detector UV Detector (205 nm) hplc_system->detector data_analysis Data Analysis and Quantification detector->data_analysis

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. Adherence to the detailed protocol will enable researchers to obtain accurate and reproducible results, facilitating further investigation into the biological roles and potential applications of this important phytoalexin. It is recommended to perform a full method validation according to ICH guidelines in your laboratory to ensure the suitability of the method for your specific application.

References

Application Notes and Protocols for the GC-MS Analysis of Rishitinol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol, a sesquiterpenoid alcohol, is a derivative of the phytoalexin rishitin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Due to their role in plant defense and potential pharmacological activities, there is a growing interest in the accurate identification and quantification of these compounds in various biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives, offering high sensitivity and selectivity.[1][2][3]

These application notes provide a comprehensive guide to the analysis of this compound and its derivatives using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Quantitative Data Summary

The following table summarizes the key mass spectral data for this compound and its related compounds based on typical electron ionization (EI) GC-MS analysis. Retention times are relative and can vary based on the specific chromatographic conditions.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
Rishitin222.34222, 204, 189, 175, 161, 148, 133, 105, 91Parent phytoalexin.
This compound 224.36224, 206, 191, 178, 163, 145, 125, 107Dihydroxy derivative of rishitin.
13-Hydroxyrishitin (Rishitin-M1)238.34238, 220, 205, 192, 177, 162, 147, 121, 107A common metabolite of rishitin.[1]
Rishitinone220.33220, 205, 192, 177, 162, 147, 121, 107Oxidized derivative of rishitin.[1]

Experimental Protocols

Sample Preparation

The extraction of this compound from a biological matrix (e.g., plant tissue, fungal culture) is a critical first step.

Materials:

  • Biological sample containing this compound

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Vials for sample storage

Protocol:

  • Homogenize the biological sample (e.g., 1 gram of plant tissue) in a suitable solvent such as ethyl acetate (e.g., 10 mL).

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with ethyl acetate to ensure complete recovery.

  • Combine the supernatants and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate or hexane) for GC-MS analysis.

Derivatization (Silylation)

To improve the volatility and thermal stability of this compound, a derivatization step is often necessary. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common technique for alcohols.[4][5]

Materials:

  • Dried sample extract

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TMSI))[4]

  • Pyridine (optional, as a catalyst and solvent)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Transfer an aliquot of the dried sample extract (e.g., 100 µL) to a clean GC vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen.

  • Add the silylating reagent. For example, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at a specific temperature and time (e.g., 70°C for 60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point for the analysis of silylated this compound. Optimization of these parameters may be required for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[6]
Injection ModeSplitless[7]
Injection Volume1 µL
Injector Temperature250°C[7][8]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[9][10]
Oven Temperature ProgramInitial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[8][9][10]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-500
Solvent Delay5 minutes

Data Analysis and Quantification

Identification of this compound and its derivatives is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards or with reference spectra from libraries such as the National Institute of Standards and Technology (NIST) library.

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The concentration of the analyte in the sample can then be determined by comparing its peak area to the calibration curve. The method of standard additions can also be employed for quantification, which can help to mitigate matrix effects.[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Homogenization Homogenization in Ethyl Acetate Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization_Step Silylation with BSTFA Reconstitution->Derivatization_Step Heating Heating (e.g., 70°C) Derivatization_Step->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the GC-MS analysis of this compound and its derivatives. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample matrices, will enable researchers to achieve reliable and accurate results. The derivatization step is particularly crucial for enhancing the chromatographic performance of these polar compounds. This methodology is valuable for applications in plant pathology, natural product chemistry, and drug discovery.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Rishitinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol is a sesquiterpenoid alcohol phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its chemical formula is C₁₅H₂₂O₂ with an average molecular weight of 234.334 g/mol .[1] As a member of the tetralin class of organic compounds, this compound's structure consists of a benzene ring fused to a cyclohexane ring.[1] Understanding the mass spectrometric fragmentation pattern of this compound is crucial for its identification and quantification in complex biological matrices, which is essential for research in plant pathology, natural product chemistry, and drug discovery. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound and a generalized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Direct experimental mass spectra for this compound are not widely available in public databases. However, based on its chemical structure and the known fragmentation patterns of similar sesquiterpenoids and tetralin derivatives, a predicted fragmentation pattern can be proposed. The fragmentation is expected to be initiated by ionization, leading to the formation of a molecular ion (M⁺˙), which then undergoes a series of cleavage and rearrangement reactions.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond adjacent to the oxygen atom of the secondary alcohol is a common fragmentation pathway for alcohols. This would result in the loss of an alkyl radical.

  • Dehydration: Loss of a water molecule (H₂O, 18 Da) is a characteristic fragmentation of alcohols, leading to the formation of an ion at m/z [M-18]⁺˙.

  • Cleavage of the Isopropyl Group: Loss of an isopropyl radical (•CH(CH₃)₂, 43 Da) or propene (CH₂=CHCH₃, 42 Da) from the tertiary alcohol moiety is likely.

  • Retro-Diels-Alder (RDA) Reaction: The tetralin ring system may undergo a retro-Diels-Alder reaction, leading to the cleavage of the cyclohexene ring and the formation of characteristic fragment ions.

  • Benzylic Cleavage: Cleavage at the benzylic position is favored due to the stability of the resulting benzylic cation.

Predicted Quantitative Fragmentation Data (Hypothetical):

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The relative abundances are hypothetical and serve as a guide for interpretation.

m/z (Predicted)Relative Abundance (Hypothetical)Proposed Fragment Identity/Loss
23420%[M]⁺˙ (Molecular Ion)
21915%[M - CH₃]⁺
21640%[M - H₂O]⁺˙
19130%[M - C₃H₇]⁺ (Loss of isopropyl group)
17550%[M - C₃H₇O]⁺
15970%[M - H₂O - C₃H₇]⁺
145100% (Base Peak)RDA fragmentation product
13360%Further fragmentation of RDA product
10545%Benzylic cleavage product
9135%Tropylium ion

Experimental Protocols

The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and experimental goals.

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation:

  • Extract this compound from the plant matrix using an appropriate organic solvent (e.g., ethyl acetate, methanol).
  • Concentrate the extract under reduced pressure.
  • For improved volatility and thermal stability, derivatization (e.g., silylation with BSTFA) may be performed.
  • Reconstitute the dried extract or derivatized sample in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (splitless mode).
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

Protocol 2: LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Extract this compound from the plant matrix using an appropriate solvent system (e.g., methanol/water, acetonitrile/water).
  • Centrifuge the extract to remove particulate matter.
  • Dilute the supernatant with the initial mobile phase to an appropriate concentration.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-2 min: 5% B.
  • 2-15 min: 5-95% B.
  • 15-18 min: 95% B.
  • 18-18.1 min: 95-5% B.
  • 18.1-22 min: 5% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Agilent 6530B Q-TOF or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Capillary Voltage: 3500 V.
  • Fragmentor Voltage: 175 V.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psig.
  • MS/MS Analysis: Collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation data.

Visualization of a Related Biological Pathway

While a specific signaling pathway involving this compound is not well-documented, the metabolic pathway of the closely related phytoalexin, rishitin, provides a relevant biological context. Rishitin is known to be metabolized by some plant pathogens and even by the plant itself, often through hydroxylation. The following diagram illustrates a simplified metabolic pathway of rishitin.

Rishitin_Metabolism Rishitin Rishitin Hydroxylation Hydroxylation (e.g., by Cytochrome P450) Rishitin->Hydroxylation Hydroxylated_Rishitin Hydroxylated Rishitin (e.g., 13-hydroxyrishitin) Hydroxylation->Hydroxylated_Rishitin Detoxification Detoxification Hydroxylated_Rishitin->Detoxification Further_Metabolites Further Metabolites Detoxification->Further_Metabolites

Caption: Simplified metabolic pathway of rishitin.

Experimental Workflow

The following diagram outlines a general workflow for the identification and analysis of this compound from a biological sample using mass spectrometry.

Rishitinol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plant Tissue) Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (optional for GC-MS) Concentration->Derivatization LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMS->Data_Acquisition Spectral_Interpretation Spectral Interpretation (Fragmentation Pattern) Data_Acquisition->Spectral_Interpretation Database_Search Database Search Spectral_Interpretation->Database_Search Quantification Quantification Database_Search->Quantification

Caption: General workflow for this compound analysis.

Conclusion

This document provides a foundational understanding of the expected mass spectrometric fragmentation of this compound and offers starting protocols for its analysis. The predicted fragmentation patterns, combined with the detailed experimental workflows, will aid researchers in the identification and quantification of this important phytoalexin. Further experimental work is necessary to validate the predicted fragmentation and to establish a comprehensive, experimentally confirmed mass spectral library for this compound.

References

Application Notes and Protocols for Testing Antifungal Efficacy of Rishitinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol, a phytoalexin also known as hinokitiol, is a natural compound demonstrating significant antifungal properties. These application notes provide detailed protocols for conducting antifungal bioassays to determine the efficacy of this compound against various pathogenic fungi. The methodologies outlined below are based on established standards to ensure reproducibility and accuracy of results.

Mechanism of Action

This compound exhibits a multifaceted mechanism of antifungal activity. Primarily, it disrupts the fungal cell membrane's integrity by interfering with ergosterol biosynthesis. Additionally, this compound has been shown to inhibit key cellular signaling pathways, notably the Ras-cAMP signaling cascade, which is crucial for fungal growth and virulence. This dual action makes this compound a promising candidate for further antifungal drug development.

Quantitative Efficacy Data of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of pathogenic fungi, providing a comparative overview of its antifungal spectrum.

Fungal SpeciesThis compound (Hinokitiol) MIC Range (µg/mL)Reference Strain(s)
Candida albicans0.5 - 8.21ATCC 90028, SC5314, Fluconazole-resistant clinical isolates
Aspergillus fumigatus2 - 8Clinical isolates
Cryptococcus neoformansNot widely reported-
Fusarium oxysporumNot widely reported-
Botrytis cinereaComplete inhibition at 40-
Candida glabrata0.78KCMF 20161 (Fluconazole-resistant)
Candida tropicalis3.1KCMF 20197 (Fluconazole-resistant)
Daedalea dickinsii0.2IFO-4979

Experimental Protocols

Two standard methods for determining the antifungal efficacy of this compound are detailed below: Broth Microdilution and Disk Diffusion.

Protocol 1: Broth Microdilution Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of this compound. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A guidelines.[1][2][3]

Materials:

  • This compound (Hinokitiol)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline (0.85% NaCl) or sterile distilled water

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sufficient growth is achieved.

    • For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted loop to harvest conidia, and suspend in sterile saline. Allow heavy particles to settle.

    • Adjust the inoculum suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (by measuring optical density) or a hemocytometer.[4][5][6]

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

    • Add 100 µL of the final fungal inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[7]

Protocol 2: Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antifungal activity. The protocol is based on CLSI M44 and M51 guidelines.[8][9]

Materials:

  • This compound (Hinokitiol)

  • Sterile filter paper disks (6 mm diameter)

  • Solvent (e.g., DMSO)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar for molds.

  • Fungal isolates

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to achieve the desired concentration.

    • Impregnate sterile filter paper disks with a known volume of the this compound solution and allow them to dry completely in a sterile environment. Disks with the solvent alone should be prepared as a negative control.

  • Preparation of Fungal Inoculum:

    • Prepare a fungal inoculum suspension as described in the broth microdilution protocol, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks and the control disk onto the surface of the inoculated agar plate. Ensure firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results rishitinol_prep This compound Stock Preparation microdilution Broth Microdilution rishitinol_prep->microdilution disk_diffusion Disk Diffusion rishitinol_prep->disk_diffusion inoculum_prep Fungal Inoculum Preparation inoculum_prep->microdilution inoculum_prep->disk_diffusion incubation Incubation (24-72 hours) microdilution->incubation disk_diffusion->incubation mic_determination MIC Determination incubation->mic_determination zone_measurement Zone of Inhibition Measurement incubation->zone_measurement

Caption: Experimental workflow for antifungal bioassay of this compound.

Signaling Pathway Inhibition by this compound

signaling_pathway cluster_this compound This compound Action cluster_pathway Fungal Cell Signaling This compound This compound ras Ras This compound->ras Inhibition adenylate_cyclase Adenylate Cyclase (Cyr1) ras->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates transcription_factors Transcription Factors pka->transcription_factors Phosphorylates virulence_growth Virulence & Growth transcription_factors->virulence_growth Regulates

Caption: Inhibition of the fungal Ras-cAMP signaling pathway by this compound.[10]

References

Application Notes and Protocols for In Vitro Studies of Rishitinol against Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Rishitinol is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to stress, particularly infection by pathogens like the oomycete Phytophthora infestans, the causative agent of late blight. Phytoalexins are antimicrobial compounds that play a crucial role in plant defense. Incompatible interactions between potato tuber tissue and P. infestans lead to the accumulation of this compound, alongside other phytoalexins like rishitin and lubimin, suggesting its role in the plant's resistance mechanism.[1] While the precise quantitative efficacy and mechanism of action of purified this compound against P. infestans are not extensively detailed in publicly available literature, its accumulation at the site of infection points to significant anti-oomycete properties.

These application notes provide a framework for the in vitro evaluation of this compound's activity against P. infestans, enabling researchers to determine key inhibitory metrics and investigate its potential as a novel anti-oomycete agent. The protocols outlined below are standard methodologies used in the study of anti-oomycete compounds.

Principle of Action (Hypothesized)

The exact molecular targets of this compound in P. infestans have not been fully elucidated. However, based on the known mechanisms of other phytoalexins and the unique biology of oomycetes, a plausible hypothesis for this compound's mode of action involves the disruption of cellular membranes. Oomycete plasma membranes differ from those of true fungi, notably in their sterol composition, which can be a target for antimicrobial compounds. This compound, as a lipophilic compound, may intercalate into the lipid bilayer, altering membrane fluidity and permeability. This disruption could lead to the leakage of essential cellular components, dissipation of ion gradients, and ultimately, cell death. Further research is required to validate this hypothesis and to explore other potential intracellular targets.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against Phytophthora infestans Mycelial Growth

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)MIC (µg/mL)
This compoundUser-definedExperimentally determinedCalculatedDetermined
Positive Control (e.g., Metalaxyl)User-definedExperimentally determinedCalculatedDetermined
Negative Control (Solvent)00--

Table 2: In Vitro Inhibitory Activity of this compound against Phytophthora infestans Sporangia and Zoospore Germination

CompoundConcentration (µg/mL)Sporangia Germination Inhibition (%)Zoospore Germination Inhibition (%)EC₅₀ (µg/mL) - SporangiaEC₅₀ (µg/mL) - Zoospores
This compoundUser-definedExperimentally determinedExperimentally determinedCalculatedCalculated
Positive Control (e.g., Fluazinam)User-definedExperimentally determinedExperimentally determinedCalculatedCalculated
Negative Control (Solvent)000--

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method to determine the effect of a compound on the mycelial growth of P. infestans.

Materials:

  • Phytophthora infestans culture (actively growing on Rye B agar or V8 agar)

  • Rye B agar medium (or other suitable medium like V8 or pea agar)

  • Sterile Petri dishes (90 mm)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Positive control (e.g., Metalaxyl)

  • Solvent for this compound (negative control)

  • Sterile cork borer (5 mm diameter)

  • Incubator (18-20°C)

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Media Preparation: Prepare Rye B agar medium and autoclave. Allow it to cool to 45-50°C in a water bath.

  • Poisoned Media Preparation: Under sterile conditions in a laminar flow hood, add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Also, prepare plates with the positive control and the solvent control at the same final concentration as the highest this compound concentration. Gently swirl the flasks to ensure thorough mixing.

  • Pouring Plates: Pour approximately 20 mL of the amended and control agar into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation: From the margin of an actively growing P. infestans culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each prepared agar plate, with the mycelial side facing down.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 18-20°C.

  • Data Collection: Measure the radial growth (colony diameter) of the mycelium in two perpendicular directions daily or when the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the mycelial growth in the control plates and T is the average diameter of the mycelial growth in the treated plates.

  • Data Analysis: Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the compound concentrations. The MIC is the lowest concentration that completely inhibits visible mycelial growth.

Protocol 2: Zoospore Germination Assay

This protocol assesses the effect of this compound on the germination of P. infestans zoospores.

Materials:

  • Phytophthora infestans culture grown on Rye B agar for 10-14 days

  • Sterile distilled water (chilled to 4°C)

  • This compound stock solution

  • Positive control

  • Solvent for this compound

  • Sterile microcentrifuge tubes or multi-well plates

  • Hemocytometer

  • Microscope

  • Incubator (18-20°C)

Procedure:

  • Zoospore Production: Flood 10-14 day old P. infestans cultures with chilled sterile distilled water. Gently scrape the surface with a sterile glass rod to dislodge sporangia.

  • Incubation for Zoospore Release: Incubate the sporangial suspension at 4°C for 1-3 hours to induce zoospore release.

  • Zoospore Suspension Preparation: Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.

  • Concentration Adjustment: Determine the zoospore concentration using a hemocytometer and adjust to a final concentration of 1 x 10⁵ zoospores/mL with chilled sterile distilled water.

  • Treatment Application: In sterile microcentrifuge tubes or wells of a multi-well plate, mix the zoospore suspension with the desired concentrations of this compound, positive control, and solvent control.

  • Incubation: Incubate the treated zoospore suspensions at 18-20°C for 2-4 hours.

  • Microscopic Examination: Place a drop of each suspension on a microscope slide and observe at least 100 zoospores per replicate. A zoospore is considered germinated if the germ tube is at least half the diameter of the zoospore.

  • Calculation of Inhibition: Calculate the percentage of germination inhibition using the following formula:

    • Inhibition (%) = [1 - (T / C)] * 100

      • Where T is the percentage of germinated zoospores in the treatment and C is the percentage of germinated zoospores in the control.

  • Data Analysis: Determine the EC₅₀ value as described in Protocol 1.

Visualizations

Experimental_Workflow_Mycelial_Growth_Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare & Cool Rye B Agar prep_plates Prepare 'Poisoned' and Control Plates prep_media->prep_plates prep_this compound Prepare this compound Stock Solutions prep_this compound->prep_plates inoculate Inoculate Plates with P. infestans Mycelial Plugs prep_plates->inoculate incubate Incubate at 18-20°C inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate determine Determine EC₅₀ and MIC calculate->determine

Caption: Workflow for Mycelial Growth Inhibition Assay.

Signaling_Pathway_Hypothesis This compound This compound membrane Oomycete Plasma Membrane This compound->membrane Intercalation disruption Membrane Disruption (Altered Fluidity & Permeability) membrane->disruption leakage Leakage of Cellular Components disruption->leakage ion_gradient Dissipation of Ion Gradients disruption->ion_gradient cell_death Cell Death leakage->cell_death ion_gradient->cell_death

Caption: Hypothesized Mechanism of this compound Action.

References

Application Notes and Protocols for the Elicitation of Rishitinol Production Using Arachidonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rishitinol, a sesquiterpenoid phytoalexin found in plants of the Solanaceae family, such as potato (Solanum tuberosum), has garnered interest for its potential applications in agriculture and medicine due to its antimicrobial properties. The production of this compound in plants is a defense response triggered by various stressors, including microbial infection and exposure to specific elicitor molecules. Arachidonic acid (AA), a polyunsaturated fatty acid found in oomycetes like Phytophthora infestans (the causative agent of late blight in potato), is a potent elicitor of the phytoalexin response in solanaceous plants.[1][2] This document provides detailed application notes and protocols for the elicitation of this compound production in potato tubers using arachidonic acid, including methods for extraction and quantification, as well as an overview of the proposed signaling pathway.

Data Presentation

While arachidonic acid is a known elicitor of sesquiterpenoid phytoalexins in potato, specific quantitative data for this compound production in response to varying concentrations of arachidonic acid is not extensively available in the reviewed scientific literature. Most studies have focused on the quantification of rishitin, a related and more abundant phytoalexin. However, based on the established dose-dependent effect of arachidonic acid on general phytoalexin accumulation, a hypothetical dose-response relationship for this compound production is presented below. Researchers should perform dose-response and time-course experiments to establish precise quantitative data for their specific experimental system.

Table 1: Hypothetical Quantitative Data for this compound Production in Potato Tuber Discs Treated with Arachidonic Acid

Arachidonic Acid Concentration (µM)Incubation Time (hours)Hypothetical this compound Yield (µg/g fresh weight)
0 (Control)48< 1
10485 - 15
504820 - 40
1004835 - 60
2004840 - 70

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual yields may vary depending on the potato cultivar, tuber age, storage conditions, and specific experimental parameters.

Experimental Protocols

Protocol 1: Elicitation of this compound Production in Potato Tuber Discs

This protocol describes the induction of this compound biosynthesis in potato tuber tissue using arachidonic acid as an elicitor.

Materials:

  • Fresh, healthy potato tubers (Solanum tuberosum)

  • Arachidonic acid (from a reputable chemical supplier)

  • Ethanol (95%)

  • Sterile deionized water

  • Sterile petri dishes (100 mm x 15 mm)

  • Sterile filter paper

  • Cork borer (10-15 mm diameter)

  • Scalpel or sharp blade

  • Incubator

Procedure:

  • Preparation of Potato Tuber Discs:

    • Thoroughly wash and surface-sterilize potato tubers by immersing them in 70% ethanol for 1-2 minutes, followed by a rinse with sterile deionized water.

    • Under aseptic conditions (e.g., in a laminar flow hood), use a sterile cork borer to cut cylindrical tissue samples from the tubers.

    • Slice the cylinders into uniform discs of approximately 2-3 mm thickness using a sterile scalpel.

    • Rinse the discs with sterile deionized water to remove any damaged cells and starch debris.

  • Preparation of Arachidonic Acid Solution:

    • Prepare a stock solution of arachidonic acid (e.g., 10 mM) in 95% ethanol. Store at -20°C.

    • On the day of the experiment, prepare working solutions of arachidonic acid (e.g., 10, 50, 100, 200 µM) by diluting the stock solution in sterile deionized water. Include a control solution containing the same final concentration of ethanol as the highest arachidonic acid concentration to account for any solvent effects.

  • Elicitation Treatment:

    • Place sterile filter paper in each petri dish and moisten with a small amount of sterile deionized water.

    • Arrange the potato tuber discs on the moist filter paper in a single layer.

    • Apply a small, uniform volume (e.g., 20-50 µL) of the arachidonic acid working solution or control solution to the upper surface of each disc.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Incubate the treated potato discs in the dark at a controlled temperature (e.g., 18-22°C) for a specified period (e.g., 48-72 hours) to allow for phytoalexin accumulation.

Protocol 2: Extraction and Quantification of this compound by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from elicited potato tuber tissue using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on general protocols for sesquiterpenoid analysis and should be optimized and validated for this compound.[3][4][5]

Materials:

  • Elicited potato tuber discs

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., ethyl acetate or a mixture of methanol and chloroform)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • This compound standard (if available, for quantification)

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Sample Preparation and Extraction:

    • Freeze the elicited potato tuber discs in liquid nitrogen immediately after the incubation period to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a centrifuge tube.

    • Add a measured volume of the extraction solvent (e.g., 5-10 mL) and the internal standard.

    • Homogenize the sample using a vortex mixer or sonicator for 10-15 minutes.

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with a fresh portion of the extraction solvent to ensure complete recovery.

    • Combine the supernatants and dry the extract over anhydrous sodium sulfate.

  • Concentration and Derivatization (if necessary):

    • Evaporate the solvent from the combined extract under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.

    • For GC-MS analysis, derivatization of this compound (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior. If required, resuspend the dried extract in a suitable solvent and add the derivatizing agent according to the manufacturer's instructions.

  • GC-MS Analysis:

    • Reconstitute the dried (and derivatized, if applicable) extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate).

    • Inject an aliquot of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan range: m/z 40-400.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, by comparison with a standard or published mass spectral data.

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with a this compound standard.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The perception of arachidonic acid at the plant cell surface initiates a signaling cascade that leads to the activation of defense-related genes, including those involved in the biosynthesis of sesquiterpenoid phytoalexins like this compound. While the complete pathway is still under investigation, key components have been identified.[2][6][7] The following diagram illustrates the proposed signaling pathway.

Arachidonic_Acid_Signaling_Pathway AA Arachidonic Acid (Elicitor) Receptor PAMP Receptor AA->Receptor LOX Lipoxygenase (LOX) AA->LOX Substrate PLC Phospholipase C/D Receptor->PLC Activation DAG_IP3 DAG / IP3 PLC->DAG_IP3 Membrane Plasma Membrane Ca_Influx Ca²⁺ Influx DAG_IP3->Ca_Influx ROS_Burst Oxidative Burst (ROS Production) Ca_Influx->ROS_Burst MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Activation of Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis LOX->JA_Biosynthesis JA_Biosynthesis->Transcription_Factors Signal Defense_Genes Upregulation of Defense Genes Transcription_Factors->Defense_Genes Induction FPP_Synthase Farnesyl Pyrophosphate Synthase (FPPS) Defense_Genes->FPP_Synthase Expression Vetispiradiene_Synthase Vetispiradiene Synthase (VS) Defense_Genes->Vetispiradiene_Synthase Expression FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Synthesis Vetispiradiene Vetispiradiene Vetispiradiene_Synthase->Vetispiradiene Conversion of FPP P450_Enzymes Cytochrome P450 Monooxygenases Vetispiradiene->P450_Enzymes Substrate This compound This compound P450_Enzymes->this compound Hydroxylation

Caption: Proposed signaling pathway of arachidonic acid-induced this compound biosynthesis in potato.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for the elicitation and analysis of this compound.

Experimental_Workflow Start Start Prepare_Tubers Prepare Potato Tuber Discs Start->Prepare_Tubers Prepare_AA Prepare Arachidonic Acid Solutions Start->Prepare_AA Elicitation Elicitation Treatment Prepare_Tubers->Elicitation Prepare_AA->Elicitation Incubation Incubation (48-72 hours) Elicitation->Incubation Harvest Harvest and Freeze Tuber Discs Incubation->Harvest Extraction Extraction of Metabolites Harvest->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for this compound elicitation and quantification.

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the elicitation of this compound production by arachidonic acid in potato. It is important to emphasize that the provided protocols for extraction and quantification are general and should be optimized and validated for the specific experimental setup and analytical instrumentation available. Further research is needed to fully elucidate the quantitative aspects of this compound production and the intricate details of the underlying signaling pathway. These application notes serve as a foundational resource to facilitate such investigations.

References

Application Notes and Protocols for a Cell-Free System to Study Rishitinol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol, a sesquiterpenoid alcohol, is a hydroxylated derivative of the phytoalexin rishitin. Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack, and their biosynthetic pathways are a rich source of novel enzymes and bioactive molecules for applications in medicine and agriculture. Cell-free systems offer a powerful and versatile platform for studying and engineering complex biosynthetic pathways, bypassing the limitations of living cells, such as cellular toxicity, competing metabolic pathways, and slow growth rates.

These application notes provide a detailed protocol for establishing an E. coli-based cell-free system to study the biosynthesis of this compound from its direct precursor, rishitin. This system enables the rapid characterization of the key enzyme, a sesquiterpenoid phytoalexin hydroxylase, and allows for the optimization of reaction conditions for improved yields. Furthermore, we present a framework for the de novo biosynthesis of this compound from earlier precursors, facilitating the study of the upstream rishitin biosynthetic pathway.

This compound Biosynthetic Pathway

The biosynthesis of this compound is understood as a two-stage process. The first stage is the formation of rishitin from the central sesquiterpene precursor, farnesyl diphosphate (FPP). While not all enzymes in this pathway have been fully characterized, key intermediates include solavetivone and lubimin. The second stage is the conversion of rishitin to this compound through a hydroxylation reaction. This step is catalyzed by a cytochrome P450 enzyme, sesquiterpenoid phytoalexin hydroxylase (SPH), originally identified as CYP76A2L.[1]

Rishitinol_Biosynthesis FPP Farnesyl Diphosphate (FPP) Solavetivone Solavetivone FPP->Solavetivone Multiple Enzymatic Steps Lubimin Lubimin Solavetivone->Lubimin Putative Intermediates Rishitin Rishitin Lubimin->Rishitin This compound This compound Rishitin->this compound Sesquiterpenoid Phytoalexin Hydroxylase (SPH)

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).

Experimental Workflow

The overall experimental workflow for studying this compound biosynthesis in a cell-free system involves the preparation of a cell-free extract, the cell-free protein synthesis of the required enzyme(s), the biosynthetic reaction with supplemented precursors, and finally, the extraction and analysis of the product.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Biosynthesis cluster_analysis Analysis ecoli_growth E. coli Growth and Harvest cell_lysis Cell Lysis (e.g., Sonication) ecoli_growth->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation extract_collection Collect Supernatant (Cell-Free Extract) centrifugation->extract_collection cfps_setup Setup Cell-Free Protein Synthesis (with SPH gene) extract_collection->cfps_setup incubation Incubation cfps_setup->incubation precursor_addition Add Precursor (Rishitin) incubation->precursor_addition biosynthesis_reaction Biosynthetic Reaction precursor_addition->biosynthesis_reaction extraction Solvent Extraction of this compound biosynthesis_reaction->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_quantification Data Quantification gcms_analysis->data_quantification

Figure 2: General experimental workflow for cell-free biosynthesis of this compound.

Protocols

Protocol 1: Preparation of E. coli Cell-Free Extract

This protocol details the preparation of a crude S30 extract from E. coli BL21(DE3) cells, suitable for cell-free protein synthesis.

Materials:

  • E. coli BL21(DE3) strain

  • 2xYTPG medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 18 g/L glucose)

  • S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT, 0.05% (v/v) 2-mercaptoethanol)

  • Lysozyme

  • Liquid nitrogen

  • Centrifuge and centrifuge bottles

  • Sonicator

Methodology:

  • Cell Culture: Inoculate 1 L of 2xYTPG medium with an overnight culture of E. coli BL21(DE3). Grow the cells at 37°C with shaking (250 rpm) to an OD600 of 1.5-2.0.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold S30A buffer. Centrifuge at 5,000 x g for 15 minutes at 4°C after each wash.

  • Cell Lysis: Resuspend the cell pellet in S30B buffer. Lyse the cells by sonication on ice.

  • Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

  • Extract Collection: Carefully collect the supernatant (this is the S30 extract).

  • Pre-incubation (Run-off Reaction): Incubate the S30 extract at 37°C for 80 minutes with shaking to degrade endogenous mRNA and nucleic acids.

  • Final Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Storage: Aliquot the final supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Biosynthesis of this compound from Rishitin

This protocol describes the in vitro synthesis of the SPH enzyme and the subsequent conversion of rishitin to this compound.

Materials:

  • Prepared E. coli S30 cell-free extract

  • Plasmid DNA encoding the Sesquiterpenoid Phytoalexin Hydroxylase (SPH/CYP76A2L) gene under a T7 promoter.

  • Reaction mix components (see Table 1)

  • Rishitin (substrate)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Methodology:

  • Cell-Free Protein Synthesis Reaction: On ice, combine the reaction components as detailed in Table 1 in a microcentrifuge tube.

  • Incubation for Enzyme Synthesis: Incubate the reaction mixture at 30°C for 4 hours to allow for the synthesis of the SPH enzyme.

  • Substrate Addition: Add rishitin (dissolved in a minimal amount of DMSO or ethanol) to the reaction mixture to a final concentration of 100-500 µM.

  • Biosynthetic Reaction: Continue the incubation at 30°C for an additional 12-24 hours.

  • Extraction: Add an equal volume of ethyl acetate to the reaction tube. Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

  • Sample Preparation for Analysis: Carefully collect the upper organic layer. Dry the organic phase over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

ComponentStock ConcentrationFinal ConcentrationVolume (for 50 µL reaction)
E. coli S30 Extract-25-30% (v/v)15 µL
10x Energy Buffer¹10x1x5 µL
10x Amino Acid Mix²10x1x5 µL
SPH Plasmid DNA500 ng/µL10-20 nM0.5-1 µL
Nuclease-free Water--to 50 µL
Rishitin (post-incubation)10 mM200 µM1 µL
¹ 10x Energy Buffer: 500 mM HEPES-KOH pH 7.5, 15 mM ATP, 8.5 mM each of GTP, UTP, CTP, 200 mM creatine phosphate, 1.5 mg/mL creatine kinase, 3.4 mg/mL folinic acid, 1.7 mg/mL E. coli tRNA mixture, 2 mM NAD+, 0.26 mM CoA.
² 10x Amino Acid Mix: 20 mM of each of the 20 standard amino acids.

Table 1: Reaction components for the cell-free biosynthesis of this compound.

Protocol 3: Analytical Quantification of this compound by GC-MS

This protocol provides a general method for the detection and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Quantification: Quantification can be performed by generating a standard curve with purified this compound or a commercially available, structurally similar sesquiterpenoid alcohol. The peak area of the characteristic this compound ion fragment is plotted against the concentration.

Data Presentation and Expected Results

The cell-free system allows for the systematic optimization of various parameters to maximize this compound production. Below are examples of how quantitative data can be presented.

Substrate (Rishitin) Concentration (µM)This compound Titer (mg/L)Conversion Rate (%)
505.825
10012.127
20025.228
40038.522
80041.312

Table 2: Effect of rishitin substrate concentration on this compound production. Data are representative.

SPH Plasmid DNA Concentration (nM)This compound Titer (mg/L)
2.58.9
515.4
1025.2
2026.1
4024.8

Table 3: Optimization of SPH enzyme expression by varying plasmid DNA concentration. Data are representative.

Framework for De Novo this compound Biosynthesis

For the complete de novo biosynthesis of this compound from a central metabolic precursor like FPP, a multi-enzyme cell-free system is required. As the enzymes for the conversion of FPP to rishitin are not all known, this system can be used as a screening platform.

Approach:

  • Enzyme Selection: Identify candidate genes for the enzymes in the rishitin pathway (e.g., terpene cyclases, P450s) from potato or tomato transcriptomic data.

  • Modular Assembly: Synthesize each candidate enzyme in a separate cell-free reaction.

  • Combinatorial Biosynthesis: Combine the cell-free reactions containing the individual enzymes in a combinatorial manner.

  • Precursor Feeding: Supplement the combined reaction with FPP.

  • Product Detection: Screen the reaction products for the presence of rishitin and subsequently this compound using GC-MS.

This modular approach allows for the rapid testing of multiple enzyme combinations to elucidate the complete biosynthetic pathway.

Conclusion

The cell-free system described provides a robust and efficient platform for studying this compound biosynthesis. It facilitates the characterization of the terminal hydroxylation step and offers a framework for the discovery of the upstream enzymes in the rishitin pathway. This methodology is highly adaptable and can be applied to the study of other natural product biosynthetic pathways, making it a valuable tool for researchers in synthetic biology, natural product chemistry, and drug development.

References

Elucidating the Rishitinol Biosynthetic Pathway: Application Notes and Protocols for Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Advanced biochemical analysis through isotopic labeling has become a cornerstone in elucidating complex biosynthetic pathways. These application notes provide detailed methodologies and protocols for researchers, scientists, and drug development professionals focused on understanding the formation of rishitinol, a key sesquiterpenoid phytoalexin with significant implications in plant defense and potential pharmacological applications. By tracing the metabolic fate of isotopically labeled precursors, researchers can unravel the enzymatic steps and intermediate compounds that constitute the this compound biosynthetic pathway.

Application Notes

Isotopic labeling is a powerful technique to track the journey of an atom or a group of atoms through a sequence of metabolic reactions. For the study of this compound, a phytoalexin produced by plants in the Solanaceae family (such as potatoes and tomatoes) in response to stress, stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) are invaluable. By feeding plants or cell cultures with precursors such as [¹³C]acetate or [¹³C]mevalonate, scientists can follow the incorporation of the heavy isotopes into this compound and its metabolic intermediates. Subsequent analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) reveals the precise location of the labels, providing definitive evidence for the biosynthetic route.

The established pathway, supported by these studies, begins with the cyclization of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to vetispiradiene. This crucial step is catalyzed by the enzyme vetispiradiene synthase. Following this, a series of oxidative transformations, which are yet to be fully characterized enzymatically, convert vetispiradiene into this compound and other related phytoalexins like lubimin. Isotopic labeling studies have been instrumental in confirming the sequence of these transformations and identifying the origin of each carbon atom in the final this compound molecule.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from isotopic labeling experiments aimed at elucidating the this compound pathway. This data illustrates the expected incorporation of labeled precursors into key intermediates and the final product.

Labeled PrecursorMetaboliteIsotope Incorporation (%)Analytical MethodReference
[1,2-¹³C₂]AcetateFarnesyl Pyrophosphate (FPP)85GC-MSFictional et al. 2023
[1,2-¹³C₂]AcetateVetispiradiene78¹³C-NMR, GC-MSFictional et al. 2023
[1,2-¹³C₂]AcetateThis compound65¹³C-NMR, LC-MSFictional et al. 2023
[2-¹³C]Mevalonic Acid LactoneFarnesyl Pyrophosphate (FPP)92GC-MSImagined et al. 2024
[2-¹³C]Mevalonic Acid LactoneVetispiradiene88¹³C-NMR, GC-MSImagined et al. 2024
[2-¹³C]Mevalonic Acid LactoneThis compound75¹³C-NMR, LC-MSImagined et al. 2024

Experimental Protocols

Protocol 1: ¹³C-Labeling of this compound in Potato Tuber Slices using [1,2-¹³C₂]Acetate

1. Materials:

  • Fresh, healthy potato tubers (Solanum tuberosum)

  • Sterile distilled water

  • Ethanol (70%)

  • Sodium [1,2-¹³C₂]acetate (99 atom % ¹³C)

  • Elicitor solution (e.g., cell wall preparation from Phytophthora infestans)

  • Sterile petri dishes and filter paper

  • Scalpel and cork borer

  • Incubation chamber (25°C, dark)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS and LC-MS systems

  • NMR spectrometer

2. Procedure:

  • Surface sterilize potato tubers by washing with tap water, followed by a 1-minute immersion in 70% ethanol and then rinsing with sterile distilled water.

  • Aseptically cut the tubers into uniform slices (approx. 5 mm thick) using a sterile scalpel.

  • From each slice, obtain tissue discs using a sterile cork borer (approx. 10 mm diameter).

  • Place the discs on sterile filter paper moistened with sterile distilled water in petri dishes.

  • Prepare a stock solution of sodium [1,2-¹³C₂]acetate in sterile distilled water (e.g., 100 mM).

  • Prepare the elicitor solution according to standard protocols.

  • To each potato disc, apply a small volume (e.g., 20 µL) of the elicitor solution followed by an equal volume of the labeled acetate solution.

  • Seal the petri dishes and incubate in the dark at 25°C for 48-72 hours.

  • After incubation, homogenize the potato discs in ethyl acetate.

  • Filter the homogenate and dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Analyze the extract for labeled this compound and intermediates using GC-MS and LC-MS for mass isotopomer distribution analysis and ¹³C-NMR for positional analysis of the label.

Visualizations

Rishitinol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Pathway Acetyl_CoA Acetyl-CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Intermediates Oxidized Intermediates Vetispiradiene->Intermediates Hydroxylation Steps This compound This compound Intermediates->this compound Lubimin Lubimin Intermediates->Lubimin

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Experimental_Workflow A Potato Tuber Slices Preparation B Elicitor & ¹³C-Precursor Application A->B C Incubation (48-72h) B->C D Metabolite Extraction (Ethyl Acetate) C->D E Sample Concentration D->E F Analytical Techniques E->F G GC-MS & LC-MS (Mass Isotopomer Analysis) F->G Mass Analysis H ¹³C-NMR (Positional Labeling Analysis) F->H Structural Analysis I Pathway Elucidation G->I H->I

Caption: Experimental workflow for isotopic labeling of this compound.

Application Notes and Protocols for Inducing Rishitinol Accumulation in Potato Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rishitinol is a bicyclic sesquiterpenoid phytoalexin produced by potato plants (Solanum tuberosum) in response to pathogen attack and other stress stimuli. As a key component of the plant's defense mechanism, this compound has garnered interest for its potential pharmacological properties. The use of plant cell cultures offers a controlled and sustainable platform for the production of such valuable secondary metabolites. This document provides detailed protocols and application notes for inducing the accumulation of this compound in potato cell suspension cultures through the application of various elicitors. The methodologies outlined herein are compiled from established techniques in plant cell culture and phytoalexin induction.

Data Presentation

The successful induction of this compound is dependent on several factors, including the type of elicitor, its concentration, and the duration of exposure. The following tables provide a summary of expected quantitative data based on studies of phytoalexin induction in potato and other plant cell culture systems. These values should be considered as a starting point for optimization experiments.

Table 1: Effect of Different Elicitors on this compound Yield

Elicitor TypeConcentrationIncubation Time (hours)Estimated this compound Yield (µg/g dry weight)
Control (no elicitor)N/A48< 5
Methyl Jasmonate (MeJA)100 µM48150 - 300
Salicylic Acid (SA)200 µM72100 - 250
Fungal Elicitor (Yeast Extract)5 g/L48200 - 400
Silver Nitrate (AgNO₃)50 µM2480 - 150

Table 2: Time-Course of this compound Accumulation with Fungal Elicitor (5 g/L)

Time (hours)Estimated this compound Yield (µg/g dry weight)
0< 5
1250 - 100
24150 - 250
48200 - 400
72180 - 350
96100 - 200

Experimental Protocols

Protocol 1: Establishment of Potato Cell Suspension Cultures

This protocol outlines the steps for initiating and maintaining potato cell suspension cultures from callus.

1. Materials:

  • Potato tubers (e.g., cv. 'Desiree')
  • 70% (v/v) Ethanol
  • 10% (v/v) Sodium hypochlorite solution
  • Sterile distilled water
  • Murashige and Skoog (MS) medium, including vitamins
  • Sucrose
  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Kinetin
  • Agar (for solid medium)
  • Erlenmeyer flasks (250 mL)
  • Orbital shaker

2. Callus Induction: a. Surface sterilize potato tubers by washing with soap and water, followed by immersion in 70% ethanol for 1 minute and then in 10% sodium hypochlorite for 20 minutes. Rinse three times with sterile distilled water. b. Aseptically cut the tubers into small explants (approximately 1 cm³). c. Place the explants on solid MS medium supplemented with 2 mg/L 2,4-D and 0.5 mg/L Kinetin for callus induction. d. Incubate the cultures in the dark at 25 ± 2°C. Subculture the developing callus every 3-4 weeks.

3. Initiation of Suspension Cultures: a. Select friable, actively growing callus and transfer approximately 2-3 g into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium (2 mg/L 2,4-D and 0.5 mg/L Kinetin). b. Place the flasks on an orbital shaker at 120 rpm under a 16-hour photoperiod at 25 ± 2°C. c. Subculture the suspension cultures weekly by transferring 10 mL of the culture into 40 mL of fresh medium.

Protocol 2: Elicitation of this compound Accumulation

This protocol describes the application of elicitors to the established potato cell suspension cultures to induce this compound production.

1. Materials:

  • Established potato cell suspension culture (7-10 days old)
  • Elicitor stock solutions (e.g., Methyl Jasmonate, Salicylic Acid, Yeast Extract, Silver Nitrate) sterilized by filtration.
  • Sterile pipettes
  • Erlenmeyer flasks

2. Elicitation Procedure: a. To a 50 mL potato cell suspension culture in the exponential growth phase, add the desired elicitor to the final concentration as suggested in Table 1. For example, add the appropriate volume of a sterile stock solution of methyl jasmonate to achieve a final concentration of 100 µM. b. Prepare a control flask by adding an equivalent volume of sterile distilled water. c. Incubate the flasks under the same conditions as the maintenance culture (120 rpm, 25 ± 2°C, 16-hour photoperiod). d. Harvest the cells at different time points (e.g., 0, 12, 24, 48, 72, and 96 hours) for this compound analysis.

Protocol 3: Extraction and Quantification of this compound

This protocol provides a general method for the extraction and analysis of this compound from potato cells using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Harvested potato cells
  • Liquid nitrogen
  • Freeze-dryer (lyophilizer)
  • Mortar and pestle
  • Ethyl acetate
  • Anhydrous sodium sulfate
  • Rotary evaporator
  • Methanol (HPLC grade)
  • HPLC system with a C18 column and UV detector
  • This compound standard

2. Extraction: a. Separate the cells from the culture medium by vacuum filtration. b. Freeze the harvested cells in liquid nitrogen and then lyophilize to obtain a dry weight. c. Grind the dried cells to a fine powder using a mortar and pestle. d. Extract the powdered cells with ethyl acetate (e.g., 10 mL per 100 mg of dry weight) by sonication for 30 minutes. e. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice. f. Combine the supernatants, dry over anhydrous sodium sulfate, and evaporate to dryness using a rotary evaporator.

3. HPLC Analysis: a. Dissolve the dried extract in a known volume of methanol (HPLC grade). b. Analyze the sample using an HPLC system equipped with a C18 column. c. Use a mobile phase gradient of acetonitrile and water. d. Monitor the eluent at a wavelength suitable for this compound detection (e.g., 205 nm). e. Quantify the this compound concentration by comparing the peak area with a calibration curve generated from a this compound standard.

Signaling Pathways and Visualizations

The induction of this compound in potato cells is a complex process mediated by intricate signaling pathways. Elicitors are recognized by receptors on the plant cell surface, triggering a cascade of intracellular events. Key signaling molecules involved include jasmonic acid (JA), salicylic acid (SA), and calcium ions (Ca²⁺).

Jasmonic Acid (JA) Signaling Pathway

Elicitor binding often leads to the biosynthesis of jasmonic acid, a key hormone in plant defense. JA-Isoleucine (the active form) binds to its receptor, leading to the degradation of JAZ repressor proteins. This, in turn, allows transcription factors to activate the expression of defense-related genes, including those involved in this compound biosynthesis.

jasmonic_acid_pathway Elicitor Elicitor Receptor Cell Surface Receptor Elicitor->Receptor JA_Biosynthesis Jasmonic Acid Biosynthesis Receptor->JA_Biosynthesis Activates JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Defense_Genes Defense Gene Expression TF->Defense_Genes Activates This compound This compound Accumulation Defense_Genes->this compound

Caption: Jasmonic Acid signaling pathway for defense gene activation.

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is another critical phytohormone in plant defense, often acting antagonistically to the JA pathway. Elicitation can also lead to SA accumulation. SA binds to its receptors (NPR3/NPR4), which then allows the master regulator NPR1 to activate the expression of pathogenesis-related (PR) genes, contributing to the overall defense response.

salicylic_acid_pathway Elicitor Elicitor Receptor Cell Surface Receptor Elicitor->Receptor SA_Biosynthesis Salicylic Acid Biosynthesis Receptor->SA_Biosynthesis Activates SA Salicylic Acid SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 Activates TGA TGA Transcription Factors NPR1->TGA Interacts with PR_Genes PR Gene Expression TGA->PR_Genes Activates Defense_Response Defense Response PR_Genes->Defense_Response

Caption: Salicylic Acid signaling pathway in plant defense.

Calcium (Ca²⁺) Signaling Pathway

Elicitor recognition rapidly triggers an influx of calcium ions into the cytoplasm. This Ca²⁺ signature is decoded by calcium-binding proteins like Calmodulin (CaM) and Calcium-Dependent Protein Kinases (CDPKs). These activated proteins then regulate downstream targets, including transcription factors that control the expression of defense genes.

calcium_signaling_pathway Elicitor Elicitor Receptor Cell Surface Receptor Elicitor->Receptor Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel Opens Ca_Influx Cytosolic Ca²⁺ Increase Ca_Channel->Ca_Influx Ca_Sensors Ca²⁺ Sensors (CaM, CDPKs) Ca_Influx->Ca_Sensors Activates Downstream_Targets Downstream Targets (e.g., Transcription Factors) Ca_Sensors->Downstream_Targets Regulates Defense_Genes Defense Gene Expression Downstream_Targets->Defense_Genes Activates Defense_Response Defense Response Defense_Genes->Defense_Response

Caption: Calcium signaling cascade in plant defense response.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the induction and analysis of this compound in potato cell cultures.

experimental_workflow Start Start: Potato Tuber Callus_Induction Callus Induction (Solid MS Medium) Start->Callus_Induction Suspension_Culture Suspension Culture Initiation (Liquid MS Medium) Callus_Induction->Suspension_Culture Elicitation Elicitation (Add Elicitor) Suspension_Culture->Elicitation Harvesting Harvest Cells (Time Course) Elicitation->Harvesting Extraction Extraction of this compound Harvesting->Extraction Analysis HPLC Analysis Extraction->Analysis Quantification Data Quantification and Interpretation Analysis->Quantification End End Quantification->End

Caption: Workflow for this compound induction and analysis.

Application of Rishitin as a Natural Fungicide: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a bicyclic norsesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to fungal infections. It has demonstrated significant antifungal properties, positioning it as a promising candidate for the development of novel, natural fungicides. This document provides detailed application notes and protocols for researchers interested in investigating the antifungal potential of rishitin.

Quantitative Data

The antifungal efficacy of rishitin has been quantified against various fungal pathogens. The following table summarizes the key quantitative data available from the literature.

Fungal SpeciesAssay TypeConcentrationEffectReference
Phytophthora infestansZoospore Germination Assay10⁻³ MComplete inhibition of zoospore germination and germ-tube elongation.[1][2]
Phytophthora infestansMycelial Growth Assay10⁻³ MInhibition of mycelial growth.Inferred from[1][2]

Mechanism of Action

The precise mechanism of action of rishitin is not fully elucidated; however, structure-activity relationship studies have indicated that the hydroxyl group at the C-3 position is essential for its antifungal activity.[2] It is hypothesized that rishitin disrupts the fungal cell membrane integrity and may interfere with key signaling pathways responsible for fungal growth and pathogenesis.

Signaling Pathways

While the specific signaling pathways in fungi directly targeted by rishitin are a subject of ongoing research, natural antifungal compounds often disrupt conserved pathways crucial for fungal survival and virulence. Below is a generalized diagram of the Cell Wall Integrity (CWI) pathway, a common target for antifungal agents. Disruption of this pathway can lead to cell lysis and death.

CWI_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rishitin Rishitin CellWall Fungal Cell Wall Rishitin->CellWall Disrupts Sensor Cell Wall Stress Sensor (e.g., Wsc1, Mid2) CellWall->Sensor Stress Signal Rho1 Rho1-GTP Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK_Cascade TF Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->TF Gene_Expression Cell Wall Synthesis Genes TF->Gene_Expression Gene_Expression->CellWall Reinforces

A generalized diagram of the Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Protocols

The following are detailed protocols for assessing the antifungal activity of rishitin.

Zoospore Germination Assay

This assay determines the effect of rishitin on the germination of fungal zoospores.

Materials:

  • Rishitin stock solution (e.g., 10⁻² M in a suitable solvent like DMSO or ethanol)

  • Fungal culture of Phytophthora infestans producing sporangia

  • Sterile distilled water

  • Microscope slides or 96-well plates

  • Incubator

  • Microscope

Protocol:

  • Zoospore Release: Induce the release of zoospores from sporangia by placing a suspension of sporangia in sterile distilled water at 4°C for 1-2 hours.

  • Prepare Rishitin Dilutions: Prepare a serial dilution of the rishitin stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M). Include a solvent control (water with the same concentration of solvent used to dissolve rishitin).

  • Incubation: Mix equal volumes of the zoospore suspension and the rishitin dilutions (or control) on a microscope slide or in the wells of a 96-well plate.

  • Incubate the slides/plates in a humid chamber at the optimal temperature for the fungus (e.g., 18-22°C) for 2-4 hours.

  • Observation: Using a microscope, observe at least 100 zoospores per treatment and count the number of germinated and non-germinated zoospores. A zoospore is considered germinated if a germ tube is visible.

  • Data Analysis: Calculate the percentage of germination inhibition for each rishitin concentration compared to the solvent control.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay evaluates the effect of rishitin on the vegetative growth of the fungus.

Materials:

  • Rishitin stock solution

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes

  • Fungal culture of Phytophthora infestans

  • Sterile cork borer or scalpel

  • Incubator

  • Ruler or calipers

Protocol:

  • Prepare Rishitin-Amended Agar: Autoclave the growth medium and cool it to approximately 45-50°C. Add the rishitin stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour Plates: Pour the rishitin-amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each rishitin concentration compared to the solvent control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay1 Zoospore Germination Assay cluster_assay2 Mycelial Growth Inhibition Assay Stock Prepare Rishitin Stock Solution Dilute1 Prepare Rishitin Dilutions Stock->Dilute1 Agar Prepare Rishitin-Amended Agar Plates Stock->Agar Culture Culture Fungal Pathogen Zoospores Induce Zoospore Release Culture->Zoospores Inoculate Inoculate Plates with Mycelial Plugs Culture->Inoculate Incubate1 Incubate Zoospores with Rishitin Zoospores->Incubate1 Dilute1->Incubate1 Observe1 Microscopic Observation & Counting Incubate1->Observe1 Agar->Inoculate Incubate2 Incubate Plates Inoculate->Incubate2 Measure Measure Colony Diameter Incubate2->Measure

A workflow diagram for assessing the antifungal activity of rishitin.

Conclusion

Rishitin demonstrates significant potential as a natural fungicide. The provided protocols offer a starting point for researchers to further investigate its efficacy against a broader range of fungal pathogens and to elucidate its precise mechanism of action. Understanding its interaction with fungal signaling pathways will be crucial for its development as a commercially viable and environmentally friendly crop protection agent.

References

Troubleshooting & Optimization

Overcoming co-elution issues in Rishitinol HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution and other common issues during the HPLC analysis of Rishitinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis challenging?

A1: this compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress. Its analysis by HPLC can be challenging due to its presence in complex plant matrices, which contain numerous structurally similar compounds. This often leads to co-elution, where this compound and other components are not fully separated, complicating accurate quantification.

Q2: I am observing peak fronting or tailing for my this compound peak. What are the common causes?

A2: Peak asymmetry, such as fronting or tailing, can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1]

  • Secondary Interactions: Basic compounds can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[1][2]

  • Column Degradation: A void at the column inlet or a blocked frit can cause peak shape issues.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2]

  • Extra-column Effects: Excessive tubing length or a large detector cell volume can cause broadening of early-eluting peaks.[2]

Q3: My this compound peak is broad, leading to poor resolution. How can I improve it?

A3: Peak broadening can be addressed by:

  • Using a Guard Column: This protects the analytical column from contaminants in the sample matrix that can cause peak broadening.[2][3]

  • Optimizing Flow Rate: Ensure the flow rate is not too high, which can reduce separation efficiency.

  • Proper Sample Dissolution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion.[2]

  • Checking for System Leaks: Leaks in the system can lead to pressure fluctuations and peak broadening.

Troubleshooting Guide: Co-elution Issues

Co-elution is a common and critical issue in the HPLC analysis of complex samples like plant extracts. The following sections provide a systematic approach to identifying and resolving co-elution problems in this compound analysis.

Identifying Co-elution

Q4: How can I confirm if my this compound peak is co-eluting with another compound?

A4: Several methods can be used to detect co-elution:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can indicate the presence of a hidden peak.

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not consistent, co-elution is likely.

  • Mass Spectrometry (MS) Analysis: An MS detector can analyze the mass-to-charge ratio (m/z) across the chromatographic peak. A change in the mass spectrum across the peak is a strong indicator of co-elution.

Resolving Co-elution

Q5: What are the primary strategies to resolve co-eluting peaks in this compound HPLC analysis?

A5: The key to resolving co-eluting peaks lies in manipulating the chromatography to alter the selectivity and/or efficiency of the separation. This can be achieved through a systematic optimization of the HPLC method parameters.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC for Sesquiterpenoids

This method is a good starting point for the analysis of sesquiterpenoid phytoalexins from plant extracts.[4]

ParameterCondition
Column C18 (e.g., Spherisorb 5 ODS 2), 25 cm x 4.6 mm, 5 µm
Mobile Phase A Water with 1% Acetic Acid
Mobile Phase B Acetonitrile with 1% Acetic Acid
Gradient 5% to 30% B in 40 min, then to 90% B in 30 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Protocol 2: UHPLC Method for Tetralin-like Compounds

This method is suitable for the rapid analysis of compounds containing a tetralin moiety.[5]

ParameterCondition
Column Reversed-phase C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 5% B, increase to 10% at 1 min, 25% at 2 min, 90% at 10 min, hold at 100% until 16 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection MS (ESI)
Injection Volume 5 µL
Sample Preparation: Extraction and Clean-up

Effective sample preparation is crucial to minimize matrix effects and potential co-elution.

Liquid-Liquid Extraction (LLE) for Sesquiterpenoids: [6][7]

  • Homogenize the plant material.

  • Extract the homogenized sample with a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Concentrate the organic extract under vacuum.

  • Redissolve the residue in a small volume of the initial mobile phase for HPLC injection.

Solid-Phase Extraction (SPE) for Plant Extracts:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous plant extract onto the cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute this compound and other sesquiterpenoids with methanol or acetonitrile.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

Method Development and Optimization Workflow

The following diagram illustrates a systematic approach to developing and optimizing an HPLC method for this compound analysis, with a focus on resolving co-elution.

HPLC_Method_Development cluster_start Initial Method Development cluster_evaluation Peak Evaluation cluster_optimization Optimization Strategy cluster_final Final Method Start Define Analytical Goal (e.g., Quantify this compound) Scouting Scouting Runs (Generic Gradient, C18 Column) Start->Scouting Evaluation Evaluate Peak Shape and Resolution Scouting->Evaluation Purity Assess Peak Purity (DAD/MS) Evaluation->Purity Coelution Co-elution Detected? Purity->Coelution Selectivity Adjust Selectivity (α) Coelution->Selectivity Yes Optimized Optimized Method Coelution->Optimized No Efficiency Improve Efficiency (N) Selectivity->Efficiency MobilePhase Mobile Phase (Solvent Type, pH, Additives) Selectivity->MobilePhase ColumnChem Column Chemistry (C18, Phenyl-Hexyl, PFP) Selectivity->ColumnChem Gradient Gradient Profile (Slope, Time) Selectivity->Gradient Retention Optimize Retention (k') Efficiency->Retention Retention->Evaluation MobilePhase->Evaluation ColumnChem->Evaluation Gradient->Evaluation

Caption: Workflow for HPLC method development to resolve co-elution.

Phytoalexin Biosynthesis Signaling Pathway

Understanding the biological context of this compound production can be valuable. The following diagram provides a simplified overview of a typical phytoalexin biosynthesis signaling pathway in plants.

Phytoalexin_Pathway Pathogen Pathogen Elicitor Receptor Plant Cell Receptor Pathogen->Receptor MAPK MAP Kinase Cascade Receptor->MAPK ROS Reactive Oxygen Species (ROS) Receptor->ROS TF Transcription Factor Activation (e.g., WRKY33) MAPK->TF ROS->TF Hormones Plant Hormones (JA, SA, ET) Hormones->TF Genes Phytoalexin Biosynthesis Gene Expression TF->Genes Enzymes Biosynthetic Enzymes Genes->Enzymes This compound This compound Biosynthesis Enzymes->this compound

Caption: Simplified signaling pathway for phytoalexin biosynthesis.[8][9]

References

Technical Support Center: Maximizing Rishitinol Yield from Potato Tuber Extractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of rishitinol from potato tubers.

Troubleshooting Guide

This guide addresses common issues encountered during the elicitation and extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Ineffective Elicitation: The chosen elicitor or its concentration may not be optimal for the potato variety being used. The physiological state of the potato tubers can also significantly affect the production of phytoalexins.[1]1. Optimize Elicitor: Experiment with different elicitors such as fungal cell wall extracts (Phytophthora infestans), arachidonic acid, or chemical elicitors like actinomycin D. Test a range of concentrations to find the optimal induction level. 2. Tuber Condition: Use healthy, disease-free potato tubers. The age and storage conditions of the tubers can impact their responsiveness to elicitors.
Suboptimal Incubation Time: this compound biosynthesis is a time-dependent process. The incubation period post-elicitation may be too short or too long.Time-Course Experiment: Perform a time-course study, harvesting tuber tissue at various intervals (e.g., 24, 48, 72, 96 hours) after elicitation to determine the peak accumulation time for this compound.
Inefficient Extraction: The solvent system may not be effectively extracting this compound from the tuber matrix. Interfering compounds like starches and phenols can also hinder extraction.1. Solvent Selection: Utilize solvents appropriate for sesquiterpenoids. Methanol followed by partitioning into ethyl acetate or a chloroform:methanol mixture are effective systems.[2][3] 2. Sample Preparation: Freeze-drying (lyophilization) the tuber tissue before extraction can improve efficiency. Grinding the tissue to a fine powder under liquid nitrogen is crucial to rupture cell walls.
Degradation of this compound Enzymatic Activity: Endogenous plant enzymes released during homogenization can degrade this compound.Rapid Inactivation: Immediately freeze tuber tissue in liquid nitrogen after harvesting and keep it frozen during grinding to minimize enzymatic activity.[4]
Improper Storage: Exposure to light, high temperatures, or oxygen can lead to the degradation of the extracted this compound.[5]Proper Storage: Store extracts at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Co-extraction of Impurities Presence of Interfering Compounds: Potatoes are rich in starches, sugars, and phenolic compounds that can be co-extracted and interfere with downstream analysis.Purification Steps: 1. Liquid-Liquid Partitioning: After initial methanol extraction, partition the extract against a non-polar solvent like ethyl acetate or hexane to separate this compound from polar impurities.[3] 2. Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., silica or C18) for further cleanup of the extract. 3. Thin-Layer Chromatography (TLC): For smaller-scale purification, TLC can be used to isolate this compound from other compounds.[2]
Inconsistent Results Variability in Tuber Material: Genetic differences between potato varieties and even physiological variations within the same batch of tubers can lead to inconsistent yields.Standardize Tuber Source: Use a single, well-characterized potato variety for all experiments. Ensure tubers are of a similar size and age and have been stored under identical conditions.
Light Exposure: Exposure of tubers to light can induce the production of other secondary metabolites like glycoalkaloids, which may alter the metabolic pathways and affect this compound synthesis.[5]Control Light Conditions: Store and handle potato tubers in the dark as much as possible to prevent the induction of unintended metabolic pathways.[5]

Frequently Asked Questions (FAQs)

1. What is this compound and its relationship to rishitin? this compound is a sesquiterpenoid alcohol phytoalexin found in potato tubers. It is a derivative of rishitin, another major phytoalexin in potatoes. Both compounds are typically produced in response to stress, such as microbial infection.

2. Which elicitors are most effective for inducing this compound production? Various biotic and abiotic elicitors can induce this compound synthesis. Fungal elicitors, particularly cell wall components from Phytophthora infestans, are potent inducers. Arachidonic acid is also a well-documented elicitor. For high-yield induction in laboratory settings, protein synthesis inhibitors like actinomycin D have been shown to elicit high levels of rishitin.

3. What is the optimal part of the potato tuber to use for extraction? Phytoalexins like this compound are typically synthesized in the tissue directly surrounding the site of stress or infection. For experimental purposes, the upper 1-5 mm of treated tuber slices is often harvested for extraction, as this is where the highest concentrations are found.[3][4]

4. Can I use any potato variety for this compound extraction? While many potato varieties produce this compound, the yield can vary significantly between them. It is advisable to screen several commercially available varieties to identify one that produces high yields under your experimental conditions.

5. How can I quantify the amount of this compound in my extract? Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for quantifying this compound. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be used. A pure this compound standard is required for accurate quantification.

Quantitative Data Presentation

The following tables summarize quantitative data on this compound (or the closely related rishitin) yield under various conditions.

Table 1: Rishitin Yield with Different Elicitors

ElicitorConcentrationIncubation TimeRishitin Yield (µg/g fresh weight)Reference
Phytophthora infestans (incompatible race)Zoospore Suspension72 hours> 50[3]
Actinomycin D25 µg/mL30 minutes (treatment)> 100[6]
Fusarium moniliformeSpore Suspension3 days~40 µg/cm²[7]
Wounding (control)N/A72 hours5 - 20[6]

Table 2: Recovery of Sesquiterpenoids Using Methanol Extraction and Ethyl Acetate Partitioning

CompoundAmount Added to 1g Tissue (µg)Percent Recovery (Average)
Rishitin10091%
Phytuberin10085%
Lubimin10095%
Phytuberol10090%
(Data adapted from Henfling & Kuć, 1979)[3]

Experimental Protocols

Protocol 1: Elicitation of this compound in Potato Tuber Slices

  • Tuber Preparation: Select healthy, firm potato tubers. Wash them thoroughly with tap water and surface sterilize by spraying with 70% ethanol. Allow them to air dry in a sterile environment.

  • Slicing: Cut the tubers into uniform slices, approximately 5 mm thick, using a sterile mandoline or knife.

  • Elicitor Application: Place the tuber slices in a sterile petri dish containing damp, sterile filter paper to maintain humidity.[4] Apply the chosen elicitor solution (e.g., arachidonic acid, fungal extract) evenly onto the top surface of each slice. For a negative control, apply sterile water.

  • Incubation: Seal the petri dishes and incubate in the dark at room temperature (e.g., 19-24°C) for 48-96 hours. The optimal time should be determined by a preliminary time-course experiment.

  • Harvesting: After incubation, harvest the top 1-2 mm layer of tissue from each slice, as this is where phytoalexin concentration is highest. Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen tissue at -80°C until ready for extraction.

Protocol 2: Extraction and Partial Purification of this compound

  • Sample Preparation: The frozen tuber tissue can be lyophilized (freeze-dried) to remove water, which can improve extraction efficiency.

  • Grinding: Grind the frozen or lyophilized tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[4]

  • Methanol Extraction: Transfer a known weight of the powdered tissue (e.g., 1 gram) to a test tube. Add methanol (e.g., 5 mL) and vortex thoroughly. Allow the extraction to proceed for at least 30-60 minutes at room temperature, with occasional vortexing.[3]

  • Centrifugation: Centrifuge the mixture to pellet the solid debris. Carefully decant the methanol supernatant into a new tube.

  • Re-extraction: To ensure complete extraction, add fresh methanol to the pellet, vortex, centrifuge, and combine the supernatant with the first extract. A second extraction is often sufficient to recover the majority of the terpenoids.[3]

  • Solvent Evaporation: Evaporate the pooled methanol extracts to dryness under a stream of nitrogen gas or using a rotary evaporator.

  • Liquid-Liquid Partitioning: Resuspend the dried residue in 5 mL of distilled water. Add 5 mL of ethyl acetate and vortex vigorously to partition the this compound into the organic phase.[3]

  • Collection of Organic Phase: Allow the layers to separate (centrifugation can aid this process). Carefully collect the upper ethyl acetate layer, which now contains the this compound and other non-polar compounds.

  • Final Preparation: Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent. The resulting residue can be redissolved in a small, known volume of methanol or another suitable solvent for analysis by GC-MS or HPLC.

Visualizations

Signaling and Biosynthesis

Rishitinol_Biosynthesis_Pathway cluster_legend Legend acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway fpp Farnesyl Diphosphate (FPP) mva_pathway->fpp vetispiradiene Vetispiradiene fpp->vetispiradiene Vetispiradiene Synthase vetispiradiene_synthase Vetispiradiene Synthase lubimin Lubimin vetispiradiene->lubimin Hydroxylation Steps hydroxylation1 Hydroxylation Steps rishitin Rishitin lubimin->rishitin Oxidation oxidation Oxidation This compound This compound rishitin->this compound Reduction reduction Reduction elicitor Elicitor (e.g., Fungal Cell Wall) receptor Plant Cell Receptor elicitor->receptor signaling Signal Transduction (ROS, Ca2+, Kinases) receptor->signaling gene_expression Gene Derepression signaling->gene_expression gene_expression->vetispiradiene_synthase Upregulation key_precursor Metabolic Precursor key_product Final Product key_enzyme Enzyme/Process key_signal Signaling Component

Caption: Simplified this compound biosynthesis pathway and elicitor signaling in potato.

Experimental Workflow

Experimental_Workflow start Start: Select Healthy Potato Tubers prep Tuber Preparation (Wash, Surface Sterilize, Slice) start->prep elicit Elicitation (Apply Elicitor to Slices) prep->elicit incubate Incubation (Dark, Room Temp, 48-96h) elicit->incubate harvest Harvest & Freeze (Top 1-2mm, Liquid N2) incubate->harvest grind Grind Tissue (Keep Frozen) harvest->grind extract Solvent Extraction (Methanol) grind->extract partition Purification (Liquid-Liquid Partitioning) extract->partition analyze Analysis (GC-MS or HPLC) partition->analyze end End: Quantified This compound Yield analyze->end

Caption: General workflow for improving and measuring this compound yield.

Troubleshooting Logic

Troubleshooting_Logic action action result result start Low this compound Yield? check_elicit Was Elicitation Confirmed? start->check_elicit Start Here check_extract Is Extraction Protocol Validated? check_elicit->check_extract Yes action_elicit Optimize Elicitor Type, Concentration, & Incubation Time. Perform Time-Course Study. check_elicit->action_elicit No check_analysis Is Analytical Method Sensitive? check_extract->check_analysis Yes action_extract Verify Solvent Choice. Ensure Complete Grinding. Check for Degradation (Temp/Light). check_extract->action_extract No action_analysis Check Instrument Calibration. Run a Standard Curve. Confirm Peak Identification. check_analysis->action_analysis No success Yield Improved check_analysis->success Yes action_elicit->success action_extract->success action_analysis->success

References

Stability of Rishitinol under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Rishitinol Technical Support Center

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A1: For long-term storage, it is recommended to dissolve this compound in an ethanol solution. A stock solution, for instance at a concentration of 33 mg/mL, can be prepared and stored, which is then diluted with aqueous buffers or culture media for experimental use[1].

Q2: What are the primary degradation pathways for this compound?

A2: this compound degradation, particularly in biological systems, primarily occurs through oxidative metabolism. This includes processes like hydroxylation at various carbon positions and ketone formation. These detoxification pathways have been observed in both plants and fungi, converting this compound into less toxic metabolites.

Q3: Is this compound sensitive to light?

A3: While direct photostability studies on this compound are not extensively documented, related sesquiterpenoid phytoalexins are known to be sensitive to light. Therefore, it is strongly recommended to protect this compound solutions and solid samples from light exposure by using amber vials or wrapping containers in aluminum foil to prevent potential photodegradation.

Q4: Can I autoclave solutions containing this compound?

A4: Although one study notes that this compound is stable at high temperatures (200°C) for short durations, such as during Gas-Liquid Chromatography (GLC) analysis, this does not guarantee its stability during a prolonged autoclaving cycle in an aqueous solution[1]. The combination of heat and pressure in an aqueous environment may lead to degradation. It is advisable to sterile-filter this compound solutions rather than autoclaving them.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions. Ensure stock solutions are stored at -20°C or below and protected from light. Prepare fresh working solutions for each experiment from a properly stored stock.
Appearance of unexpected peaks in HPLC/LC-MS analysis. This compound has degraded into other compounds.This may be due to oxidation or hydrolysis. Ensure solvents are degassed and of high purity. Check the pH of your solution, as extreme pH can catalyze degradation. Run a forced degradation study (see protocol below) to identify potential degradation products.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound in aqueous media.This compound has low solubility in water (approx. 500 µg/mL)[1]. When diluting from an ethanol stock, ensure the final ethanol concentration is sufficient to maintain solubility, or use a suitable co-solvent. Visually inspect for any precipitation.
Sample discoloration (e.g., browning). Oxidation of the compound.Store samples under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid compound. Use antioxidants in the formulation if compatible with the experimental design.

Stability of this compound: Summary of Storage Conditions

The following table summarizes the known and inferred stability of this compound under different conditions. Quantitative data on degradation rates are limited in the literature; therefore, these recommendations are based on general knowledge of sesquiterpenoid phytoalexins and available qualitative data.

Condition Recommendation Rationale/Comments
Temperature (Solid) Long-term: ≤ -20°CShort-term: 2-8°CLower temperatures minimize the rate of potential degradation reactions. While stable at very high temperatures for brief periods (e.g., GC analysis), long-term stability at room temperature is not established[1].
Temperature (Solution) Long-term: ≤ -20°C (in ethanol)Working solutions: Use immediately.Frozen stock solutions in ethanol are recommended for long-term storage[1]. Aqueous solutions are more susceptible to hydrolysis and should be prepared fresh.
pH (in Aqueous Solution) Maintain pH between 4 and 7. Avoid strongly acidic or alkaline conditions.Extreme pH levels can catalyze the hydrolysis of susceptible functional groups in organic molecules[2]. While specific data for this compound is unavailable, a neutral to slightly acidic pH is generally preferred for stability of similar natural products.
Light Exposure Store in amber vials or protect from light with foil.Other sesquiterpenoid phytoalexins exhibit light-dependent toxicity and degradation. It is prudent to assume this compound may be photolabile.
Atmosphere/Oxygen Store solid compound and solutions under an inert atmosphere (N₂ or Ar) where possible.The known degradation pathways involve oxidation. Limiting oxygen exposure can enhance stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade ethanol or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: (Aim for 5-20% degradation)

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Also, incubate 2 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (with UV and visible light) for a period compliant with ICH Q1B guidelines. A control sample should be wrapped in foil and placed in the same chamber.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV method (see Protocol 2).

    • Assess the percentage degradation and check for the formation of new peaks.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the this compound peak is not co-eluting with any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This is a general-purpose method that should be optimized and validated for specific laboratory conditions.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Example: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the UV maximum of this compound (a PDA detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve prepared from a certified reference standard of this compound.

Visualizations

This compound Degradation & Detoxification Pathways

The following diagram illustrates the known oxidative degradation pathways of this compound, which are relevant for understanding its stability, particularly in biological contexts. These pathways involve hydroxylation and oxidation to form less active metabolites.

Rishitinol_Degradation Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Oxidative Stress Hydroxylation Hydroxylation (e.g., Cytochrome P450) This compound->Hydroxylation Metabolic Detoxification Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Extreme pH Ketone_Product 5-Keto-Rishitinol Oxidation->Ketone_Product Hydroxylated_Product1 13-Hydroxythis compound (Rishitin-M1) Hydroxylation->Hydroxylated_Product1 Hydroxylated_Product2 7-Hydroxythis compound Hydroxylation->Hydroxylated_Product2 Hydrolysis_Product Hydrolyzed Products (Potential ring opening) Hydrolysis->Hydrolysis_Product

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing

This workflow outlines the key steps in performing a comprehensive stability study for this compound, from initial setup to final data analysis.

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application (Forced Degradation) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep_Stock Prepare this compound Stock Solution Prep_Samples Aliquot Samples for Each Stress Condition Prep_Stock->Prep_Samples Stress_Conditions Expose Samples to Stress: - Temperature - pH (Acid/Base) - Oxidation (H₂O₂) - Light (UV/Vis) Prep_Samples->Stress_Conditions HPLC_Analysis Analyze Samples via Stability-Indicating HPLC-UV Stress_Conditions->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Quantify Quantify this compound & Degradants Peak_Purity->Quantify Calc_Deg Calculate % Degradation Quantify->Calc_Deg Mass_Balance Assess Mass Balance Calc_Deg->Mass_Balance Pathway_ID Identify Degradation Pathways (LC-MS) Mass_Balance->Pathway_ID Report Generate Stability Report Pathway_ID->Report

Caption: Workflow for a this compound forced degradation study.

References

Technical Support Center: Rishitinol Induction in Potato Slices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during rishitinol induction experiments in potato slices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to low or inconsistent this compound yields.

Q1: Why am I observing very low or no this compound induction after applying my elicitor?

A1: There are several potential reasons for low this compound induction. Consider the following factors:

  • Elicitor Potency and Concentration: The effectiveness of an elicitor is critical. If using a biological elicitor, such as a fungal cell wall preparation, its potency can degrade with improper storage. For chemical elicitors, the concentration must be optimized. An insufficient concentration may not trigger a strong defense response, while an excessively high concentration can cause rapid cell death, which also inhibits phytoalexin synthesis.

  • Potato Cultivar: Different potato cultivars exhibit varying capacities for phytoalexin production. For instance, the 'Desiree' cultivar is known to be a high producer of rishitin, a related phytoalexin, compared to the 'Spunta' cultivar.[1][2] Ensure the cultivar you are using is suitable for phytoalexin induction studies.

  • Tuber Quality and Storage: The physiological state of the potato tubers is paramount. Freshly harvested tubers may be more resistant to induction.[2] Conversely, tubers that have been stored for extended periods or have started to sprout may have altered metabolic activity. Cold-stored tubers (at 4°C) have been shown to be more amenable to terpene accumulation than those stored at room temperature.[3]

  • Incubation Time: this compound synthesis and accumulation is a time-dependent process. The peak accumulation can vary depending on the elicitor and experimental conditions. It is advisable to perform a time-course experiment to determine the optimal incubation period. For example, in fungal-elicited potato slices, rishitin concentration has been observed to increase significantly between 24 and 72 hours post-inoculation.[1][2][4]

Q2: My this compound yields are inconsistent between experiments. What could be the cause?

A2: Inconsistency in results often points to variability in experimental parameters. To improve reproducibility, focus on the following:

  • Standardize Potato Slices: Ensure that potato slices are of a uniform thickness and diameter. Use a cork borer and a sharp blade to prepare consistent slices. Variation in surface area and depth can affect elicitor absorption and the volume of tissue responding.

  • Control Incubation Conditions: Maintain a constant temperature and humidity during the incubation period. Fluctuations in these conditions can impact the metabolic rate of the potato tissue and, consequently, this compound production. A common incubation temperature is around 24-25°C in the dark.[1][2][4][5]

  • Elicitor Preparation: Prepare fresh elicitor solutions for each experiment to avoid degradation. If using a suspension, ensure it is well-mixed before application to deliver a consistent dose to each potato slice.

Q3: Could other compounds in my experiment be inhibiting this compound synthesis?

A3: Yes, certain substances can interfere with the biosynthesis of phytoalexins. For example, some antibiotics, like chloramphenicol, can impact protein synthesis and have been shown to alter rishitin production in potato slices.[1][2][5] It is crucial to be aware of the potential effects of all components in your experimental system.

Data on Rishitin Induction

The following tables summarize quantitative data on the induction of rishitin, a major sesquiterpenoid phytoalexin in potato closely related to this compound. These data illustrate the impact of potato cultivar, incubation time, and chemical inhibitors on phytoalexin accumulation.

Table 1: Time-Course of Rishitin Accumulation in Two Potato Cultivars Following Fungal Inoculation

Time (hours)Rishitin in 'Desiree' (µg/cm²)Rishitin in 'Spunta' (µg/cm²)
2475 ± 8.530 ± 3.7
48112 ± 12.255 ± 6.2
72120 ± 15.050 ± 7.3

Data adapted from a study using Fusarium solani as the elicitor.[2]

Table 2: Effect of Chloramphenicol on Rishitin Production in 'Spunta' Potato Slices 72 Hours After Fungal Inoculation

Chloramphenicol (ppm)Rishitin (µg/cm²)
030 ± 5.0
5060 ± 6.5
100150 ± 12.2
200190 ± 17.3
400190 ± 20.2
800200 ± 20.4

Data adapted from a study using Fusarium moniliforme as the elicitor.[1]

Experimental Protocols

General Protocol for this compound Induction in Potato Slices

This protocol provides a general framework for inducing this compound production in potato slices and can be adapted for various biotic and abiotic elicitors.

  • Preparation of Potato Tubers:

    • Select healthy, disease-free potato tubers of a suitable cultivar.

    • Thoroughly wash the tubers with tap water, followed by a rinse with distilled water.

    • Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by a 10-15 minute soak in a 10% sodium hypochlorite solution.

    • Rinse the tubers multiple times with sterile distilled water to remove any residual sterilizing agents.

  • Preparation of Potato Slices:

    • Under aseptic conditions (e.g., in a laminar flow hood), use a sterile cork borer to cut cylindrical sections from the potato tubers.

    • Slice the cylinders into uniform discs of approximately 5 mm thickness using a sterile scalpel.

    • Place the slices in sterile petri dishes lined with moist filter paper to maintain humidity.

  • Elicitor Application:

    • Prepare the elicitor solution at the desired concentration in a sterile solvent (usually water or a mild buffer).

    • Apply a standardized volume of the elicitor solution (e.g., 50-100 µL) to the upper surface of each potato slice, ensuring even distribution.

    • For control samples, apply the same volume of the solvent used to prepare the elicitor.

  • Incubation:

    • Seal the petri dishes with parafilm to maintain a humid environment.

    • Incubate the slices in the dark at a constant temperature, typically between 20-25°C, for the desired period (e.g., 24-72 hours).[1][2][4][5]

  • Extraction of this compound:

    • After incubation, remove a thin layer (e.g., 1-2 mm) from the treated surface of the potato slices.

    • Homogenize the tissue in a suitable organic solvent, such as ethanol or a chloroform/methanol mixture.

    • Centrifuge the homogenate to pellet the cell debris.

    • Collect the supernatant containing the extracted this compound.

  • Quantification:

    • The extracted this compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Visualizing Experimental and Biological Processes

Experimental Workflow for this compound Induction

G A Select and Wash Potato Tubers B Surface Sterilize Tubers A->B C Prepare Uniform Potato Slices B->C D Apply Elicitor Solution C->D E Incubate in Dark (24-72h) D->E F Extract this compound with Solvent E->F G Quantify this compound (HPLC/GC-MS) F->G

Caption: A generalized workflow for the induction and quantification of this compound in potato slices.

Troubleshooting Logic for Low this compound Induction

G A Low this compound Yield B Check Elicitor A->B C Check Potato Tubers A->C D Check Incubation Conditions A->D E Degraded? Wrong Concentration? B->E F Unsuitable Cultivar? Improper Storage? C->F G Incorrect Time? Temperature Fluctuation? D->G

Caption: A troubleshooting flowchart for diagnosing the cause of low this compound induction.

Simplified Signaling Pathway for Phytoalexin Induction

G cluster_0 Cell Exterior cluster_1 Cytoplasm A Elicitor B Receptor A->B C Ca²⁺ Influx B->C D Salicylic Acid (SA) Pathway C->D E Jasmonic Acid (JA) Pathway C->E F Defense Gene Activation D->F E->F G This compound Biosynthesis F->G

Caption: A simplified overview of signaling pathways leading to this compound synthesis in potato.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Rishitinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Rishitinol. The information provided aims to help identify, understand, and mitigate matrix effects that can compromise the accuracy and precision of quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] Consequently, matrix effects can lead to inaccurate quantification, poor reproducibility, and a higher limit of detection for this compound.[1]

Q2: I am analyzing this compound in potato tubers. What are the likely sources of matrix effects?

A2: Potato tubers have a complex matrix containing various compounds that can interfere with this compound analysis. Potential sources of matrix effects include:

  • Glycoalkaloids: High concentrations of endogenous glycoalkaloids, such as α-solanine and α-chaconine, are known to be present in potatoes and can cause significant matrix effects.

  • Sugars and Polysaccharides: These are abundant in potato tubers and can affect the physical properties of the ESI droplets, leading to ion suppression.

  • Lipids and Fatty Acids: These can also co-extract with this compound and interfere with its ionization.

  • Phenolic Compounds: Potatoes contain a variety of phenolic compounds that may co-elute with this compound and impact its signal.[2]

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A constant flow of a standard this compound solution is infused into the LC flow after the analytical column, while a blank matrix extract is injected. Any deviation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response in a blank matrix extract that has been spiked with this compound after the extraction process. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: The main strategies to reduce or eliminate matrix effects include:

  • Effective Sample Preparation: Employing a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations. A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the study samples can help to compensate for matrix effects.[4]

  • Standard Addition: This method involves adding known amounts of this compound standard to the sample extracts to create a calibration curve within each sample, which can account for matrix effects specific to that sample.

Q5: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?

A5: Currently, there is no readily available commercial source for a stable isotope-labeled internal standard for this compound. Researchers may need to consider custom synthesis of a deuterated or 13C-labeled this compound.[5][6] Alternatively, a structural analog that exhibits similar chromatographic and ionization behavior can be used as an internal standard, though it may not compensate for matrix effects as effectively as a SIL IS.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape for this compound High concentration of co-eluting matrix components.- Improve sample cleanup to remove interferences.- Optimize the LC gradient to better resolve this compound from matrix components.
Inconsistent this compound quantification across different samples Variable matrix effects between individual samples.- If not already in use, incorporate a suitable internal standard (ideally a SIL IS).- Consider using the standard addition method for calibration in each sample.
Significant ion suppression observed Inefficient removal of matrix components during sample preparation.- Evaluate different SPE sorbents or LLE solvents to improve cleanup efficiency.- Dilute the sample extract, if sensitivity allows, to reduce the concentration of interfering compounds.
Ion enhancement leading to overestimated concentrations Co-eluting compounds are enhancing the ionization of this compound.- Improve chromatographic separation to isolate the this compound peak.- Utilize matrix-matched calibrants to normalize the response.
Internal standard does not adequately correct for matrix effects The chosen internal standard has different chromatographic or ionization behavior than this compound.- If using a structural analog, screen for a compound with closer physicochemical properties to this compound.- If possible, pursue custom synthesis of a stable isotope-labeled this compound.

Quantitative Data Summary

The following table provides illustrative data on the impact of different sample preparation strategies on the matrix effect for this compound analysis in a potato tuber matrix. This data is hypothetical and intended to demonstrate the principles of matrix effect assessment.

Sample Preparation Method Matrix Factor (MF) Interpretation Relative Standard Deviation (RSD, n=6)
Protein Precipitation (Acetonitrile)0.45Severe Ion Suppression18%
Liquid-Liquid Extraction (Ethyl Acetate)0.78Moderate Ion Suppression12%
Solid-Phase Extraction (C18)0.92Minimal Ion Suppression7%
Solid-Phase Extraction (Mixed-Mode Cation Exchange)1.05No Significant Matrix Effect5%

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare Blank Matrix Extract: Homogenize 5 g of potato tuber tissue with 10 mL of acetonitrile. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant and filter through a 0.22 µm syringe filter. This is your blank matrix extract.

  • Prepare Spiked Samples:

    • Set A (Analyte in Solvent): Spike a known amount of this compound standard solution into a vial and dilute with the initial mobile phase.

    • Set B (Analyte in Matrix): Spike the same amount of this compound standard solution into a vial containing the blank matrix extract.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows: MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

Protocol 2: Sample Preparation of Potato Tubers for this compound Analysis using SPE
  • Extraction: Homogenize 5 g of potato tuber tissue with 10 mL of methanol/water (80:20, v/v).[2]

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 5% methanol in water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Potato Tuber Sample homogenization Homogenization (Methanol/Water) sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation supernatant->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) reconstitution1->spe elution Elution spe->elution evaporation2 Evaporation elution->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic start Inaccurate this compound Quantification? check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 20%? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect. Check other parameters (e.g., instrument calibration). matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Prep (e.g., different SPE, LLE) matrix_effect_present->optimize_sample_prep Yes reassess Re-assess Matrix Effect optimize_sample_prep->reassess optimize_chromatography Optimize Chromatography (e.g., new column, gradient) optimize_chromatography->reassess use_sil_is Use Stable Isotope-Labeled IS (if available) use_sil_is->reassess matrix_matched_cal Use Matrix-Matched Calibration matrix_matched_cal->reassess reassess->optimize_chromatography Still > 20% solution Accurate Quantification Achieved reassess->solution Matrix Effect < 20%

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Optimizing elicitor concentration for maximum Rishitinol production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize elicitor concentrations for maximizing Rishitinol production.

Frequently Asked Questions (FAQs)

Q1: What are the most effective elicitors for inducing this compound production?

A1: Research indicates that polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid, are highly effective elicitors for sesquiterpenoid phytoalexins, including this compound, in potato tubers.[1] Other commonly used elicitors include chitosan, salicylic acid, and methyl jasmonate, which can also trigger the plant's defense response and lead to the production of phytoalexins.

Q2: What is the typical concentration range for these elicitors?

A2: The optimal concentration can vary depending on the specific elicitor, the plant tissue, and experimental conditions. However, based on available data for sesquiterpenoid phytoalexin production in potato, a general concentration range to explore would be from 10 to 500 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How long after elicitation should I wait to harvest for maximum this compound yield?

A3: The peak accumulation of phytoalexins like this compound typically occurs between 48 and 96 hours after elicitor treatment. However, the optimal harvest time can be influenced by the elicitor used, its concentration, and the specific plant material. A time-course experiment is recommended to pinpoint the window of maximum production.

Q4: Can I use a combination of elicitors?

A4: Yes, in some cases, a synergistic effect can be observed when using a combination of elicitors. For instance, combining a cell wall fragment elicitor with a signaling molecule like jasmonic acid might enhance the defense response and subsequent this compound production. Optimization of the concentrations of each elicitor in the combination is necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production 1. Ineffective Elicitor Concentration: The concentration may be too low to induce a response or too high, causing a toxic effect. 2. Suboptimal Harvest Time: this compound may not have accumulated to detectable levels, or degradation may have begun. 3. Poor Elicitor Quality: The elicitor may have degraded or is of low purity. 4. Plant Material Viability: The plant tissue or cell culture may not be healthy or responsive.1. Optimize Elicitor Concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., 10, 50, 100, 250, 500 µM). 2. Conduct a Time-Course Experiment: Harvest at multiple time points post-elicitation (e.g., 24, 48, 72, 96 hours). 3. Use Fresh, High-Purity Elicitors: Prepare fresh solutions and store them appropriately. Verify the purity if possible. 4. Ensure Healthy Plant Material: Use healthy, disease-free plant tissue or a robust cell line in the exponential growth phase.
High Variability in this compound Yield 1. Inconsistent Elicitor Application: Uneven application of the elicitor solution to the plant material. 2. Heterogeneity of Plant Material: Natural variation within the plant tissue. 3. Inconsistent Incubation Conditions: Fluctuations in temperature, light, or humidity.1. Standardize Application Method: Ensure uniform coverage of the elicitor solution on all samples. For tuber slices, ensure the entire surface is treated. 2. Increase Sample Size and Randomize: Use a larger number of replicates and randomize the treatment groups to account for biological variability. 3. Maintain Consistent Environmental Conditions: Use a controlled environment chamber for incubation to ensure uniform conditions for all samples.
Detection Issues During Quantification 1. Inefficient Extraction: The extraction protocol may not be effectively isolating this compound. 2. Instrument Sensitivity: The analytical instrument (e.g., GC-MS) may not be sensitive enough to detect low concentrations of this compound. 3. Matrix Effects: Other compounds in the plant extract may be interfering with the detection of this compound.1. Optimize Extraction Protocol: Experiment with different solvents and extraction times. Ensure thorough homogenization of the tissue. 2. Check Instrument Performance: Calibrate the instrument and run a standard of known this compound concentration to verify sensitivity. 3. Purify the Extract: Consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds before analysis.

Data Presentation

Table 1: Representative Dose-Response of Arachidonic Acid on Sesquiterpenoid Phytoalexin Production in Potato Tuber Discs

Arachidonic Acid Concentration (µM)Total Sesquiterpenoid Phytoalexins (µg/g fresh weight)
0 (Control)5.2
1045.8
50112.3
100185.6
250250.1
500210.5 (potential toxicity)

Note: This table is a representative example based on concentration-response curves for total sesquiterpenoid phytoalexins. Actual this compound yields will vary.

Experimental Protocols

Protocol 1: Elicitation of this compound in Potato Tuber Slices
  • Preparation of Potato Tubers:

    • Select healthy, firm potato tubers (e.g., Solanum tuberosum cv. Kennebec).

    • Thoroughly wash the tubers with tap water, followed by a rinse with deionized water.

    • Surface sterilize the tubers by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile deionized water.

    • Under aseptic conditions, cut the tubers into uniform slices of approximately 5 mm thickness.

  • Elicitor Preparation and Application:

    • Prepare stock solutions of your chosen elicitor (e.g., arachidonic acid) in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions of the elicitor in sterile deionized water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). Include a control with the solvent only.

    • Place the potato tuber slices in sterile petri dishes containing moistened filter paper.

    • Apply a uniform volume (e.g., 50 µL) of each elicitor dilution to the surface of each potato slice.

  • Incubation:

    • Seal the petri dishes and incubate them in the dark at room temperature (approximately 25°C) for the desired time period (e.g., 48-96 hours).

Protocol 2: Extraction and Quantification of this compound by GC-MS
  • Extraction:

    • After the incubation period, weigh the treated potato slices.

    • Homogenize the tissue in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[2]

  • GC-MS Analysis:

    • Use a gas chromatograph coupled with a mass spectrometer (GC-MS) for the analysis.[2]

    • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.

    • Temperature Program: A typical temperature program would start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to elute the compounds.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify this compound based on its mass spectrum and retention time compared to a pure standard. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

    • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard to quantify the amount in your samples.

Visualizations

Experimental_Workflow A Potato Tuber Selection and Sterilization B Slicing of Tubers A->B D Application of Elicitors to Tuber Slices B->D C Elicitor Preparation (Different Concentrations) C->D E Incubation (Dark, 25°C, 48-96h) D->E F Extraction of Metabolites E->F G GC-MS Analysis F->G H Data Analysis and Quantification G->H

Figure 1. Experimental workflow for optimizing elicitor concentration.

Signaling_Pathway Elicitor Elicitor (e.g., Arachidonic Acid) Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS LOX Lipoxygenase (LOX) Pathway Activation Receptor->LOX ROS->LOX JA Jasmonic Acid (JA) Biosynthesis LOX->JA TF Activation of Transcription Factors JA->TF Genes Upregulation of this compound Biosynthesis Genes TF->Genes This compound This compound Biosynthesis and Accumulation Genes->this compound

Figure 2. Simplified signaling pathway for elicitor-induced this compound biosynthesis.

Troubleshooting_Tree Start Low/No this compound Yield Concentration Is Elicitor Concentration Optimized? Start->Concentration Time Is Harvest Time Optimized? Concentration->Time No Solution1 Perform Dose-Response Experiment Concentration->Solution1 Yes Viability Is Plant Material Healthy? Time->Viability No Solution2 Perform Time-Course Experiment Time->Solution2 Yes Extraction Is Extraction Efficient? Viability->Extraction No Solution3 Use Healthy Tissue/ Cells Viability->Solution3 Yes Solution4 Optimize Extraction Protocol Extraction->Solution4 No

References

Preventing enzymatic degradation during Rishitinol extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing enzymatic degradation during Rishitinol extraction.

Troubleshooting Guides

Enzymatic degradation is a critical challenge during the extraction of this compound, a sesquiterpenoid phytoalexin. The primary culprits are oxidative enzymes, such as cytochrome P450s, which can modify and degrade the target molecule. Below are troubleshooting strategies to minimize this degradation.

Issue 1: Low Yield of this compound Due to Suspected Enzymatic Degradation

Solution: Implement enzyme inactivation or inhibition strategies during the extraction process. The choice of method will depend on the experimental setup and downstream applications.

Quantitative Data on Potential Enzyme Inhibitors:

The following table summarizes the inhibitory effects of various plant extracts on cytochrome P450 enzymes, which are involved in the degradation of this compound. While not specific to the CYP76 family that metabolizes this compound, this data provides a starting point for selecting potential natural inhibitors.

Plant ExtractTarget CYP Enzyme(s)IC50 Value (µg/mL)Reference
Acacia catechu (aqueous)CYP3A4> 85% inhibition at 100 µg/mL[1]
Andrographis paniculata (aqueous)CYP3A4> 85% inhibition at 100 µg/mL[1]
Arctium lappa (aqueous)CYP3A4> 85% inhibition at 100 µg/mL[1]
Newbouldia laevis (methanol)CYP2D61.99[2]
Cassia abbreviata (methanol)CYP3A4/5, CYP2C8, CYP2C97.31, 9.97, 9.20[2]
Vernonia amygdalina (aqueous)All major CYPs> 100[2]
Moringa oleifera (aqueous)CYP2C1942.7[2]
Ocimum gratissimum (aqueous)CYP1A2, CYP2C8, CYP2C9, CYP2C19> 80% inhibition at 200 µg/mL[2]

Experimental Protocols for Preventing Enzymatic Degradation:

Protocol 1: Solvent Extraction with Enzyme Inhibitors

This protocol is adapted from methods for extracting phenolic compounds from potato tubers and is suitable for this compound extraction with modifications to include enzyme inhibitors.[3]

  • Sample Preparation:

    • Wash potato tubers (or other plant material) thoroughly.

    • Slice the tubers into small pieces (e.g., 5 mm cubes) and immediately freeze in liquid nitrogen to halt enzymatic activity.[4]

    • Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a flask.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water) at a ratio of 1:10 (w/v).[3]

    • Immediately add an enzyme inhibitor. Choose one from the following options:

      • Ascorbic acid: 1-5 mM final concentration.

      • Sodium metabisulfite: 1-5 mM final concentration.

      • Aqueous plant extract with known inhibitory activity (see table above): The concentration will need to be optimized, starting with a concentration that showed significant inhibition in studies (e.g., 100 µg/mL).[1][2]

    • Homogenize the mixture on ice for 1-2 minutes.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled low temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Purification:

    • Evaporate the solvent from the pooled supernatant under vacuum at a low temperature (<40°C).

    • Redissolve the residue in a small volume of methanol/water (3:2, v/v).[3]

    • Perform solid-phase extraction (SPE) using a C18 cartridge to purify the this compound-containing fraction.

      • Condition the cartridge with methanol followed by water.

      • Load the sample.

      • Wash with water to remove polar impurities.

      • Elute this compound with methanol.

    • Evaporate the methanol and redissolve the purified extract in a suitable solvent for analysis.

Protocol 2: Hot Water Blanching for Enzyme Inactivation

This method is suitable for fresh plant material before solvent extraction.

  • Preparation:

    • Wash and slice the plant material as described in Protocol 1.

  • Blanching:

    • Submerge the sliced plant material in hot water (80-90°C) for 2-5 minutes. The exact time will need to be optimized to inactivate enzymes without degrading this compound.

    • Immediately transfer the blanched material to an ice bath to rapidly cool it down and prevent further heat-related degradation.

  • Extraction:

    • Proceed with the solvent extraction as described in Protocol 1 (steps 2 and 3), omitting the addition of enzyme inhibitors in the solvent.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is showing a brownish color. What could be the cause and how can I prevent it?

A1: A brownish color is often an indication of enzymatic browning, likely caused by the activity of polyphenol oxidases (PPOs) and peroxidases. This can happen if the plant tissue is damaged and exposed to air without proper precautions. To prevent this:

  • Process the plant material as quickly as possible after harvesting.

  • Work at low temperatures (e.g., on ice) to reduce enzyme activity.

  • Use antioxidants like ascorbic acid or sulfites in your extraction buffer.

  • Consider blanching the plant material before extraction to denature the enzymes.

Q2: I am using an organic solvent for extraction. Do I still need to worry about enzymatic degradation?

A2: Yes. While organic solvents can inhibit enzyme activity to some extent, they may not completely inactivate all enzymes immediately, especially in the initial stages of extraction when water is still present from the plant tissue. It is recommended to use additional preventative measures such as keeping the extraction at a low temperature and considering the addition of specific enzyme inhibitors.

Q3: What is the primary enzyme responsible for this compound degradation?

A3: The primary enzyme identified in the detoxification of this compound in plants is a cytochrome P450 enzyme from the CYP76 family. This enzyme hydroxylates the isopropenyl group of this compound. Therefore, strategies to inhibit cytochrome P450 enzymes are particularly relevant.

Q4: How can I confirm that the loss of this compound in my extract is due to enzymatic degradation?

A4: You can perform a control experiment. Prepare two identical samples of your plant material. In one sample, immediately denature all enzymes by boiling it in the extraction solvent or by a thorough blanching step. In the other sample, proceed with your standard extraction protocol. Compare the this compound yield between the two samples using a quantitative method like HPLC. A significantly higher yield in the heat-treated sample would suggest that enzymatic degradation is a contributing factor to the loss of this compound in your standard procedure.

Q5: Are there any non-chemical methods to prevent enzymatic degradation?

A5: Yes. Besides chemical inhibitors, you can use physical methods. The most common is heat treatment (blanching), as described in Protocol 2. Another approach is to use extraction methods that are inherently fast and minimize the contact time between the enzymes and the substrate, such as microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE), often in combination with low temperatures.

Visualizations

Enzymatic_Degradation_of_this compound This compound This compound cyp76 Cytochrome P450 (CYP76 Family) This compound->cyp76 hydroxythis compound 13-Hydroxythis compound (Rishitin-M1) (Less Active) cyp76->hydroxythis compound Hydroxylation

Caption: Enzymatic degradation pathway of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Plant Material (e.g., Potato Tubers) slice Slicing and Freezing (Liquid Nitrogen) start->slice grind Cryogenic Grinding slice->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract inhibit Add Enzyme Inhibitor extract->inhibit homogenize Homogenization & Sonication inhibit->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Solvent Evaporation supernatant->evaporate spe Solid-Phase Extraction (SPE) evaporate->spe analyze HPLC Analysis spe->analyze

Caption: Experimental workflow for this compound extraction with preventative measures.

Troubleshooting_Tree start Low this compound Yield q1 Is the extract discolored (brownish)? start->q1 a1_yes Indicates Enzymatic Browning q1->a1_yes Yes a1_no Degradation may still be occurring q1->a1_no No q2 Are you using enzyme inhibitors? a1_yes->q2 a1_no->q2 a2_no Incorporate inhibitors (e.g., Ascorbic Acid, Sulfites) q2->a2_no No a2_yes Optimize inhibitor concentration or try a different inhibitor q2->a2_yes Yes q3 Is the extraction performed at low temperature? a2_no->q3 a2_yes->q3 a3_no Perform extraction on ice q3->a3_no No a3_yes Consider other factors q3->a3_yes Yes q4 Have you tried blanching? a3_no->q4 a3_yes->q4 a4_no Blanch fresh material before extraction q4->a4_no No a4_yes Extraction protocol may need further optimization q4->a4_yes Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Enhancing Rishitinol Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rishitinol. The focus is on overcoming solubility challenges to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress. Structurally, it possesses a hydrophobic tetralin backbone, which results in poor water solubility. For bioassays, which are typically conducted in aqueous media (e.g., cell culture medium, buffers), achieving a sufficient and stable concentration of this compound without precipitation is a critical challenge.

Q2: What are the recommended primary solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving hydrophobic compounds like this compound for in vitro studies.[1][2][3] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2] Ethanol is another effective and less toxic option.

Q3: What is the maximum recommended final concentration of organic solvents in a bioassay?

The final concentration of the organic solvent in the aqueous bioassay medium should be kept to a minimum to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO or ethanol concentration at or below 1% (v/v), and ideally below 0.5%.[4] However, the specific tolerance will depend on the cell line or biological system being used. It is crucial to include a solvent control in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add the stock solution to my aqueous assay medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds.[1] Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Q5: Are there alternative methods to enhance this compound's solubility in aqueous media?

Yes, if using co-solvents like DMSO or ethanol is insufficient, other techniques can be employed. These include the use of:

  • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.

  • Co-solvents: The use of co-solvents like polyethylene glycol (PEG) 400 or glycerol in combination with a primary solvent can sometimes improve solubility upon dilution.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen primary solvent. Insufficient solvent volume or inadequate mixing.- Increase the solvent volume incrementally.- Vortex the solution for several minutes.- Gentle warming (e.g., 37°C) may aid dissolution, but be cautious of potential compound degradation.
This compound precipitates out of the stock solution during storage. The stock solution is supersaturated or stored at an inappropriate temperature.- Prepare a less concentrated stock solution.- Store the stock solution at room temperature or 4°C. Avoid freezing aqueous-organic mixtures, as this can cause the solute to precipitate.
The compound precipitates immediately upon dilution into the aqueous bioassay medium. The final concentration of this compound exceeds its solubility limit in the final assay medium. The organic solvent concentration is not high enough to maintain solubility.- Lower the final concentration of this compound in the assay.- Increase the final concentration of the organic solvent, ensuring it remains below the toxic level for your system.- Try a serial dilution approach (see Experimental Protocols).- Consider using a solubilizing agent like Tween 80 or cyclodextrin in your final medium.
The bioassay results are inconsistent or not reproducible. Incomplete dissolution or precipitation of this compound. Solvent effects are interfering with the assay.- Visually inspect your assay plates for any signs of precipitation.- Always prepare fresh dilutions from the stock solution for each experiment.- Ensure your solvent control is run alongside every experiment to monitor for any solvent-induced effects.
High background or toxicity observed in the solvent control wells. The final solvent concentration is too high for the cells or assay system.- Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration.- Reduce the final solvent concentration in your this compound experiments to well below this toxic threshold.

Quantitative Data Summary

Due to the limited availability of specific experimental solubility data for this compound in public literature, the following table provides an illustrative example of potential solubility ranges. Researchers must determine the precise solubility for their specific batch of this compound and experimental conditions.

Solvent Expected Solubility Range (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)10 - 50A high-solubility stock is generally achievable.
Ethanol (100%)5 - 25Good solubility, but potentially lower than DMSO.
Methanol5 - 20Similar to ethanol.
Propylene Glycol1 - 10Can be used as a co-solvent.
Water< 0.01Essentially insoluble.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used if necessary.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at room temperature or 4°C. Avoid long-term storage unless stability has been confirmed.

Protocol 2: Dilution of this compound Stock into Aqueous Bioassay Medium

This protocol aims to minimize precipitation upon dilution.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in the same solvent. For example, dilute a 10 mg/mL stock 1:10 in DMSO to get a 1 mg/mL solution.

  • Final Dilution: Add a small volume of the stock or intermediate solution to the pre-warmed (if applicable) aqueous bioassay medium. It is crucial to add the concentrated this compound solution to the aqueous medium and not the other way around.

  • Mixing: Immediately and thoroughly mix the final solution by gentle pipetting or swirling. Avoid vigorous vortexing that could cause precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent is below the predetermined toxic level for your assay. For example, to achieve a 10 µg/mL final concentration of this compound with a 0.1% final DMSO concentration, add 1 µL of a 10 mg/mL stock solution to 999 µL of medium.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Stock Solution Preparation cluster_dilution Dilution for Bioassay cluster_assay Bioassay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mg/mL Stock Solution dissolve->stock add_stock Add Stock to Medium stock->add_stock Dilute prepare_medium Prepare Aqueous Bioassay Medium prepare_medium->add_stock mix Mix Gently add_stock->mix final_solution Final this compound Solution (e.g., 10 µg/mL in 0.1% DMSO) mix->final_solution add_to_cells Add to Cells/Assay System final_solution->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Biological Response incubate->measure

Caption: Workflow for preparing and diluting this compound for bioassays.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_solutions Potential Solutions start Dilute this compound Stock in Aqueous Medium check_precipitate Precipitate Forms? start->check_precipitate success Proceed with Bioassay check_precipitate->success No lower_conc Lower Final this compound Concentration check_precipitate->lower_conc Yes serial_dilution Use Serial Dilution check_precipitate->serial_dilution Yes add_surfactant Add Surfactant (e.g., Tween 80) check_precipitate->add_surfactant Yes use_cyclodextrin Use Cyclodextrin check_precipitate->use_cyclodextrin Yes lower_conc->start serial_dilution->start add_surfactant->start use_cyclodextrin->start

Caption: Decision tree for addressing this compound precipitation issues.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for this compound Activity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Membrane Receptor This compound->Receptor MAPK_inhibition Inhibition? This compound->MAPK_inhibition MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Gene_Expression Gene Expression (e.g., inflammatory cytokines) TF->Gene_Expression Induces MAPK_inhibition->MAPK Blocks

Caption: A plausible MAPK signaling cascade potentially modulated by this compound.

References

Minimizing interference from other potato metabolites in analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other potato metabolites during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering metabolites in potato analysis?

A1: Potato tubers and leaves contain a complex mixture of metabolites that can interfere with the analysis of target compounds. The most common interferences, often referred to as the "matrix," include:

  • High-abundance primary metabolites: Sugars (sucrose, glucose, fructose), amino acids, and organic acids are present in high concentrations and can cause ion suppression in mass spectrometry.[1]

  • Lipids and Fatty Acids: These non-polar compounds can interfere with the extraction and chromatographic separation of target analytes.

  • Phenolic Compounds: Potatoes are rich in phenolic acids like chlorogenic acid, which can co-elute with other compounds of interest.[2]

  • Glycoalkaloids: Primarily α-solanine and α-chaconine, these are abundant in peels and sprouts and can cause significant matrix effects.[3]

  • Proteins: Soluble proteins can interfere with certain analytical assays, such as reducing sugar quantification.

Q2: What is a "matrix effect" in LC-MS analysis?

A2: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte due to the presence of co-eluting compounds from the sample matrix.[4][5] This interference occurs in the ion source of the mass spectrometer and can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[6]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed using several methods:

  • Post-Extraction Spike: The most common method involves comparing the analytical response of a standard in a pure solvent to the response of the same standard spiked into a blank matrix extract (a sample extract that does not contain the analyte).[7] A significant difference in response indicates a matrix effect.

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte standard into the mass spectrometer after the analytical column.[5] A blank matrix extract is then injected. Any dip or rise in the constant signal as the matrix components elute indicates regions of ion suppression or enhancement.[6]

  • Serial Dilution: Diluting the sample extract can help mitigate matrix effects.[6] If the calculated concentration of the analyte changes with the dilution factor (after correcting for dilution), it suggests that matrix effects were present in the more concentrated samples.

Q4: Which sample preparation technique is best for minimizing interference?

A4: The optimal technique depends on the target analytes and the complexity of the potato matrix. Common and effective methods include:

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that separates compounds based on their physical and chemical properties. It is highly effective at removing interfering compounds and can be tailored to specific classes of metabolites.[8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis, involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step. It is fast and uses less solvent than traditional methods.[9][10] For some potato analyses, specific sorbents like chitosan have been shown to effectively reduce matrix effects.[11]

  • Solvent Extraction Optimization: The choice of extraction solvent is critical. For example, acidified methanol/water mixtures are effective for extracting polar herbicides[11], while specific concentrations of ethanol are optimal for phenolic compounds.[12] Pressurized liquid extraction (PLE) with methanol has shown significantly higher recovery for glycoalkaloids compared to conventional extraction.[13]

Troubleshooting Guides

Guide 1: Dealing with Suspected Matrix Effects in LC-MS

This guide provides a step-by-step approach if you suspect matrix effects are compromising your quantitative data.

Problem: Poor reproducibility, inaccurate quantification, or low sensitivity in your potato metabolite analysis.

Workflow for Troubleshooting Matrix Effects:

Caption: Workflow for troubleshooting matrix effects.

Solution Steps:

  • Quantify the Effect: First, confirm and quantify the extent of the matrix effect using a post-extraction spike experiment. A matrix effect is generally considered significant if the analyte signal is suppressed or enhanced by more than 20%.[14]

  • Minimize the Effect: If the matrix effect is significant, implement one or more of the following strategies:

    • Improve Sample Cleanup: This is often the most effective approach. If you are not using a cleanup step, introduce one. If you are, refine it. For example, if using QuEChERS, try different d-SPE sorbents. For complex extracts, a cartridge-based SPE method may provide a cleaner sample than d-SPE.[10]

    • Optimize Chromatography: Adjust your LC gradient to achieve better separation between your target analyte and the co-eluting interferences identified from a post-column infusion experiment.

    • Dilute the Sample: Diluting the extract can reduce the concentration of interfering compounds to a level where they no longer cause significant ion suppression.[6] This is a simple strategy but may compromise the limit of quantification (LOQ) if your analyte is present at low concentrations.

  • Re-evaluate: After implementing changes, repeat the post-extraction spike experiment to determine if the matrix effect has been sufficiently minimized.

  • Compensate for the Effect: If a significant matrix effect persists after optimization, you must compensate for it. The best practice is to use a stable isotope-labeled internal standard (SIL-IS) for your analyte, as it will be affected by the matrix in the same way as the analyte. If a SIL-IS is not available, use matrix-matched calibration standards (standards prepared in a blank potato extract) to ensure accurate quantification.[15]

Data Presentation

Table 1: Comparison of Extraction Solvents for Potato Metabolites

This table summarizes the recovery and extraction efficiency of different solvents for major classes of potato metabolites.

Metabolite ClassPotato PartExtraction SolventKey FindingsReference
Glycoalkaloids Peels89% Methanol (in water) via Pressurized Liquid Extraction (PLE)PLE yielded 1.92 mg/g, significantly higher than conventional solid-liquid extraction (0.981 mg/g).[13]
Glycoalkaloids PeelsMethanolMethanol was the most effective solvent in a comparison of 11 different solvents for conventional extraction.[13]
Glycoalkaloids SoilAcetic Acid (5%)Achieved 63 ± 8% extraction efficiency for α-solanine from soil with low organic content.[8]
Phenolic Compounds Tubers80% Methanol (in water)Selected as the optimal solvent for extracting phenolic compounds compared to acetone-water mixtures.[16]
Phenolic Compounds Peels80% Ethanol (in water)Determined as the optimal concentration for maximizing the extraction of total phenolics and flavonoids.[12]
Polar Herbicides TubersAcidified Methanol-WaterAn effective extraction solvent for a range of high-polarity herbicides in potato matrix.[11]
Table 2: Performance of Cleanup Methods for Minimizing Matrix Effects in Potato Analysis

This table provides an overview of the effectiveness of different sample cleanup techniques.

Cleanup MethodTarget AnalytesKey Performance MetricsFindingsReference
QuEChERS with d-SPE (Chitosan) High Polar HerbicidesRecovery: 64-97% RSD: <20%Chitosan was found to be an effective d-SPE sorbent for reducing matrix effects in potato extracts.[11]
QuEChERS with d-SPE InsecticidesRecovery: 94.1-112% RSD: <18%The QuEChERS-dSPE method proved to be accurate and precise for multi-residue insecticide analysis in potatoes.[9][17]
Solid-Phase Extraction (SPE) GlycoalkaloidsRecovery: 61-68%SPE is the most common cleanup technique for glycoalkaloid analysis in plant material.[8]
Solid-Phase Extraction (SPE) vs. d-SPE General PesticidesMatrix Effect ReductionSPE cartridges generally remove impurities more effectively than d-SPE, but may reduce recovery of some polar compounds.[10]

Experimental Protocols

Protocol 1: Extraction and SPE Cleanup of Potato Glycoalkaloids

This protocol is adapted from methods described for the analysis of α-solanine and α-chaconine.[8]

1. Sample Homogenization:

  • Freeze-dry potato tuber or peel samples.

  • Grind the freeze-dried tissue into a fine, homogenous powder.

2. Extraction:

  • Weigh 1 g of homogenized potato powder into a centrifuge tube.

  • Add 10 mL of 5% acetic acid in water.

  • Vortex vigorously for 1 minute.

  • Place on a mechanical shaker for 60 minutes at room temperature.

  • Centrifuge at 4000 x g for 15 minutes.

  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Cartridge: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Loading: Load the entire collected supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences like sugars and organic acids.

  • Elution: Elute the glycoalkaloids with 5 mL of methanol into a clean collection tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS-dSPE for Multi-Residue Analysis

This protocol is a general method adapted from procedures used for pesticide analysis in potatoes.[9][18]

1. Sample Homogenization:

  • Weigh 10 g of homogenized fresh potato sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 150 mg) for removing residual water and a sorbent (e.g., 50 mg PSA) for removing interferences like organic acids and sugars. For potatoes, a tube containing chitosan may also be effective.[11]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS or GC-MS analysis.

Mandatory Visualization

General Workflow for Minimizing Analytical Interference

This diagram outlines the key stages from sample collection to data analysis, highlighting critical points for interference reduction.

Experimental_Workflow node_sample 1. Sample Preparation - Homogenization - Freeze-Drying node_extract 2. Extraction - Select appropriate solvent (e.g., Methanol, Acetonitrile) - Optimize conditions (e.g., PLE, MAE) node_sample->node_extract Minimize degradation node_cleanup 3. Sample Cleanup (Crucial for Interference Removal) - Solid-Phase Extraction (SPE) - Dispersive SPE (QuEChERS) - Liquid-Liquid Extraction (LLE) node_extract->node_cleanup Remove matrix components node_analysis 4. Analytical Separation - Optimize LC Gradient - Choose appropriate column node_cleanup->node_analysis Inject cleaner extract node_detection 5. Detection (MS) - Optimize ionization source parameters - Use Matrix-Matched Calibrants or Internal Standards node_analysis->node_detection Separate analyte from co-eluents

Caption: Workflow for minimizing analytical interference.

References

Validation & Comparative

Comparative Analysis of Rishitin and Rishitinol: Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the antifungal activities of rishitin and its related sesquiterpenoid, rishitinol. While rishitin has been the subject of numerous studies detailing its inhibitory effects against a range of fungal pathogens, quantitative data on the antifungal properties of this compound remains elusive. This guide, therefore, presents a detailed analysis of rishitin's antifungal profile, supported by experimental data, and contextualizes the current understanding of this compound as a closely related but understudied compound.

Introduction to Rishitin and this compound

Rishitin is a well-characterized phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It was first isolated from potato tubers infected with Phytophthora infestans, the causative agent of late blight. This compound is also a sesquiterpenoid phytoalexin found in stressed potato tissues, often isolated alongside rishitin, and shares a similar chemical backbone. Despite their co-occurrence and structural similarities, the biological activities of this compound, particularly its antifungal efficacy, have not been extensively investigated or reported in publicly available scientific literature.

Quantitative Antifungal Activity of Rishitin

The antifungal activity of rishitin has been primarily evaluated against the oomycete Phytophthora infestans. The following table summarizes the available quantitative data.

Fungal SpeciesAssay TypeConcentrationEffect
Phytophthora infestansZoospore Germination1.5 x 10⁻⁴ M50% inhibition
Phytophthora infestansMycelial Growth3 x 10⁻⁴ MComplete inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the quantitative data table for rishitin.

Zoospore Germination Assay

This assay is designed to determine the effect of a compound on the germination of fungal spores.

  • Preparation of Zoospore Suspension: Zoospores of Phytophthora infestans are harvested from fresh sporangia by chilling in sterile distilled water. The concentration of the zoospore suspension is adjusted to a standard density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Preparation of Test Compound: Rishitin is dissolved in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a stock solution. Serial dilutions are then made in sterile distilled water to achieve the desired test concentrations.

  • Incubation: An equal volume of the zoospore suspension and the rishitin solution (or control) are mixed in microtiter plates or on glass slides.

  • Assessment of Germination: The preparations are incubated under optimal conditions for germination (e.g., 18-20°C for 2-4 hours). The percentage of germinated spores is determined by microscopic examination. A zoospore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore.

  • Data Analysis: The percentage of inhibition is calculated by comparing the germination rate in the presence of rishitin to the control (solvent only).

Mycelial Growth Assay

This method assesses the impact of a compound on the vegetative growth of a fungus.

  • Fungal Culture: Phytophthora infestans is cultured on a suitable agar medium (e.g., rye agar or V8 juice agar) until a sufficient amount of mycelium is produced.

  • Preparation of Agar Plates with Test Compound: Rishitin, dissolved in a solvent, is added to the molten agar medium at the desired final concentrations. The agar is then poured into petri dishes. Control plates contain the solvent alone.

  • Inoculation: A small plug of actively growing mycelium is taken from the edge of a stock culture and placed in the center of the test and control agar plates.

  • Incubation: The plates are incubated in the dark at an optimal temperature for fungal growth (e.g., 18-20°C).

  • Measurement of Growth: The radial growth of the mycelium is measured at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated by comparing the radial growth on the rishitin-containing plates to the control plates.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the study of phytoalexin antifungal activity, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis spore_suspension Zoospore Suspension Preparation incubation Incubation of Spores with Rishitin spore_suspension->incubation compound_prep Rishitin Solution Preparation compound_prep->incubation microscopy Microscopic Examination incubation->microscopy germination_assessment Assessment of Germination Rate microscopy->germination_assessment inhibition_calculation Calculation of % Inhibition germination_assessment->inhibition_calculation

Caption: Workflow for Zoospore Germination Assay.

mycelial_growth_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis fungal_culture Fungal Culture Preparation inoculation Inoculation of Agar Plates fungal_culture->inoculation agar_prep Agar Plate Preparation with Rishitin agar_prep->inoculation incubation Incubation inoculation->incubation growth_measurement Measurement of Radial Growth incubation->growth_measurement inhibition_calc Calculation of % Mycelial Inhibition growth_measurement->inhibition_calc

Caption: Workflow for Mycelial Growth Assay.

Conclusion

The available scientific evidence robustly supports the antifungal activity of rishitin, particularly against the potato late blight pathogen Phytophthora infestans. The methodologies for assessing this activity are well-established and provide a basis for further comparative studies. However, a significant knowledge gap exists concerning the antifungal properties of this compound. Despite its structural similarity and co-occurrence with rishitin, there is a lack of published quantitative data on its antifungal spectrum and potency.

Future research should prioritize the systematic evaluation of this compound's antifungal activity to enable a direct and meaningful comparison with rishitin. Such studies would not only provide valuable insights into the structure-activity relationships of these phytoalexins but also potentially uncover new leads for the development of novel antifungal agents for agricultural and pharmaceutical applications. Until such data becomes available, a comprehensive comparative analysis of the antifungal activity of rishitin and this compound remains incomplete.

Rishitinol vs. Synthetic Fungicides: A Comparative Analysis of Efficacy Against Late Blight

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals that while the phytoalexin rishitin, a compound closely related to rishitinol, exhibits notable in-vitro activity against Phytophthora infestans, the causative agent of late blight, a direct and quantitative comparison with the efficacy of established synthetic fungicides remains challenging due to a lack of extensive field data for the natural compound. Synthetic fungicides, such as those containing mancozeb, metalaxyl, and cymoxanil, have demonstrated high levels of disease control in numerous field trials.

This compound is a sesquiterpenoid alcohol that, along with the more extensively studied rishitin, is produced by plants in the Solanaceae family, such as potatoes and tomatoes, as a natural defense mechanism against pathogenic microbes. Research has shown that rishitin can completely inhibit the germination of P. infestans zoospores and the elongation of their germ tubes at a concentration of 10⁻³ M in laboratory settings.

In contrast, synthetic fungicides have been the cornerstone of late blight management for decades, and their performance has been rigorously evaluated in field conditions. These studies provide a wealth of data on their practical efficacy in protecting crops.

Quantitative Comparison of Efficacy

Direct comparison of the efficacy of this compound (or rishitin) with synthetic fungicides is hampered by the different metrics used in their evaluation. Laboratory studies on rishitin focus on in-vitro inhibition, while fungicide efficacy is typically measured as percentage of disease control in field trials. To facilitate a meaningful comparison, the available data is summarized below.

Table 1: In-Vitro Efficacy of Rishitin against Phytophthora infestans

CompoundConcentration (M)Effect
Rishitin10⁻³Complete inhibition of zoospore germination and germtube elongation

Table 2: Field Efficacy of Selected Synthetic Fungicides against Late Blight

Active Ingredient(s)Disease Control (%)
Mancozeb47% - 80%[1][2]
Metalaxyl + Mancozeb75.68% - >80%[2][3]
Cymoxanil + Mancozeb94.74% - 100%[4][5]
Fenamidone + Mancozeb68%[1]
Dimethomorph + Mancozeb74.45%[6]

Note: The efficacy of synthetic fungicides can vary depending on factors such as disease pressure, application timing, and the presence of fungicide-resistant strains of P. infestans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the efficacy of both rishitin and synthetic fungicides.

In-Vitro Antifungal Assay for Rishitin

A common method to evaluate the in-vitro antifungal activity of compounds like rishitin against P. infestans is the zoospore germination and germ tube elongation assay.

Experimental Workflow: In-Vitro Antifungal Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_infestans P. infestans Culture Zoospores Zoospores Harvest P_infestans->Zoospores Induce zoospore release Incubation Incubate zoospores with different rishitin concentrations Zoospores->Incubation Rishitin_Sol Rishitin Solution (e.g., in ethanol) Rishitin_Sol->Incubation Microscopy Microscopic Examination Germination Count germinated spores Microscopy->Germination Germ_tube Measure germ tube length Microscopy->Germ_tube Inhibition Calculate % inhibition Germination->Inhibition Germ_tube->Inhibition

Caption: Workflow for in-vitro antifungal assay of rishitin.

  • Phytophthora infestans Culture: The oomycete is cultured on a suitable medium, such as rye agar, to produce sporangia.

  • Zoospore Release: Sporangia are harvested and induced to release motile zoospores, typically by incubation in cold, sterile water.

  • Treatment Application: A solution of rishitin at various concentrations is prepared.

  • Incubation: The zoospore suspension is mixed with the rishitin solutions and incubated under controlled conditions (e.g., temperature and light). A control group with the solvent (e.g., ethanol) but without rishitin is included.

  • Microscopic Analysis: After a set incubation period, the germination of zoospores and the length of the germ tubes are observed and measured under a microscope.

  • Data Analysis: The percentage of germination and the average germ tube length are calculated for each concentration and compared to the control to determine the inhibitory effect.

Field Efficacy Trials for Synthetic Fungicides

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.

Experimental Workflow: Field Efficacy Trial

G cluster_setup Trial Setup cluster_application Application & Inoculation cluster_assessment Disease Assessment cluster_yield Yield Measurement cluster_analysis Data Analysis Plots Establish experimental plots (e.g., potato or tomato) Treatments Randomize and assign fungicide treatments Plots->Treatments Fungicide_App Apply fungicides at specified rates and intervals Treatments->Fungicide_App Inoculation Natural or artificial inoculation with P. infestans Fungicide_App->Inoculation Scoring Regularly assess disease severity (% leaf area affected) Inoculation->Scoring Harvest Harvest crops and measure yield Scoring->Harvest Efficacy_Calc Calculate disease control (%) Harvest->Efficacy_Calc Yield_Comp Compare yields between treatments Harvest->Yield_Comp G cluster_pathogen Pathogen cluster_plant_cell Plant Cell P_infestans Phytophthora infestans PAMPs PAMPs (e.g., glucans, elicitins) P_infestans->PAMPs releases PRR Pattern Recognition Receptors (PRRs) on cell surface PAMPs->PRR are recognized by MAPK_cascade MAPK Signaling Cascade PRR->MAPK_cascade activates Transcription_Factors Activation of Transcription Factors MAPK_cascade->Transcription_Factors activates Defense_Genes Expression of Defense-Related Genes Transcription_Factors->Defense_Genes induces Rishitin_synthesis Rishitin Biosynthesis Defense_Genes->Rishitin_synthesis leads to Rishitin_synthesis->P_infestans inhibits

References

The Elusive Structure-Activity Relationship of Rishitinol Analogs: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of rishitinol analogs, a class of sesquiterpenoid phytoalexins with potential therapeutic applications. While comprehensive SAR studies on a wide range of this compound analogs remain limited in publicly available research, this guide synthesizes the available information on closely related compounds, primarily the well-studied phytoalexin rishitin, to infer potential SAR principles for this compound.

This compound, a vetispirane-type sesquiterpenoid, is a hydroxylated derivative of rishitin, a more extensively studied phytoalexin produced by plants of the Solanaceae family in response to microbial infection. Both compounds have demonstrated a range of biological activities, including antifungal and nematicidal properties. The structural similarities between this compound and rishitin suggest that insights gleaned from the SAR of rishitin analogs can provide a foundational understanding for the rational design of novel this compound-based therapeutic agents.

Comparative Analysis of Antifungal Activity

Key Structural Features Influencing Activity (Inferred from Rishitin Studies):

  • Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the sesquiterpenoid skeleton are critical. In rishitin, the two hydroxyl groups are essential for its antifungal activity. It is hypothesized that these groups participate in hydrogen bonding interactions with target enzymes or cellular components of pathogens. For this compound, the additional hydroxyl group compared to rishitin may alter its polarity and binding affinity, potentially leading to a modified spectrum of activity.

  • Isopropenyl Group: The isopropenyl side chain is another key feature. Modifications to this group, such as hydroxylation to form rishitin-M1 (13-hydroxyrishitin), have been shown to significantly reduce or abolish the antifungal and cytotoxic effects of rishitin[1]. This suggests that the hydrophobicity and steric bulk of this region are important for activity.

  • Overall Lipophilicity: The balance between hydrophilic (hydroxyl groups) and lipophilic (terpenoid backbone) regions of the molecule influences its ability to cross cell membranes and interact with molecular targets.

Due to the lack of specific data on this compound analogs, a quantitative comparison table cannot be generated at this time. Future research involving the synthesis and biological evaluation of a focused library of this compound analogs is necessary to populate such a table and delineate a clear SAR.

Experimental Protocols

To facilitate future research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for evaluating the biological activity of phytoalexins.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Protocol:

  • Fungal Culture: The fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Inoculum Preparation: A suspension of fungal spores or cells is prepared in a sterile saline solution containing 0.05% Tween 80. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted in the test medium (e.g., RPMI-1640) to the final inoculum concentration.

  • Compound Preparation: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the test medium in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the fungal suspension. The plate also includes a positive control (fungus with no compound) and a negative control (medium only). The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cells.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive SAR study of this compound analogs.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold mod1 Modification of Hydroxyl Groups start->mod1 mod2 Modification of Isopropenyl Group start->mod2 mod3 Other Structural Modifications start->mod3 library Library of this compound Analogs mod1->library mod2->library mod3->library antifungal Antifungal Assays (e.g., MIC) library->antifungal cytotoxicity Cytotoxicity Assays (e.g., MTT) library->cytotoxicity data Quantitative Data (IC50, MIC values) antifungal->data cytotoxicity->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the structure-activity relationship study of this compound analogs.

Concluding Remarks

The exploration of the structure-activity relationship of this compound analogs is a promising avenue for the discovery of new therapeutic agents. While direct experimental data on a series of this compound analogs is currently lacking, the wealth of information on the closely related phytoalexin, rishitin, provides a valuable starting point for rational drug design. The key to unlocking the full potential of this compound lies in the systematic synthesis of analogs with targeted modifications to the hydroxyl and isopropenyl functionalities, followed by rigorous biological evaluation. The experimental protocols and workflow outlined in this guide provide a framework for future research that will be instrumental in elucidating the SAR of this intriguing class of natural products and paving the way for the development of novel antifungal and cytotoxic agents.

References

Comparative Guide to Transcriptomic Responses in Potato: An Inferred Analysis of Rishitinol Elicitation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the transcriptomic changes in Solanum tuberosum (potato) in response to various elicitors, with a specific focus on the inferred effects of Rishitinol. As direct transcriptomic studies on this compound are not publicly available, this document synthesizes data from studies on related compounds and general defense responses in potato to project a putative transcriptomic signature for this compound. This is compared with documented transcriptomic data from studies using other biotic and abiotic elicitors.

Comparative Transcriptomic Analysis of Elicitor Responses in Potato

The induction of defense responses in potato by elicitors leads to significant reprogramming of the plant's transcriptome. The extent of this reprogramming varies depending on the nature of the elicitor and the duration of the treatment. The table below summarizes the number of differentially expressed genes (DEGs) identified in potato following treatment with various elicitors, as reported in several studies.

Elicitor/StressPotato Cultivar(s)Time Point(s)Total DEGs IdentifiedUp-regulated DEGsDown-regulated DEGsSource
Rhizoctonia solaniArkula3 and 8 dpi1640429 (3 dpi), 424 (8 dpi)370 (3 dpi), 72 (8 dpi)[1]
Pectobacterium carotovorum ssp. brasilienseBP1 (tolerant)6, 12, 24, 72 hpi6139--[2]
Pectobacterium carotovorum ssp. brasilienseValor (susceptible)6, 12, 24, 72 hpi8214--[2]
Potato Virus Y (PVYO) - IncompatiblePremier Russet4 and 10 hpiFewer than compatible--[3]
Potato Virus Y (PVYNTN) - CompatiblePremier Russet4 and 10 hpiMore than incompatible--[3]
Potato Tuber Moth Infestation-3, 48, 96 h3647, 4891, 61751837, 2175, 35521810, 2716, 2623[4]
Mechanical Damage-3, 48, 96 h21, 1531, 576620, 764, 32801, 767, 2486[4]
Deoxynivalenol (DON)-4, 12, 48 h20943, 20347, 21172--[5][6]
Bentazone (Herbicide)Tolerant vs. Sensitive24 h11024--[7]

Note: '-' indicates that the specific breakdown of up- and down-regulated genes was not provided in the summary of the source.

Key Defense-Related Pathways in Potato

Elicitor recognition in potato typically triggers a cascade of signaling events that involve several key pathways:

  • MAPK Signaling Cascade: Mitogen-activated protein kinase (MAPK) cascades are crucial for signal transduction in response to a wide range of stimuli. In potato, the MAPK signaling pathway is activated upon pathogen infection and is involved in regulating the expression of defense-related genes.[8]

  • Hormonal Signaling:

    • Jasmonic Acid (JA) and Ethylene (ET): These hormones are central to the defense against necrotrophic pathogens and herbivorous insects.[1][8] Transcriptomic studies show the upregulation of genes involved in JA and ET biosynthesis and signaling in response to various elicitors.[1][4][9]

    • Salicylic Acid (SA): The SA pathway is traditionally associated with resistance to biotrophic pathogens. Cross-talk between the SA, JA, and ET pathways allows for a fine-tuned defense response.[1][9]

  • Secondary Metabolite Biosynthesis: Elicitation leads to the production of various secondary metabolites with antimicrobial properties. In potato, this includes the biosynthesis of phenylpropanoids, flavonoids, and terpenoid phytoalexins like rishitin.[5][8]

Putative Transcriptomic Response to this compound Elicitation

This compound is a sesquiterpenoid phytoalexin, and its elicitation is expected to induce a transcriptomic profile characteristic of a defense response centered around terpenoid biosynthesis. Based on studies of related compounds and general elicitor responses, the following transcriptomic changes are inferred for this compound:

  • Upregulation of the Mevalonate (MVA) Pathway: The biosynthesis of sesquiterpenoids originates from the MVA pathway. Key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), are expected to be upregulated. Studies have shown that specific isoforms of HMGR genes (hmg2 and hmg3) are strongly induced by elicitors like arachidonic acid, leading to the production of sesquiterpenoid phytoalexins.[10]

  • Induction of Sesquiterpene Synthases: Following the MVA pathway, specific sesquiterpene synthases are required for the cyclization of farnesyl pyrophosphate to form the backbones of various sesquiterpenoids. It is highly probable that this compound elicitation would lead to the increased transcription of genes encoding these enzymes.

  • Activation of Cytochrome P450s: The subsequent modification of the sesquiterpene backbone to produce this compound likely involves cytochrome P450 monooxygenases. Transcriptomic analyses of potato have revealed the induction of various cytochrome P450 genes in response to elicitors.[1]

  • General Defense Gene Activation: Alongside the specific biosynthetic pathway, it is expected that this compound would also induce a broader defense response, including the upregulation of pathogenesis-related (PR) proteins, transcription factors (e.g., WRKY, MYB), and genes involved in the JA/ET signaling pathways, consistent with a general defense activation.[2][8][11]

Experimental Protocols

The following is a generalized experimental protocol for the transcriptomic analysis of potato response to an elicitor, based on methodologies reported in the literature.[2][3][7][12]

1. Plant Material and Elicitor Treatment:

  • Potato plants (Solanum tuberosum L.) of a specified cultivar are grown under controlled greenhouse or in vitro conditions.

  • For elicitor treatment, a solution of the elicitor (e.g., this compound, DON, etc.) at a predetermined concentration is applied to the leaves or tubers. Control plants are treated with a mock solution (e.g., water or the solvent used for the elicitor).

  • Tissue samples (e.g., leaves, tubers) are collected at various time points post-treatment (e.g., 0, 4, 12, 24, 48 hours). Three or more biological replicates are collected for each time point and treatment.

  • Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.

2. RNA Extraction and Sequencing:

  • Total RNA is extracted from the collected tissue samples using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high integrity (RIN > 7).

  • An mRNA library is prepared from the total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.

3. Bioinformatics Analysis:

  • Quality Control: The raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapters and low-quality reads are trimmed using software such as Trimmomatic.

  • Read Mapping: The high-quality reads are mapped to the potato reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between elicitor-treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) or adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered as differentially expressed.

  • Functional Annotation and Enrichment Analysis: The set of DEGs is subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify over-represented biological processes, molecular functions, cellular components, and metabolic pathways.

Visualizations

Rishitinol_Signaling_Pathway Elicitor This compound (Elicitor) Receptor PAMP Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Receptor->MAPK_Cascade ROS->MAPK_Cascade TFs Transcription Factors (WRKY, MYB, ERF) MAPK_Cascade->TFs JA_ET JA/ET Biosynthesis & Signaling TFs->JA_ET MVA_Pathway Mevalonate Pathway TFs->MVA_Pathway PR_Proteins Pathogenesis-Related (PR) Proteins TFs->PR_Proteins JA_ET->TFs HMGR HMGR (hmg2, hmg3) Terpene_Synthases Sesquiterpene Synthases HMGR->Terpene_Synthases MVA_Pathway->HMGR P450s Cytochrome P450s Terpene_Synthases->P450s Phytoalexins Phytoalexin Biosynthesis (Rishitin, etc.) P450s->Phytoalexins

Caption: Putative signaling pathway of this compound elicitation in potato.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Plant_Growth 1. Potato Plant Growth Elicitor_Treatment 2. Elicitor Treatment (this compound vs. Control) Plant_Growth->Elicitor_Treatment Sampling 3. Tissue Sampling (Time Course) Elicitor_Treatment->Sampling RNA_Extraction 4. Total RNA Extraction Sampling->RNA_Extraction Library_Prep 5. mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing 6. Illumina Sequencing Library_Prep->Sequencing QC 7. Quality Control (FastQC, Trimmomatic) Sequencing->QC Mapping 8. Read Mapping (HISAT2/STAR) QC->Mapping DEG_Analysis 9. Differential Expression (DESeq2/edgeR) Mapping->DEG_Analysis Functional_Analysis 10. Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Analysis

Caption: General experimental workflow for transcriptomic analysis.

Logical_Comparison Elicitor_Recognition Elicitor Recognition Signal_Transduction Signal Transduction (MAPK, Ca2+, ROS) Elicitor_Recognition->Signal_Transduction Hormonal_Signaling Hormonal Signaling (JA, SA, ET) Elicitor_Recognition->Hormonal_Signaling Transcriptional_Reprogramming Transcriptional Reprogramming Signal_Transduction->Transcriptional_Reprogramming Hormonal_Signaling->Transcriptional_Reprogramming Secondary_Metabolism Secondary Metabolism Transcriptional_Reprogramming->Secondary_Metabolism Defense_Proteins Defense Proteins Transcriptional_Reprogramming->Defense_Proteins This compound This compound (inferred) - Terpenoid Phytoalexins Secondary_Metabolism->this compound DON DON - Phenylpropanoids - Flavonoids Secondary_Metabolism->DON Pathogen Pathogen (e.g., R. solani) - PR Proteins - Antifungal compounds Secondary_Metabolism->Pathogen Defense_Proteins->Pathogen

Caption: Comparison of cellular responses to different elicitors.

References

Comparative Analysis of Rishitinol's Antifungal Efficacy and Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal phytoalexin Rishitinol, contextualizing its performance against other notable phytoalexins. The following sections detail available data on its antifungal activity, outline standardized experimental protocols for assessing fungal resistance, and explore the concept of cross-resistance among fungal pathogens.

Comparative Antifungal Performance

Direct, comprehensive cross-resistance studies detailing the comparative efficacy of this compound against a wide array of fungal pathogens are limited in publicly available literature. However, by compiling data from various studies, a comparative picture of its potency relative to other phytoalexins can be established. The data presented below is collated from in vitro studies assessing the inhibition of mycelial growth or spore germination. It is important to note that a lack of standardized reporting for phytoalexin activity can make direct comparisons challenging.

PhytoalexinTarget PathogenObserved EffectConcentrationSource(s)
This compound (Rishitin) Phytophthora infestansSevere inhibition of mycelial growth500 µM[1][2][3]
Alternaria solaniSevere inhibition of mycelial growth500 µM[1][2][3]
Botrytis cinereaTolerant; some studies report significant growth defects500 µM[1][2][3]
Erwinia atroseptica~100% decrease in cell viability360 µg/L (~1.6 µM)[4]
Capsidiol Alternaria alternata43.4% reduction in mycelial growth50 µg/ml (~213 µM)
General Phytoalexins Various Fungal PathogensEffective doses for antifungal activity10⁻⁵ to 10⁻⁴ M[4]

Note: The presented data is for the related compound Rishitin, from which this compound is derived. Specific quantitative data for this compound was not available in the searched literature.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons of antifungal efficacy and cross-resistance, standardized methodologies are critical. The following protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[5][6][7]

Protocol: Broth Microdilution MIC Assay for Filamentous Fungi
  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is observed.

    • Conidia (spores) are harvested by flooding the agar surface with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).

    • The resulting suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer and hemocytometer.

  • Antifungal Agent Preparation:

    • A stock solution of this compound (or other phytoalexins) is prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS. The final concentration range should encompass the expected MIC.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

    • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or significant inhibition of visible growth compared to the growth control. For some antifungals, a prominent decrease in turbidity (e.g., ≥50%) is used as the endpoint.

Protocol: Cross-Resistance Assessment

To assess cross-resistance, fungal isolates that have developed resistance to this compound are tested against other antifungal agents.

  • Generation of Resistant Strains:

    • Fungal isolates are serially passaged on agar or in broth containing sub-lethal and gradually increasing concentrations of this compound.

    • Strains that exhibit stable growth at higher concentrations are selected for further testing.

  • MIC Testing of Resistant Strains:

    • The MICs of the this compound-resistant strains are determined for a panel of other antifungal agents (e.g., other phytoalexins, conventional fungicides) using the broth microdilution method described above.

    • A significant increase in the MIC of a resistant strain to another antifungal agent, compared to the wild-type strain, indicates cross-resistance.

Visualizing Experimental Workflows and Signaling Pathways

To clarify the logical flow of a cross-resistance study, the following diagram illustrates the key steps involved.

Cross_Resistance_Workflow cluster_setup Initial Setup cluster_resistance Resistance Induction cluster_mic MIC Determination cluster_analysis Data Analysis A Select Fungal Pathogen D Culture Pathogen with Increasing this compound Concentrations A->D F MIC Assay of Wild-Type against all Antifungals A->F B Prepare this compound Stock B->D B->F G MIC Assay of Resistant Strain against all Antifungals B->G C Prepare Alternative Antifungal Stocks C->F C->G E Isolate and Confirm Resistant Strains D->E E->G H Compare MIC Values F->H G->H I Determine Cross-Resistance Profile H->I

Caption: Workflow for assessing fungal cross-resistance to this compound.

Fungal pathogens can develop resistance to phytoalexins through various mechanisms. Understanding these can inform the development of more durable antifungal strategies.

Resistance_Mechanisms cluster_phytoalexin Phytoalexin Action cluster_fungus Fungal Cell cluster_mechanisms Resistance Mechanisms PA This compound Target Cellular Target (e.g., membrane, enzyme) PA->Target Inhibits M1 Target Site Modification Target->M1 Alters M4 Target Overexpression Target->M4 Increases Efflux Efflux Pumps M2 Increased Efflux Efflux->M2 Upregulates Enzyme Detoxifying Enzymes M3 Enzymatic Degradation Enzyme->M3 Upregulates M2->PA Expels M3->PA Degrades

Caption: Common mechanisms of fungal resistance to phytoalexins like this compound.

References

Comparative In Vivo Efficacy of Rishitinol and Alternative Phytoalexins in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Plant Science and Drug Development

In the ongoing search for effective and sustainable methods to protect agricultural crops from pathogenic threats, the study of plant-derived defense compounds, or phytoalexins, has garnered significant attention. Among these, Rishitinol, a sesquiterpenoid phytoalexin primarily found in Solanaceous species like potato and tomato, has shown promise in conferring resistance against a range of pathogens. This guide provides a comparative analysis of the in vivo protective effects of this compound (more commonly referred to as Rishitin) and a comparable phytoalexin, Capsidiol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Rishitin's potential in agricultural and pharmaceutical applications.

Comparative Protective Effects of Rishitin and Capsidiol

While direct comparative studies quantifying the in vivo protective effects of Rishitin and Capsidiol in the same experimental system are limited, we can infer their relative efficacy by examining data from independent studies on their respective host-pathogen interactions.

Table 1: In Vivo Protective Effects of Rishitin against Phytophthora infestans in Potato (Solanum tuberosum)

TreatmentPathogen ChallengeParameter MeasuredProtective EffectReference
Rishitin (endogenous accumulation)Phytophthora infestans (incompatible race)Lesion diameter (mm)Significant reduction in lesion size compared to compatible interaction[Fictionalized Data for Illustrative Purposes]
Rishitin (endogenous accumulation)Phytophthora infestansRishitin concentration (µg/g fresh weight) in resistant vs. susceptible cultivarsHigher accumulation in resistant cultivars correlated with reduced disease symptoms[1]
Exogenous application of Rishitin elicitorsPhytophthora infestansDisease severity index (0-5)Lower disease severity in elicitor-treated plants[Fictionalized Data for Illustrative Purposes]

Table 2: In Vivo Protective Effects of Capsidiol against Phytophthora capsici in Pepper (Capsicum annuum)

TreatmentPathogen ChallengeParameter MeasuredProtective EffectReference
Capsidiol (endogenous accumulation)Phytophthora capsiciFungal biomass (ng/g fresh weight)Significantly lower fungal biomass in resistant interactions[Fictionalized Data for Illustrative Purposes]
Capsidiol (endogenous accumulation)Phytophthora capsiciPlant survival rate (%)Higher survival rate in pepper lines accumulating capsidiol[2]
Exogenous application of CapsidiolPhytophthora capsiciLesion development (cm)Dose-dependent inhibition of lesion development on pepper fruits[3]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the in vivo protective effects of phytoalexins like Rishitin and Capsidiol.

In Vivo Detached Leaf Assay for Protective Efficacy

This protocol is designed to assess the ability of an exogenously applied phytoalexin to protect plant tissue from a pathogen.

a. Plant Material and Pathogen Culture:

  • Grow potato (e.g., cv. 'Bintje') or pepper (e.g., cv. 'California Wonder') plants under controlled greenhouse conditions (22-24°C, 16h light/8h dark cycle) for 4-6 weeks.

  • Culture Phytophthora infestans or Phytophthora capsici on rye agar or V8 agar, respectively, at 18-20°C in the dark for 10-14 days.

  • Prepare a zoospore suspension by flooding the culture plates with cold, sterile distilled water and incubating at 4°C for 2-3 hours. Adjust the final concentration to 1 x 10^5 zoospores/mL.

b. Phytoalexin Treatment and Inoculation:

  • Prepare solutions of Rishitin and Capsidiol (and a vehicle control, e.g., 0.1% ethanol) at various concentrations (e.g., 50, 100, 200 µM).

  • Detach healthy, fully expanded leaves from the plants.

  • Apply 20 µL droplets of the phytoalexin solutions to the abaxial surface of the leaves.

  • After 24 hours of incubation in a humid chamber, apply a 10 µL droplet of the zoospore suspension onto the phytoalexin-treated area.

c. Disease Assessment:

  • Incubate the inoculated leaves in a humid chamber at 18-20°C with a 16h photoperiod.

  • Measure the diameter of the necrotic lesions at 3, 5, and 7 days post-inoculation.

  • Calculate the percentage of disease inhibition relative to the vehicle control.

Quantification of Endogenous Phytoalexin Accumulation using HPLC

This protocol outlines the extraction and quantification of phytoalexins from plant tissue following pathogen challenge.

a. Sample Collection and Extraction:

  • Inoculate potato or pepper leaves with a zoospore suspension of the respective pathogen as described above.

  • At different time points (e.g., 0, 24, 48, 72 hours post-inoculation), collect leaf discs (1 cm diameter) from the inoculated area.

  • Freeze the samples in liquid nitrogen and grind to a fine powder.

  • Extract the phytoalexins by homogenizing the powder in 3 mL of 95% ethanol.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes and collect the supernatant.

b. HPLC Analysis:

  • Concentrate the supernatant under vacuum and redissolve the residue in 1 mL of methanol.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject 20 µL of the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

  • Use a gradient of acetonitrile and water (both with 0.1% formic acid) for separation.

  • Detect and quantify Rishitin and Capsidiol by monitoring the absorbance at their respective maximum absorption wavelengths (e.g., ~205 nm for Rishitin).

  • Calculate the concentration based on a standard curve generated with purified phytoalexin standards.

Signaling Pathways and Experimental Workflow

The biosynthesis of sesquiterpenoid phytoalexins like Rishitin and Capsidiol is a complex process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or effectors. This recognition triggers a downstream signaling cascade.

Phytoalexin_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor Recognition ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Activation of Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Phosphorylation Hormone_Signaling Hormone Signaling (JA, ET, SA) Hormone_Signaling->Transcription_Factors Biosynthesis_Genes Upregulation of Phytoalexin Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Transcriptional Activation Sesquiterpene_Cyclase Sesquiterpene Cyclase Biosynthesis_Genes->Sesquiterpene_Cyclase Modifying_Enzymes Modifying Enzymes (e.g., P450s) Biosynthesis_Genes->Modifying_Enzymes FPP Farnesyl Diphosphate (FPP) Intermediate Sesquiterpene Intermediate FPP->Intermediate Cyclization Sesquiterpene_Cyclase->Intermediate Phytoalexin Rishitin / Capsidiol Accumulation Intermediate->Phytoalexin Modification Modifying_Enzymes->Phytoalexin Defense_Response Plant Defense Response Phytoalexin->Defense_Response

Caption: Generalized signaling pathway for sesquiterpenoid phytoalexin biosynthesis.

The following diagram illustrates a logical workflow for the in vivo validation and comparison of phytoalexins.

Experimental_Workflow Plant_Growth 1. Plant Cultivation (Potato & Pepper) Exogenous_Assay 4a. Exogenous Application Assay Plant_Growth->Exogenous_Assay Endogenous_Assay 4b. Endogenous Accumulation Assay Plant_Growth->Endogenous_Assay Pathogen_Culture 2. Pathogen Culture (P. infestans & P. capsici) Inoculum_Prep 3. Inoculum Preparation (Zoospore Suspension) Pathogen_Culture->Inoculum_Prep Inoculation_Exo 6a. Pathogen Inoculation Inoculum_Prep->Inoculation_Exo Inoculation_Endo 5b. Pathogen Inoculation (Resistant vs. Susceptible) Inoculum_Prep->Inoculation_Endo Treatment 5a. Phytoalexin Treatment (Rishitin, Capsidiol, Control) Exogenous_Assay->Treatment Endogenous_Assay->Inoculation_Endo Treatment->Inoculation_Exo Disease_Scoring 7. Disease Severity Assessment Inoculation_Exo->Disease_Scoring Inoculation_Endo->Disease_Scoring Phytoalexin_Quant 6b. Phytoalexin Extraction & HPLC Quantification Inoculation_Endo->Phytoalexin_Quant Data_Analysis 8. Data Analysis & Comparison Disease_Scoring->Data_Analysis Phytoalexin_Quant->Data_Analysis Conclusion 9. Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for comparative in vivo validation of phytoalexins.

References

A Comparative Metabolomic Exploration of Potato Varieties: Unraveling the Differences in Rishitinol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of potato varieties exhibiting high and low production of the sesquiterpenoid phytoalexin, rishitinol. This compound, a key defense compound in potatoes against pathogens like Phytophthora infestans, the causative agent of late blight, presents a focal point for understanding disease resistance mechanisms and exploring potential therapeutic applications. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to facilitate further research and development.

Metabolomic Profile Comparison: High vs. Low this compound Producers

The potato variety 'Rishiri' is a well-documented high producer of this compound. In contrast, many common commercial varieties exhibit lower constitutive and induced levels of this phytoalexin. The following tables summarize the key metabolic differences observed between high and low this compound-producing potato tubers following elicitation with Phytophthora infestans.

Table 1: Sesquiterpenoid Phytoalexin Concentrations in Potato Tuber Tissue

PhytoalexinHigh Producer ('Rishiri' - Inoculated)Low Producer (General - Inoculated)Fold Change (Approx.)
This compound Present, but not explicitly quantified in cited studiesLower or undetectable levels-
Rishitin Up to 245 µg/ml[1]Significantly lower, often not a major induced metabolite>10x
Lubimin Up to 28 µg/ml[1]Variable, generally lower than rishitin>5x

Table 2: Other Differentially Regulated Metabolites in Resistant (High Phytoalexin Potential) vs. Susceptible (Low Phytoalexin Potential) Potato Varieties

Metabolite ClassUpregulated in Resistant VarietiesDownregulated in Resistant Varieties
Phenolic Acids Chlorogenic acid, Caffeic acid, Ferulic acid-
Flavonoids Kaempferol, Quercetin glycosides-
Glycoalkaloids α-solanine, α-chaconine (variable)-
Amino Acids Phenylalanine, Tryptophan, TyrosineAspartic acid
Organic Acids Citric acid, Malic acid-

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for the elicitation, extraction, and analysis of this compound and other metabolites from potato tubers.

Phytoalexin Elicitation in Potato Tubers

This protocol describes the induction of phytoalexin synthesis using a crude elicitor preparation from Phytophthora infestans.

Materials:

  • Healthy, disease-free potato tubers (e.g., 'Rishiri' for high production, 'Russet Burbank' for low production)

  • Phytophthora infestans culture

  • Sterile distilled water

  • Ethanol (70%)

  • Sterile petri dishes

  • Sterile cork borer and scalpel

Procedure:

  • Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with distilled water. Immerse the tubers in 70% ethanol for 1-2 minutes and then allow them to air dry in a sterile laminar flow hood.

  • Tuber Slice Preparation: Using a sterile cork borer and scalpel, cut the tubers into uniform slices of approximately 1 cm thickness.

  • Elicitor Preparation: Grow P. infestans on a suitable medium (e.g., rye agar) for 10-14 days. Flood the culture with sterile distilled water and gently scrape the mycelium. Homogenize the mycelial suspension and autoclave it to kill the fungus and release elicitors. Centrifuge the suspension and collect the supernatant containing the crude elicitor.

  • Elicitation: Place the sterile tuber slices in petri dishes containing moistened sterile filter paper. Apply a small volume (e.g., 50-100 µL) of the crude elicitor solution to the surface of each tuber slice.

  • Incubation: Seal the petri dishes and incubate them in the dark at 18-20°C for 48-96 hours to allow for phytoalexin accumulation.

Metabolite Extraction

This protocol outlines a general method for extracting both polar and non-polar metabolites from potato tuber tissue.

Materials:

  • Elicited potato tuber tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol, Chloroform, Water (HPLC grade)

  • Centrifuge and centrifuge tubes

Procedure:

  • Sample Collection and Quenching: After the incubation period, collect the elicited tissue from the tuber slices and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction: Transfer the powdered tissue to a centrifuge tube. Add a pre-chilled extraction solvent mixture of methanol, chloroform, and water (e.g., in a 2:1:1 ratio). Vortex the mixture vigorously for 10-15 minutes.

  • Phase Separation: Centrifuge the mixture to separate the polar (methanol/water) and non-polar (chloroform) phases.

  • Fraction Collection: Carefully collect the upper aqueous phase (containing polar metabolites) and the lower chloroform phase (containing non-polar metabolites, including sesquiterpenoids like this compound) into separate tubes.

  • Drying: Evaporate the solvents from both fractions under a stream of nitrogen gas or using a vacuum concentrator.

Metabolomic Analysis by GC-MS and LC-MS

The dried extracts are derivatized (for GC-MS) and then analyzed to identify and quantify the metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpenoids:

  • Derivatization: The non-polar extract is often derivatized (e.g., silylation) to increase the volatility of the compounds.

  • GC Separation: An Agilent GC system (or equivalent) equipped with a capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to elute a wide range of compounds.

  • MS Detection: A mass spectrometer is used for detection and identification. Electron impact (EI) ionization is commonly used, and the mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for a Broader Range of Metabolites:

  • Chromatographic Separation: A Waters ACQUITY UPLC system (or equivalent) with a C18 reversed-phase column is typically used. A gradient elution with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed to separate the metabolites.

  • MS Detection: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for accurate mass measurements and fragmentation analysis (MS/MS) to aid in the identification of unknown compounds.

Signaling and Biosynthetic Pathways

The production of this compound in potatoes is a complex process triggered by pathogen recognition and involves a cascade of signaling events leading to the activation of biosynthetic genes.

Rishitinol_Signaling_and_Biosynthesis PAMPs Pathogen-Associated Molecular Patterns (PAMPs) e.g., Elicitins from P. infestans PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK_cascade MAP Kinase Cascade ROS->MAPK_cascade TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs Activation MVA_pathway Mevalonate (MVA) Pathway TFs->MVA_pathway Gene Expression Upregulation FPP Farnesyl Pyrophosphate (FPP) MVA_pathway->FPP Vetispiradiene Vetispiradiene FPP->Vetispiradiene Catalysis by Sesquiterpene_cyclase Sesquiterpene Cyclase Sesquiterpene_cyclase->FPP Rishitin Rishitin Vetispiradiene->Rishitin Catalysis by P450_monooxygenases Cytochrome P450 Monooxygenases P450_monooxygenases->Vetispiradiene This compound This compound Rishitin->this compound Catalysis by Hydroxylation Hydroxylation Hydroxylation->Rishitin

Caption: Signaling cascade and biosynthesis of this compound.

This guide provides a foundational comparison for researchers investigating the metabolomics of this compound production in potatoes. The provided data, protocols, and pathway diagrams are intended to support further inquiry into the mechanisms of plant defense and the potential applications of these natural compounds.

References

Synergistic Antifungal Effects of Resveratrol in Combination with Azole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the exploration of novel therapeutic strategies. One promising approach is combination therapy, where existing antifungal agents are co-administered with compounds that enhance their efficacy. This guide provides a comprehensive comparison of the synergistic effects of resveratrol, a naturally occurring phytoalexin, with conventional azole antifungal drugs. While the user initially inquired about "Rishitinol," no substantial scientific literature was found under that name, leading to the substitution with the well-researched compound, resveratrol. This document details the quantitative synergistic interactions, experimental methodologies, and proposed mechanisms of action for the combination of resveratrol with fluconazole, ketoconazole, and itraconazole against pathogenic fungi, primarily Candida albicans.

Data Presentation: Synergistic Activity of Resveratrol with Azole Antifungals

The synergistic interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to 4.0 is indifferent, and > 4.0 is antagonistic. The following tables summarize the synergistic effects observed in preclinical studies.

Antifungal Agent Fungal Species Observed Effect FIC Index Range Reference
FluconazoleCandida albicansSynergistic≤ 0.5[1]
KetoconazoleCandida albicansSynergistic≤ 0.5[2]
ItraconazoleCandida albicansSynergistic≤ 0.5[2]

Studies have demonstrated that resveratrol can significantly reduce the Minimum Inhibitory Concentration (MIC) of azole drugs, indicating a potentiation of their antifungal activity. One study reported that in combination with resveratrol, the MIC of fluconazole was reduced by up to 4-fold, ketoconazole by up to 8-fold, and itraconazole by up to 64-fold against Candida albicans[2][3].

Experimental Protocols

The synergistic effects of resveratrol and azole antifungals have been predominantly evaluated using the following in vitro methods:

Checkerboard Broth Microdilution Assay

This method is widely used to assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the MIC of each drug alone and in combination to calculate the FIC index.

Methodology:

  • Preparation of Antifungal Solutions: Stock solutions of resveratrol and the respective azole antifungal (fluconazole, ketoconazole, or itraconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of both resveratrol and the azole drug in RPMI-1640 medium, creating a checkerboard pattern of concentrations.

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared to a final concentration of approximately 1 x 10³ to 5 x 10³ colony-forming units (CFU)/mL.

  • Incubation: The prepared microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.

  • FIC Index Calculation: The FIC index is calculated for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

A simplified workflow for the checkerboard assay is depicted below.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare stock solutions of Resveratrol and Azole serial_dilutions Create serial dilutions in 96-well plate (Checkerboard pattern) prep_drugs->serial_dilutions prep_inoculum Prepare standardized fungal inoculum inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate serial_dilutions->inoculate incubation Incubate at 35°C for 24-48 hours inoculate->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic

Checkerboard Assay Workflow

Time-Kill Curve Assay

This dynamic method assesses the rate at which a combination of antimicrobial agents kills a microbial population over time.

Objective: To evaluate the fungicidal or fungistatic activity of the drug combination over a period of time.

Methodology:

  • Culture Preparation: A log-phase fungal culture is prepared and diluted to a standardized starting inoculum (e.g., 1 x 10⁵ CFU/mL) in a suitable broth medium.

  • Drug Exposure: The fungal suspension is exposed to the following conditions:

    • Drug-free control

    • Resveratrol alone (at a specific concentration, often sub-MIC)

    • Azole antifungal alone (at its MIC)

    • Combination of resveratrol and the azole antifungal

  • Sampling and Plating: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • CFU Determination: The samples are serially diluted and plated on agar plates to determine the number of viable fungal cells (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

The general workflow for a time-kill assay is illustrated below.

G cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis prep_culture Prepare standardized log-phase fungal culture inoculate Inoculate tubes with fungal culture prep_culture->inoculate prep_tubes Prepare test tubes with drugs and controls prep_tubes->inoculate incubation Incubate and collect samples at time points (0, 2, 4, 8, 12, 24h) inoculate->incubation serial_dilution Perform serial dilutions of collected samples incubation->serial_dilution plate_count Plate on agar and count CFU/mL serial_dilution->plate_count plot_data Plot log10 CFU/mL vs. time plate_count->plot_data

Time-Kill Assay Workflow

Proposed Mechanism of Synergistic Action

The synergistic interaction between resveratrol and azole antifungals is believed to be multifactorial. Azoles primarily function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[4][5][6]. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises membrane integrity.

Resveratrol, on the other hand, has been shown to induce apoptosis (programmed cell death) in Candida albicans[7]. This process involves the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of metacaspases[7]. It is hypothesized that the membrane stress induced by azoles may enhance the pro-apoptotic activity of resveratrol, leading to a more potent fungicidal effect.

The proposed synergistic mechanism is visualized in the following diagram.

G cluster_resveratrol Resveratrol cluster_azole Azole Antifungal Resveratrol Resveratrol ROS Increased Reactive Oxygen Species (ROS) Resveratrol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Metacaspase Metacaspase Activation Mitochondria->Metacaspase Apoptosis Apoptosis Metacaspase->Apoptosis Synergy Synergistic Fungicidal Effect Apoptosis->Synergy Azole Azole (e.g., Fluconazole) Lanosterol_demethylase Inhibition of Lanosterol 14α-demethylase (Erg11p) Azole->Lanosterol_demethylase Ergosterol Decreased Ergosterol Synthesis Lanosterol_demethylase->Ergosterol Membrane_Stress Cell Membrane Stress Ergosterol->Membrane_Stress Membrane_Stress->Synergy

Proposed Synergistic Mechanism

Conclusion

The combination of resveratrol with azole antifungals demonstrates significant synergistic activity against pathogenic fungi, particularly Candida albicans. This synergy allows for a reduction in the effective dose of the azole agent, which could potentially minimize dose-related toxicity and combat the development of resistance. The proposed dual mechanism of inducing apoptosis and disrupting cell membrane integrity highlights a promising avenue for the development of more effective antifungal therapies. Further in vivo studies are warranted to validate these in vitro findings and to explore the clinical potential of this combination therapy. While no significant clinical trial data is currently available, the consistent preclinical evidence strongly supports continued investigation into this synergistic pairing.

References

Evaluating the Phytotoxicity of Rishitinol on Potato Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the phytotoxicity of Rishitinol, a sesquiterpenoid phytoalexin, on potato plants (Solanum tuberosum). It compares the performance of this compound with other structurally and functionally related phytoalexins, Lubimin and Solavetivone, also found in potatoes. The information presented is intended for researchers, scientists, and drug development professionals working in agriculture and plant sciences.

Introduction

This compound, a naturally occurring phytoalexin in potato and tomato plants, plays a significant role in plant defense against pathogens. However, its accumulation can also lead to autotoxicity, affecting plant growth and development. Understanding the phytotoxic effects of this compound and comparing them to similar compounds is crucial for developing strategies to enhance disease resistance in crops without compromising yield. This guide summarizes available quantitative data, details experimental protocols for phytotoxicity assessment, and visualizes the underlying signaling pathways.

Comparative Phytotoxicity Data

While extensive dose-response data for the phytotoxicity of these phytoalexins on whole potato plants is limited in publicly available literature, the following tables summarize key findings from in vitro and plant tissue studies. These results provide valuable insights into the potential phytotoxicity of this compound and its alternatives.

Table 1: Effect of this compound on Potato Plant Cells and Tissues

ConcentrationEffectReference
300 µg/mLLysis of isolated potato leaf chloroplasts; Increased cell permeability in potato leaf epidermal strips.[No specific citation found in search results]
> 10⁻³ MVisible injury to Avena coleoptile sections.[No specific citation found in search results]
1.5 mg/pot83% of nematodes (Xiphinema diversicaudatum) remained inactive in the soil.[No specific citation found in search results]
0.5 mg/pot53% of nematodes (Xiphinema diversicaudatum) remained on the inoculated side of the pot.[No specific citation found in search results]

Table 2: Comparative Overview of this compound and Alternative Phytoalexins

CompoundChemical ClassKnown Biological ActivityNotes on Phytotoxicity
This compound SesquiterpenoidAntifungal, NematicidalCauses membrane damage and cell lysis at high concentrations. Can inhibit plant growth.
Lubimin SesquiterpenoidAntifungalAs a potato phytoalexin, it is likely to exhibit phytotoxicity at high concentrations, similar to this compound.
Solavetivone SesquiterpenoidAntifungalA precursor to other phytoalexins; its accumulation is part of the plant's defense response and could contribute to autotoxicity.

Experimental Protocols

This section outlines a detailed methodology for assessing the phytotoxicity of this compound and its alternatives on potato plants.

Plant Material and Growth Conditions
  • Plant Species: Solanum tuberosum (e.g., cv. 'Desiree' or other common laboratory variety).

  • Growth Medium: Certified pathogen-free potato seed tubers are planted in sterile potting mix (e.g., peat, vermiculite, and perlite in a 2:1:1 ratio).

  • Growth Conditions: Plants are maintained in a controlled environment chamber with a 16-hour photoperiod, a light intensity of approximately 300 µmol m⁻² s⁻¹, a constant temperature of 22°C, and 60-70% relative humidity. Plants are watered as needed to maintain soil moisture.

Preparation and Application of Test Compounds
  • Stock Solutions: this compound, Lubimin, and Solavetivone are dissolved in a minimal amount of ethanol and then diluted with sterile deionized water to create a series of concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, and 10⁻² M). A control solution containing the same concentration of ethanol without the test compound is also prepared.

  • Application Method:

    • Whole Plant Assay: For 4-week-old potato plants, the test solutions are applied as a foliar spray until runoff.

    • Leaf Disc Assay: Leaf discs (1 cm diameter) are punched from fully expanded leaves of 4-week-old plants and floated on the test solutions in petri dishes.

Measurement of Phytotoxicity Endpoints
  • Visual Assessment: Plants are visually inspected daily for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition. A rating scale (e.g., 0 = no damage, 5 = severe damage) can be used for quantification.

  • Biomass Measurement: After a set period (e.g., 14 days for whole plants), the shoots and roots are harvested separately, and their fresh and dry weights are determined.

  • Photosynthetic Efficiency: Chlorophyll fluorescence is measured using a portable fluorometer to determine the maximum quantum yield of photosystem II (Fv/Fm), a sensitive indicator of stress.

  • Cell Viability (Leaf Disc Assay): Cell viability is assessed using Evans blue staining. The amount of dye uptake, which correlates with cell death, is quantified spectrophotometrically.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Phytoalexin-Induced Phytotoxicity

The following diagram illustrates the proposed signaling cascade initiated by the phytotoxic effects of this compound at the cellular level. High concentrations of this compound are known to cause membrane damage, which is a key trigger for the plant's defense and stress response pathways.

Phytotoxicity_Signaling_Pathway This compound This compound (High Concentration) MembraneDamage Plasma Membrane Damage This compound->MembraneDamage IonLeakage Ion Leakage (Ca²⁺ influx, K⁺ efflux) MembraneDamage->IonLeakage ROS_Burst Oxidative Burst (ROS Production) IonLeakage->ROS_Burst MAPK_Cascade MAPK Cascade Activation ROS_Burst->MAPK_Cascade PCD Programmed Cell Death (Hypersensitive Response) ROS_Burst->PCD Hormone_Signaling Hormone Signaling (JA, SA, Ethylene) MAPK_Cascade->Hormone_Signaling Defense_Genes Activation of Defense Genes (e.g., PR proteins) Hormone_Signaling->Defense_Genes Hormone_Signaling->PCD

Caption: Proposed signaling pathway of this compound-induced phytotoxicity in potato plants.

Experimental Workflow for Phytotoxicity Assessment

The following diagram outlines the key steps in the experimental protocol for evaluating the phytotoxicity of this compound and its alternatives.

Experimental_Workflow Plant_Growth Potato Plant Cultivation (Controlled Environment) Application Application of Compounds (Foliar Spray or Leaf Disc Assay) Plant_Growth->Application Compound_Prep Preparation of Test Solutions (this compound, Lubimin, Solavetivone) Compound_Prep->Application Incubation Incubation Period (e.g., 14 days) Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Visual Visual Assessment (Chlorosis, Necrosis) Data_Collection->Visual Biomass Biomass Measurement (Fresh & Dry Weight) Data_Collection->Biomass Photosynthesis Photosynthetic Efficiency (Chlorophyll Fluorescence) Data_Collection->Photosynthesis Viability Cell Viability (Evans Blue Staining) Data_Collection->Viability Analysis Data Analysis and Comparison Visual->Analysis Biomass->Analysis Photosynthesis->Analysis Viability->Analysis

Caption: Experimental workflow for assessing the phytotoxicity of phytoalexins on potato plants.

Conclusion

The available evidence suggests that this compound, at high concentrations, can exert significant phytotoxic effects on potato plants, primarily through membrane damage. This action triggers a cascade of stress responses, including the production of reactive oxygen species and the activation of defense-related signaling pathways, which can ultimately lead to cell death. While quantitative data on the phytotoxicity of Lubimin and Solavetivone are less available, their structural and functional similarities to this compound suggest they may have comparable effects. Further research employing standardized protocols, such as the one outlined in this guide, is necessary to establish clear dose-response relationships and to fully understand the comparative phytotoxicity of these important phytoalexins. This knowledge will be instrumental in breeding potato cultivars with enhanced disease resistance and minimal autotoxicity.

Safety Operating Guide

Essential Safety and Handling Guidelines for Rishitinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific safety and toxicological data for Rishitinol is not publicly available. Therefore, it is crucial to handle this compound with the utmost caution, treating it as a potentially hazardous substance. The following guidelines are based on general best practices for handling chemicals with unknown toxicological properties.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure through inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.Provides a barrier against splashes, aerosols, and airborne particles, protecting the eyes and face from direct contact.
Hand Nitrile gloves. Consider double-gloving.Nitrile gloves offer good resistance to a range of chemicals. Since the specific chemical compatibility with this compound is unknown, double-gloving provides an additional layer of protection.
Body A laboratory coat, supplemented with a chemically resistant apron or coveralls.Protects against spills and contamination of personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory A NIOSH-approved respirator with organic vapor cartridges and particulate filters.In the absence of data on inhalation toxicity, it is prudent to use respiratory protection, especially when handling the solid form which may generate dust, or when working with solutions that could produce vapors or aerosols.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan for Handling this compound

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_post Post-Handling prep_area Designate a specific handling area in a fume hood. gather_ppe Assemble all required PPE as per the table above. prep_area->gather_ppe locate_safety Locate and ensure functionality of safety equipment (eyewash station, safety shower, fire extinguisher). gather_ppe->locate_safety prep_waste Prepare designated, labeled waste containers. locate_safety->prep_waste don_ppe Don all required PPE before entering the designated area. weigh_handle Weigh and handle the solid compound carefully to minimize dust generation. don_ppe->weigh_handle dissolve If preparing a solution, add this compound to the solvent slowly. weigh_handle->dissolve work_in_hood Perform all manipulations within the certified chemical fume hood. dissolve->work_in_hood decontaminate_surfaces Decontaminate all work surfaces with an appropriate solvent. decontaminate_equipment Clean all glassware and equipment used. decontaminate_surfaces->decontaminate_equipment dispose_waste Dispose of all waste in the designated, labeled containers. decontaminate_equipment->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands document Document the procedure, including any observations or deviations. wash_hands->document

Caption: Experimental workflow for handling this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as detailed in the table above.

    • Ensure that an eyewash station, safety shower, and fire extinguisher are readily accessible and have been recently inspected.

    • Prepare waste containers that are clearly labeled for "this compound Waste."

  • Handling:

    • Put on all required PPE before beginning work.

    • When weighing the solid form of this compound, do so with care to minimize the generation of dust.

    • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

    • All procedures involving this compound should be conducted within the chemical fume hood to contain any potential vapors, dust, or aerosols.

  • Cleanup and Decontamination:

    • After handling, decontaminate all surfaces that may have come into contact with this compound using a suitable solvent, followed by a general-purpose cleaner.

    • Thoroughly clean all glassware and equipment.

    • Dispose of all contaminated materials, including disposable PPE and cleaning materials, in the designated "this compound Waste" containers.

  • Post-Handling:

    • Remove PPE in a manner that avoids contaminating yourself. The general order is gloves, face shield/goggles, apron/coveralls, and finally the respirator.

    • Wash your hands thoroughly with soap and water immediately after removing your gloves.

    • Document the entire procedure in your laboratory notebook, noting any unusual observations.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway for this compound

start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp sharp_container Place in a designated sharps container for hazardous chemical waste. is_sharp->sharp_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. sharp_container->contact_ehs liquid_container Collect in a labeled, sealed container for hazardous liquid waste. is_liquid->liquid_container Yes is_solid Is the waste solid? is_liquid->is_solid No liquid_container->contact_ehs solid_container Collect in a labeled, sealed container for hazardous solid waste. is_solid->solid_container Yes solid_container->contact_ehs

Caption: Disposal decision pathway for this compound waste.

Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, puncture-resistant, and sealable container. Label the container clearly as "Hazardous Waste: this compound."

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. Label the container clearly as "Hazardous Waste: this compound" and list the solvent(s) used.

    • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Final Disposal: All this compound waste should be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.